molecular formula C7H8BFO2S B1343225 3-Fluoro-4-(methylthio)phenylboronic acid CAS No. 221030-80-4

3-Fluoro-4-(methylthio)phenylboronic acid

Cat. No.: B1343225
CAS No.: 221030-80-4
M. Wt: 186.02 g/mol
InChI Key: CNDNUZUKUGDDGL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylthio)phenylboronic acid is a useful research compound. Its molecular formula is C7H8BFO2S and its molecular weight is 186.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-fluoro-4-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDNUZUKUGDDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)SC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620307
Record name [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221030-80-4
Record name [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(methylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic route to 3-Fluoro-4-(methylthio)phenylboronic acid, a key building block in contemporary drug discovery and materials science. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Each step is detailed with in-depth procedural instructions, mechanistic insights, and justifications for the selected reagents and conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both practical guidance and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The methylthio group offers a site for further functionalization, and the boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. Consequently, this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active compounds and advanced materials.

This guide outlines a logical and efficient three-step synthesis beginning with the commercially available 2-fluorothiophenol. The overall synthetic pathway is depicted below.

Synthesis_Route A 2-Fluorothiophenol B 2-Fluoro-1-(methylthio)benzene A->B Step 1: Methylation (CH3I, K2CO3, Acetone) C 1-Bromo-3-fluoro-4-(methylthio)benzene B->C Step 2: Bromination (NBS, Acetonitrile) D This compound C->D Step 3: Lithiation-Borylation (n-BuLi, B(OiPr)3, THF) Step1_Methylation reactant1 2-Fluorothiophenol product 2-Fluoro-1-(methylthio)benzene reactant1->product reactant2 Methyl Iodide (CH3I) reactant2->product reagents K2CO3 Acetone, reflux

Caption: Methylation of 2-fluorothiophenol.

Experimental Protocol:

  • To a stirred solution of 2-fluorothiophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

  • To this suspension, add methyl iodide (1.2 eq.) dropwise at room temperature. [1][2][3]3. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 2-fluoro-1-(methylthio)benzene as a colorless liquid.

Causality and Self-Validation:

  • Choice of Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the acidic thiol proton to form the nucleophilic thiophenolate. [1]Its heterogeneity allows for easy removal by filtration.

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Its relatively low boiling point allows for easy removal post-reaction.

  • Reagent: Methyl iodide is a highly reactive methylating agent. [1][4]An excess is used to ensure complete conversion of the starting material.

  • Protocol Validation: The reaction can be monitored by TLC by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot. The purity of the distilled product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Regioselective Bromination of 2-Fluoro-1-(methylthio)benzene

The second step is the electrophilic aromatic bromination of the synthesized 2-fluoro-1-(methylthio)benzene. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

Reaction Scheme:

Step2_Bromination reactant 2-Fluoro-1-(methylthio)benzene product 1-Bromo-3-fluoro-4-(methylthio)benzene reactant->product reagents N-Bromosuccinimide (NBS) Acetonitrile, rt

Caption: Regioselective bromination.

Experimental Protocol:

  • Dissolve 2-fluoro-1-(methylthio)benzene (1.0 eq.) in acetonitrile in a flask protected from light.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by GC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford 1-bromo-3-fluoro-4-(methylthio)benzene.

Causality and Mechanistic Insights:

  • Regioselectivity: The fluorine atom is an ortho-, para-director but is deactivating. The methylthio group is a strongly activating ortho-, para-director. The position para to the powerful activating methylthio group and ortho to the fluorine is the most electronically enriched and sterically accessible, leading to the desired regioselectivity. [5][6]* Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination. [7][8]* Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Protocol Validation: The regioselectivity of the bromination can be confirmed by ¹H NMR spectroscopy of the purified product, analyzing the coupling patterns of the aromatic protons.

Core Synthesis: Lithiation-Borylation to this compound

The final and key step is the conversion of the aryl bromide to the corresponding boronic acid via a lithiation-borylation sequence. This involves a halogen-metal exchange followed by quenching with a borate ester.

Reaction Scheme:

Step3_Lithiation_Borylation reactant 1-Bromo-3-fluoro-4-(methylthio)benzene intermediate Aryllithium Intermediate reactant->intermediate product This compound intermediate->product reagents1 1. n-BuLi, THF, -78 °C reagents2 2. B(OiPr)3 reagents3 3. HCl (aq)

Caption: Lithiation-borylation of the aryl bromide.

Experimental Protocol:

  • Under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-3-fluoro-4-(methylthio)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • To the resulting aryllithium solution, add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) and stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Causality and Mechanistic Rationale:

  • Lithiation: n-Butyllithium is a strong base and a good nucleophile, which readily undergoes halogen-metal exchange with aryl bromides at low temperatures to form the corresponding aryllithium species. [9]The low temperature (-78 °C) is crucial to prevent side reactions, such as decomposition of the organolithium intermediate.

  • Borylation: Triisopropyl borate is an electrophilic boron source. The aryllithium attacks the boron atom to form a boronate complex. [10][11][12]* Hydrolysis: Acidic workup hydrolyzes the boronate ester to the desired boronic acid.

  • Protocol Validation: The formation of the boronic acid can be confirmed by the disappearance of the starting aryl bromide on TLC and the appearance of a more polar spot. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Characterization of this compound

The final product should be characterized to confirm its structure and purity.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 221030-80-4 [13]
Molecular Formula C₇H₈BFO₂S
Molecular Weight 186.01 g/mol [13]
Appearance White to off-white solid
¹H NMR (DMSO-d₆) Expected signals: Aromatic protons (multiplets), -SCH₃ (singlet), -B(OH)₂ (broad singlet)
¹³C NMR (DMSO-d₆) Expected signals: Aromatic carbons (doublets due to C-F coupling), -SCH₃ carbon
Mass Spec (ESI-) m/z calculated for C₇H₇BFO₂S⁻: 185.02, found: [M-H]⁻

Safety Considerations

  • 2-Fluorothiophenol: Corrosive, toxic, and has a strong, unpleasant odor. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Methyl Iodide: Toxic, a suspected carcinogen, and volatile. [1][4]All manipulations should be performed in a fume hood with proper PPE.

  • N-Bromosuccinimide: Irritant and moisture-sensitive. Avoid inhalation of dust.

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere using proper syringe techniques.

  • Triisopropyl borate: Flammable liquid and irritant.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has detailed a reliable and scalable three-step synthesis of this compound. By providing comprehensive experimental protocols, explaining the underlying chemical principles, and emphasizing safety, this document serves as a valuable resource for researchers in organic synthesis. The presented route utilizes readily available starting materials and established chemical transformations, making it an attractive method for accessing this important building block for drug discovery and materials science.

References

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(3), 930–938.
  • Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

  • Knochel, P., et al. (2014).
  • Aggarwal, V. K. (2017).
  • Aggarwal, V. K., et al. (n.d.).
  • Carson, N. (2014).
  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Organic Chemistry Portal.
  • Aggarwal, V. K., et al. (2021). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates.
  • Liu, Y., et al. (2005). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. The Journal of Organic Chemistry, 70(26), 10809-10818.
  • Wu, Y.-C., et al. (2014).
  • Wu, Y.-C., et al. (2014).
  • SpectraBase. (n.d.). 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Alichem. (n.d.). This compound, min 98%, 25 grams. Retrieved from [Link]

  • Wu, Y.-C., et al. (2014). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
  • PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. Retrieved from [Link]

  • Reddit. (2022, January 13). Working safe with methyliodide (MeI)
  • Shimizu, M., et al. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 78(12), 2951-2958.
  • ScienceMadness. (2008, February 8). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde.

Sources

physical properties of 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-4-(methylthio)phenylboronic Acid: Properties, Handling, and Applications

Introduction

This compound is a specialized organoboron compound that has emerged as a significant building block in the fields of medicinal chemistry and organic synthesis.[1][2] With the CAS number 221030-80-4, this trifunctional reagent incorporates a boronic acid moiety, a fluorine atom, and a methylthio group, each conferring unique reactivity and properties.[1][2][3] Boronic acids are renowned for their versatility, stability, and relatively low toxicity, making them indispensable tools in modern drug discovery.[4][5] They are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[6] Furthermore, the boronic acid functional group can act as a pharmacophore, capable of forming reversible covalent bonds with diols present in biological targets like enzymes, a feature exploited in the design of targeted inhibitors.[7][8] This guide provides a comprehensive overview of the physical properties, handling, and applications of this compound for researchers and drug development professionals.

Core Physicochemical Properties

The unique substitution pattern on the phenyl ring dictates the compound's physical and chemical behavior, influencing its reactivity, solubility, and metabolic stability in potential drug candidates.

Caption: Chemical Structure of this compound.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
CAS Number 221030-80-4[1][2][3]
Molecular Formula C₇H₈BFO₂S[1][2][3]
Molecular Weight 186.01 g/mol [2][3]
Appearance Solid (typically a powder)
Boiling Point 316.1 ± 52.0 °C (Predicted)[3][9]
Density 1.30 ± 0.1 g/cm³ (Predicted)[3][9]
pKa 7.47 ± 0.10 (Predicted)[3][9]
Storage Temperature 2-8°C[3][9]

Solubility and Stability: As a solid, this compound is generally stable under recommended storage conditions.[3][9] Like many arylboronic acids, it is expected to be soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in nonpolar solvents and water. It is important to note that boronic acids can undergo dehydration to form cyclic boroxine anhydrides.[10] While this process is often reversible upon exposure to water, the presence of boroximes can affect reactivity in sensitive coupling reactions, making it crucial to use the compound from a properly stored, tightly sealed container or to re-purify if necessary.[10]

Synthesis and Purification

While specific synthetic routes for this exact molecule are proprietary or not widely published, a general and logical approach can be devised based on established organometallic principles. The key is the regioselective introduction of the boronic acid group onto the substituted benzene ring.

3.1 Illustrative Synthetic Protocol: Lithiation-Borylation

This method involves the formation of an aryllithium intermediate from a corresponding aryl halide, which is then quenched with a trialkyl borate.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with a suitable precursor, such as 1-bromo-3-fluoro-4-(methylthio)benzene. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) as organolithium reagents are highly reactive towards moisture and oxygen.

  • Lithiation: Dissolve the aryl bromide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent unwanted side reactions and ensure the stability of the aryllithium intermediate.

  • Formation of Aryllithium: Add a solution of n-butyllithium (n-BuLi) dropwise to the cooled solution. The reaction is typically rapid and should be stirred at -78 °C for approximately one hour to ensure complete formation of the lithium species.

  • Borylation: In a separate flask, prepare a solution of triisopropyl borate in anhydrous THF and cool it to -78 °C. Slowly transfer the freshly prepared aryllithium solution into the triisopropyl borate solution via cannula. This "inverse addition" is performed to maintain an excess of the borate ester, minimizing the formation of undesired tetra-aryl borate complexes.

  • Quenching: After stirring at low temperature, allow the reaction mixture to warm slowly to room temperature. The reaction is then quenched by the careful addition of an acidic aqueous solution (e.g., 1N HCl). This step hydrolyzes the borate ester to the desired boronic acid.

  • Workup and Purification: The product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified.

3.2 Purification Workflow

Purification is essential to remove inorganic salts and boroxine anhydrides.[10] Recrystallization is often the most effective method.

cluster_workflow Figure 2: General Purification Workflow A Crude Product in Organic Solvent B Aqueous Acid Wash (e.g., 1N HCl) A->B C Brine Wash B->C D Dry over Na₂SO₄ C->D E Filter and Concentrate D->E F Recrystallize from Solvent/Anti-Solvent Pair E->F G Isolate and Dry Pure Product F->G

Caption: A typical workflow for the purification of an arylboronic acid.

Analytical Characterization

Confirming the identity and purity of this compound is paramount before its use in sensitive applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show distinct aromatic proton signals, with couplings influenced by the fluorine substituent. A singlet corresponding to the methylthio (-SCH₃) group protons would be observed, typically around 2.5 ppm. The boronic acid protons (-B(OH)₂) may appear as a broad singlet.

    • ¹³C NMR: The spectrum will display characteristic signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine atom (C-F coupling).

    • ¹⁹F NMR: A singlet is expected, confirming the presence of the single fluorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, showing a prominent ion corresponding to [M-H]⁻ or [M+H]⁺.

Applications in Research and Development

The utility of this reagent stems from its ability to participate in a variety of chemical transformations, primarily the Suzuki-Miyaura cross-coupling reaction.

5.1 Suzuki-Miyaura Cross-Coupling

This reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds. This compound serves as the organoboron partner, reacting with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Figure 3: Simplified Suzuki-Miyaura Catalytic Cycle Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition\n(with R-X) Oxidative Addition (with R-X) Pd(0) Catalyst->Oxidative Addition\n(with R-X) Transmetalation\n(with Ar-B(OH)₂) Transmetalation (with Ar-B(OH)₂) Oxidative Addition\n(with R-X)->Transmetalation\n(with Ar-B(OH)₂) Reductive Elimination Reductive Elimination Transmetalation\n(with Ar-B(OH)₂)->Reductive Elimination Reductive Elimination->Pd(0) Catalyst R-Ar Product

Caption: The core steps of the palladium-catalyzed Suzuki-Miyaura reaction.

The fluorine and methylthio substituents can modulate the electronic properties of the aromatic ring, influencing reaction rates and providing handles for further functionalization in multi-step syntheses.

5.2 Medicinal Chemistry and Drug Discovery

In drug development, this molecule is considered a valuable building block.[1] The substitution pattern is often sought in the design of kinase inhibitors and other targeted therapeutics. The boronic acid group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, where it forms a stable, reversible complex with the active site of its target enzyme.[4][5] The metabolic stability and unique binding properties of boronic acids continue to make them attractive for the development of novel therapeutic agents.[8]

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

  • Hazard Identification:

    • GHS Signal Word: Warning.[3][9]

    • Hazard Statements: Harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[3][9] It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[11][12][13]

  • Handling and Personal Protective Equipment (PPE):

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]

    • Avoid breathing dust.[11][12] Minimize dust generation during handling.

    • Wash hands thoroughly after handling the material.[11][12]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

    • The recommended storage temperature is 2-8°C (refrigerated).[3][9]

    • For long-term storage, consider storing under an inert atmosphere to prevent degradation.[13]

  • First-Aid Measures:

    • If Inhaled: Move the person to fresh air.[11][13]

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water.[11][13]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11][12]

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[12][13]

References

  • This compound, min 98%, 25 grams. Google Shopping.
  • (3-Fluoro-4-(methylthio)phenyl)boronic acid | CymitQuimica. CymitQuimica.
  • This compound | 221030-80-4. ChemicalBook.
  • This compound | 221030-80-4 - ChemicalBook. ChemicalBook.
  • 4-Fluoro-2-(methylthio)phenylboronic acid | 861931-38-6. Sigma-Aldrich.
  • 4-Fluoro-2-(methylthio)phenylboronic acid. Sigma-Aldrich.
  • Buy 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester. Smolecule.
  • SAFETY D
  • Safety D
  • SAFETY D
  • 4-Fluoro-2-methylphenylboronic acid. Chem-Impex.
  • 4-(Methylthio)phenylboronic acid = 95 98546-51-1. Sigma-Aldrich.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • The Boron Advantage: The Evolution and Diversification of Boron's Applic
  • Boron-Containing Pharmacophore. MIT Technology Licensing Office.

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An In-depth Technical Guide to the Solubility of 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 3-Fluoro-4-(methylthio)phenylboronic acid, a crucial parameter for its application in research, particularly in drug development and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical and practical aspects of this compound's solubility.

Introduction: The Significance of this compound

This compound is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its structural motifs, including the fluorine atom and the methylthio group, can impart unique properties to molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. Boronic acids, in general, are indispensable tools in modern chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.

The solubility of this compound is a critical determinant of its utility. In drug discovery, poor solubility can hinder assay performance, lead to inaccurate structure-activity relationship (SAR) data, and present significant challenges for formulation and in vivo studies. In synthetic applications, solubility dictates the choice of reaction solvents, affects reaction rates, and influences purification strategies. This guide will delve into the factors governing the solubility of this compound and provide robust protocols for its empirical determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₈BFO₂Sboronic%20acid.pdf)[1]
Molecular Weight 186.01 g/mol boronic%20acid.pdf)[1]
Appearance Solid (predicted)N/A
InChI Key CNDNUZUKUGDDGL-UHFFFAOYSA-Nboronic%20acid.pdf)[1]

Understanding the Solubility of Arylboronic Acids

The solubility of arylboronic acids, including this compound, is a complex interplay of several factors:

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solvent-solute interactions for dissolution to occur. The planar nature of the phenyl ring can lead to efficient crystal packing, potentially resulting in lower solubility.

  • Dehydration and Boroxine Formation: A well-documented characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2] This process is often in equilibrium in solution and can complicate solubility measurements, as the solubility of the boroxine may differ significantly from that of the parent boronic acid.

  • Substituent Effects: The nature and position of substituents on the phenyl ring profoundly impact solubility.

    • Fluorine: The electron-withdrawing nature of the fluorine atom can influence the acidity of the boronic acid and its hydrogen bonding capabilities.

    • Methylthio Group: The methylthio group is relatively non-polar and can increase the lipophilicity of the molecule, generally decreasing aqueous solubility while potentially enhancing solubility in organic solvents.

  • Solvent Properties: The polarity, proticity, and hydrogen bonding capacity of the solvent are critical. Generally, arylboronic acids exhibit low solubility in water.[3] Their solubility tends to be higher in organic solvents, particularly ethers and ketones, and moderate in solvents like chloroform.[4][5]

Due to the lack of specific publicly available quantitative solubility data for this compound, empirical determination is necessary. The following sections provide detailed protocols for this purpose.

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in a drug discovery and development context: kinetic and thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early-stage drug discovery to rapidly assess the solubility of a large number of compounds.[6][7] It measures the concentration of a compound in a saturated solution that is formed by precipitating the compound from a stock solution (typically in DMSO) into an aqueous buffer.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in 100% DMSO add_to_buffer Add Stock Solution to Aqueous Buffer (e.g., PBS, pH 7.4) prep_stock->add_to_buffer incubate Incubate (e.g., 1-2 hours) at Room Temperature add_to_buffer->incubate filter Filter to Remove Precipitate (e.g., 96-well filter plate) incubate->filter quantify Quantify Soluble Compound (e.g., LC-MS/MS or UV-Vis) filter->quantify calculate Calculate Kinetic Solubility quantify->calculate

Caption: Workflow for Kinetic Solubility Determination.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a constant, low percentage of DMSO in the final solution.

  • Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours, to allow for precipitation to reach a steady state.

  • Filtration: Use a 96-well filter plate to separate the precipitated compound from the saturated solution.

  • Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. This is commonly done using high-performance liquid chromatography with mass spectrometry (LC-MS/MS) or UV-Vis spectroscopy, by comparing the response to a standard curve.

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[8] This is a more accurate but lower-throughput measurement, often employed in later stages of drug development. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibrium Equilibration cluster_analysis Analysis add_excess Add Excess Solid Compound to Solvent agitate Agitate at Constant Temperature (e.g., 24-48 hours) add_excess->agitate separate Separate Solid and Liquid (Centrifugation and/or Filtration) agitate->separate quantify Quantify Solute in Supernatant (e.g., HPLC-UV) separate->quantify calculate Determine Thermodynamic Solubility quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate buffer, or organic solvents) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A standard curve of the compound in the same solvent system is required for accurate quantification.

  • Data Reporting: The determined concentration is the thermodynamic solubility, typically reported in units of µg/mL or µM.

Safety Precautions

When handling this compound, it is essential to adhere to standard laboratory safety practices. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[9][10][11] General precautions include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

References

  • Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]

  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

  • Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]

  • Title: Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Solubility of phenylboronic compounds in water Source: SciSpace URL: [Link]

  • Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: SpringerLink URL: [Link]

  • Title: Thermodynamic solubility Source: Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 URL: [Link]

  • Title: Solubility of investigated compounds in water. Phenylboronic acid... Source: ResearchGate URL: [Link]

  • Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]

Sources

3-Fluoro-4-(methylthio)phenylboronic acid NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Spectra of 3-Fluoro-4-(methylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry and materials science, prized for its utility in Suzuki-Miyaura cross-coupling reactions. Its nuanced structure, featuring a trifunctionalized aromatic ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the multinuclear Nuclear Magnetic Resonance (NMR) spectra of this compound. We will dissect the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, grounding our predictions in foundational principles and data from analogous structures. This paper also establishes a validated, step-by-step protocol for acquiring high-quality NMR data for this and related organoboronic acids, addressing common challenges such as boroxine formation.

Introduction: The Structural Significance of this compound

The precise arrangement of the fluoro, methylthio, and boronic acid groups on the phenyl ring dictates the reactivity and physicochemical properties of this compound. The electron-withdrawing nature of the fluorine atom and the electron-donating, sterically influential methylthio group, combined with the versatile reactivity of the boronic acid moiety, make it a powerful synthon in the development of novel pharmaceuticals and organic materials.

Accurate structural confirmation and purity assessment are paramount. NMR spectroscopy is the most powerful tool for this purpose, offering unambiguous, atom-specific information. However, the presence of four different NMR-active nuclei (¹H, ¹³C, ¹⁹F, ¹¹B) and the inherent chemical properties of boronic acids necessitate a sophisticated approach to both spectral acquisition and interpretation.

This guide serves as a comprehensive resource for researchers, explaining the causality behind the expected spectral features and providing a robust experimental framework.

Predicted NMR Spectral Analysis

Due to the scarcity of a complete, publicly available assigned dataset for this specific molecule, this section provides a detailed prediction and interpretation of its NMR spectra. These predictions are derived from empirical data of structurally related compounds, including 3-fluorophenylboronic acid and 4-(methylthio)phenylboronic acid, and established principles of NMR spectroscopy.

The numbering scheme used for NMR assignments is presented in the molecular structure diagram below.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and one singlet in the aliphatic region for the methyl group. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, potentially rendering them unobservable or as a very broad, low-intensity signal.[1]

  • -SCH₃ (Methyl Protons): A sharp singlet is expected around δ 2.5 ppm . This is consistent with the chemical shift of a methyl group attached to a sulfur atom on an aromatic ring.

  • Aromatic Protons (H2, H5, H6):

    • H5: This proton is ortho to the electron-donating -SMe group and meta to both the -F and -B(OH)₂ groups. It is expected to be the most upfield of the aromatic signals. It should appear as a doublet of doublets (dd) due to coupling with H6 (³JHH ≈ 8.0 Hz) and H2 (⁴JHH ≈ 2.0 Hz). A small meta coupling to fluorine (⁴JHF) might also contribute to broadening. Expected chemical shift: δ 7.15 - 7.25 ppm .

    • H2: This proton is ortho to the boronic acid group and meta to both the fluorine and methylthio groups. It will be split by H6 (⁴JHH ≈ 2.0 Hz) and fluorine (⁴JHF ≈ 4-5 Hz), appearing as a doublet of doublets (dd) or a more complex multiplet. Expected chemical shift: δ 7.40 - 7.50 ppm .

    • H6: This proton is ortho to the boronic acid, meta to the methylthio group, and ortho to the fluorine. It will exhibit the largest downfield shift. It will be split by H5 (³JHH ≈ 8.0 Hz) and fluorine (³JHF ≈ 8-10 Hz), resulting in a doublet of doublets (dd). Expected chemical shift: δ 7.65 - 7.75 ppm .

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
-SCH₃~2.5s (singlet)-
H57.15 - 7.25dd³JH5-H6 ≈ 8.0, ⁴JH5-H2 ≈ 2.0
H27.40 - 7.50dd⁴JH2-F ≈ 4-5, ⁴JH2-H6 ≈ 2.0
H67.65 - 7.75dd³JH6-F ≈ 8-10, ³JH6-H5 ≈ 8.0
-B(OH)₂Variablebr s (broad singlet)- (often unobserved)
¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methyl carbon. A key feature will be the carbon-fluorine couplings, which are invaluable for definitive assignments. The carbon atom directly attached to the boron (C1) often shows a broad signal due to the quadrupolar nature of the boron nucleus and may sometimes be difficult to observe.

  • -SCH₃: The methyl carbon signal is expected in the aliphatic region around δ 15-20 ppm .

  • Aromatic Carbons:

    • C3 (C-F): This carbon will show the largest effect from fluorine, appearing as a large doublet due to the one-bond C-F coupling (¹JCF). The chemical shift will be significantly downfield. Expected chemical shift: δ 160-165 ppm (¹JCF ≈ 245-255 Hz).[2]

    • C4 (C-S): This carbon is adjacent to the C-F bond and will show a two-bond C-F coupling (²JCF ≈ 20-25 Hz). Expected chemical shift: δ 140-145 ppm .

    • C1 (C-B): The signal for this carbon is expected to be broad and may not show clear coupling. Its chemical shift is influenced by the boronic acid group. Expected chemical shift: δ 130-135 ppm (broad) .

    • C2, C5, C6: These carbons will show smaller, longer-range C-F couplings and H-C couplings. Their shifts can be predicted based on additive substituent effects.

      • C6: δ 135-140 ppm (doublet, ³JCF ≈ 3-5 Hz)

      • C2: δ 125-130 ppm (doublet, ²JCF ≈ 20-25 Hz)

      • C5: δ 115-120 ppm (doublet, ³JCF ≈ 8-10 Hz)

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (due to F) Predicted Coupling Constant (¹JCF, nJCF in Hz)
-SCH₃15 - 20s-
C5115 - 120d³JCF ≈ 8-10
C2125 - 130d²JCF ≈ 20-25
C1130 - 135br s-
C6135 - 140d³JCF ≈ 3-5
C4140 - 145d²JCF ≈ 20-25
C3160 - 165d¹JCF ≈ 245-255
¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a highly sensitive probe for the fluorinated position. A single resonance is expected, which will be split by neighboring protons. The chemical shift is typically reported relative to a standard like CFCl₃. For a 3-fluorophenyl derivative, the signal is expected around δ -110 to -115 ppm .[3] The signal should appear as a doublet of doublet of doublets (ddd) due to couplings to H6 (³JHF ≈ 8-10 Hz), H2 (⁴JHF ≈ 4-5 Hz), and H5 (⁴JHF, smaller).

¹¹B NMR Spectrum

¹¹B NMR is crucial for confirming the state of the boronic acid moiety.[4]

  • sp² Boronic Acid: For the neutral, trigonal planar (sp²) boronic acid, a single, relatively broad signal is expected in the range of δ +28 to +32 ppm .[5][6] This is the most likely form in a non-coordinating, aprotic solvent like CDCl₃ or DMSO-d₆.

  • Boroxine Formation: Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[7][8] This process is an equilibrium that can be influenced by concentration and the presence of water. If significant boroxine is present, a second, slightly downfield signal may appear around δ +31 to +34 ppm .[5]

  • sp³ Boronate: In the presence of a Lewis base (like methanol or water at high pH), the boron can become tetracoordinate (sp³), resulting in a sharper, upfield-shifted signal between δ +1 to +7 ppm .[6] Running the spectrum in methanol-d₄ can intentionally form this species, which has the benefit of breaking up boroxine oligomers and yielding sharper signals in the ¹H spectrum.[1]

Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating methodology for acquiring high-quality, multinuclear NMR spectra of this compound.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition Workflow prep1 Weigh ~10-20 mg of sample prep2 Choose deuterated solvent (e.g., DMSO-d6 or Methanol-d4) prep1->prep2 prep3 Dissolve sample in ~0.6 mL of solvent prep2->prep3 prep4 Transfer to NMR tube (Quartz tube for 11B) prep3->prep4 acq_start Insert Sample & Lock/Shim prep4->acq_start acq_h1 Acquire 1H Spectrum (Quantitative parameters if needed) acq_start->acq_h1 acq_f19 Acquire 19F Spectrum (Proton-decoupled) acq_h1->acq_f19 acq_c13 Acquire 13C{1H} Spectrum (e.g., PENDANT or APT) acq_f19->acq_c13 acq_b11 Acquire 11B Spectrum (Proton-decoupled) acq_c13->acq_b11 acq_2d Optional: 2D NMR (COSY, HSQC, HMBC) for full assignment acq_b11->acq_2d acq_end Process & Analyze Data acq_2d->acq_end

Caption: Standard workflow for multinuclear NMR analysis of the target compound.

Sample Preparation
  • Analyte: Weigh approximately 15-20 mg of this compound.

  • Solvent Selection & Rationale:

    • Primary Choice (DMSO-d₆): This is a good general-purpose solvent that will dissolve the analyte and allow observation of the B(OH)₂ protons. However, boroxine formation and signal broadening in the aromatic region can occur.

    • Alternative (Methanol-d₄): Using methanol-d₄ is a field-proven technique to overcome boroxine-induced oligomerization.[1] The solvent acts as a Lewis base, coordinating to the boron and breaking up the trimer. This results in sharper aromatic signals but will cause the B(OH)₂ protons to exchange with the solvent's -OD group, making them unobservable.

  • Procedure: Dissolve the sample in 0.6 mL of the chosen deuterated solvent in a clean vial. Vortex briefly to ensure complete dissolution. Transfer the solution to a standard 5 mm NMR tube.

  • For ¹¹B NMR: To avoid a broad background signal from borosilicate glass, it is highly recommended to use a quartz NMR tube.[4]

Instrument Parameters & Acquisition
  • ¹H NMR:

    • Tune and match the probe for the ¹H frequency.

    • Lock on the deuterium signal of the solvent and perform gradient shimming.

    • Acquire a standard single-pulse spectrum with a 30° or 45° pulse angle.

    • Set a spectral width to cover from -1 to 12 ppm.

    • Use 16-32 scans for a good signal-to-noise ratio.

  • ¹⁹F NMR:

    • Tune and match the probe for the ¹⁹F frequency.

    • Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 with garp decoupling on Bruker systems).

    • Set the spectral width to cover from -80 to -150 ppm, centered around -115 ppm.

    • Acquire 64-128 scans.

  • ¹³C NMR:

    • Tune and match the probe for the ¹³C frequency.

    • Use a proton-decoupled pulse sequence (e.g., PENDANT or APT) to gain phase information (CH/CH₃ vs. C/CH₂).

    • Set the spectral width to cover 0 to 180 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) with a short relaxation delay (1-2 s) to achieve good signal-to-noise.

  • ¹¹B NMR:

    • Tune and match the probe for the ¹¹B frequency.

    • Use a quartz NMR tube if available.

    • Acquire a single-pulse experiment, typically with proton decoupling.

    • Set a wide spectral width from +80 to -20 ppm to ensure observation of all possible boron species.

    • A baseline correction algorithm (e.g., polynomial fitting) is often necessary to correct for the broad signal that can arise from the probe background.

Conclusion

References

  • Cole, T. E. 11B NMR Chemical Shifts. San Diego State University. [Link]

  • Dickie, D. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for a publication. [Link]

  • PubChem. 3-Fluorophenylboronic acid. [Link]

  • SpectraBase. 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

  • Harris, B. T., et al. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • ResearchGate. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]

  • Widdifield, C. M., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

  • The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media - Supporting Information. [Link]

  • Al-Tahhan, I. G., & Abraham, R. J. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

  • The Royal Society of Chemistry. New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Supporting Information. [Link]

  • The Royal Society of Chemistry. BF₃·OEt₂ and TMSOTf: A Synergistic Combination of Lewis Acids - Supplementary Information. [Link]

  • ResearchGate. The electronic origin of unusually large (n)J(FN) coupling constants in some fluoroximes. [Link]

  • The University of Texas at Austin. Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. [Link]

  • ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • Tokunaga, Y., et al. FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. [Link]

  • University of Ottawa. ¹⁹Fluorine NMR. [Link]

  • Semantic Scholar. Formation of boroxine: Its stability and thermodynamic parameters in solution. [Link]

  • The Royal Society of Chemistry. Theoretical decomposition of ''through space'' spin–spin coupling constants (SSCCs) in organofluorine compounds. [Link]

  • Reich, H. J. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

  • ResearchGate. Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF) Couplings in cis- and trans-4-t-Butyl-2-fluorocyclohexanones and Their Alcohol Derivatives | Request PDF. [Link]

  • PubChem. 2-Fluorophenylboronic acid. [Link]

  • Reich, H. J. NMR Spectroscopy :: ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

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Introduction: The Analytical Imperative for Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR of 3-Fluoro-4-(methylthio)phenylboronic Acid

This compound is a bespoke chemical building block, finding utility in fields such as medicinal chemistry and organic electronics where precise molecular architecture is paramount. As with any high-value intermediate, unambiguous structural confirmation and purity assessment are non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the primary and most powerful tool for this purpose. It provides a detailed fingerprint of the molecule's proton environment, confirming the presence and connectivity of the aromatic ring, the fluorine and methylthio substituents, and the diagnostic boronic acid moiety.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will deconstruct the anticipated spectrum from first principles, outline a robust experimental protocol grounded in best practices for boronic acids, and discuss common challenges and their solutions. This document is intended for researchers, process chemists, and quality control analysts who require a deep, practical understanding of this specific analytical problem.

Part 1: Theoretical Prediction of the ¹H NMR Spectrum

A rigorous interpretation of an NMR spectrum begins with a sound theoretical prediction. The chemical shifts and coupling patterns of the aromatic protons in this compound are governed by the interplay of the electronic effects of three distinct substituents on the phenyl ring.

Molecular Structure and Proton Environments

First, let us define the proton environments in the molecule. There are three chemically non-equivalent aromatic protons (H-2, H-5, H-6), a methyl group (H-α), and two hydroxyl protons on the boron atom.

G A 1. Sample Weighing ~10-15 mg of sample B 2. Solvent Addition ~0.6 mL DMSO-d₆ or MeOD-d₄ (Avoid CDCl₃) A->B Key Step: Solvent Choice C 3. Dissolution Vortex until clear solution B->C D 4. Transfer Filter into 5mm NMR tube C->D E 5. NMR Acquisition (See Table 2 for parameters) D->E F 6. Data Processing FT, Phase/Baseline Correction E->F G 7. Analysis Integration & Peak Picking F->G

Caption: Recommended workflow for ¹H NMR sample preparation and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-15 mg of this compound directly into a clean, dry vial.

    • Add ~0.6 mL of a suitable deuterated solvent. Causality: The choice of solvent is the most critical experimental parameter.

      • Recommended: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (MeOD-d₄). These polar, coordinating solvents disrupt the hydrogen bonding networks that lead to boroxine formation and help solubilize the polar boronic acid. [1]In MeOD-d₄, the B(OH)₂ protons will rapidly exchange with the solvent's deuterium, causing their signal to disappear, which simplifies the spectrum.

      • Avoid: Deuterated chloroform (CDCl₃). Its non-polar nature promotes the self-association of boronic acid molecules into their anhydride forms, leading to poor quality spectra.

    • Vortex the vial for 30-60 seconds until the sample is fully dissolved.

    • Using a pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube. This filtration step removes any particulate matter.

  • Instrument Parameters (400 MHz Spectrometer): The goal is to achieve high signal-to-noise while ensuring quantitative accuracy through full relaxation of the protons.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Number of Scans (NS)16Sufficient for good signal-to-noise with a ~15 mg sample.
Relaxation Delay (D1)5.0 sEnsures full T1 relaxation for all protons, critical for accurate integration.
Acquisition Time (AQ)4.0 sProvides adequate digital resolution.
Spectral Width (SW)20 ppmA wide window to ensure all signals, including potentially broad acid protons, are captured.
  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Carefully phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply an automatic baseline correction algorithm.

    • Reference the spectrum. If using DMSO-d₆, set the residual solvent peak to δ 2.50 ppm.

    • Integrate all signals and perform peak picking to determine chemical shifts and coupling constants.

Part 3: Spectral Analysis and Interpretation

Deconstructing the Expected Spectrum
  • Aromatic Region (δ 7.0 - 7.8 ppm): This region will contain the most complex signals. Expect to see three distinct multiplets corresponding to H-2, H-5, and H-6. The key to assignment is a careful analysis of the coupling patterns. The downfield-most signals will likely correspond to H-2 and H-6, which are ortho to the electron-withdrawing boronic acid group.

  • Methylthio Signal (δ ~2.5 ppm): A sharp, intense singlet integrating to 3H is the unmistakable signature of the -SCH₃ group. Its chemical shift is highly reliable and serves as an excellent internal reference point.

  • Boronic Acid Protons (δ variable): The two protons of the -B(OH)₂ group are acidic. In DMSO-d₆, they typically appear as a very broad singlet at a variable chemical shift (often δ 8.0 ppm or higher). Its broadness is due to chemical exchange and quadrupolar coupling effects from the boron nucleus. This signal is often the first to disappear upon addition of a drop of D₂O, confirming its identity.

The Boroxine Challenge: A Self-Validating System

A well-prepared sample in DMSO-d₆ should show sharp, well-resolved signals for a single species (the monomeric acid). If the spectrum exhibits broadened aromatic signals or duplicate sets of peaks, it is a strong indication of the presence of the trimeric boroxine anhydride in equilibrium.

Note: The above DOT script is a template. Actual images would need to be generated and hosted to be displayed. Caption: Equilibrium between the desired monomer and the problematic boroxine trimer.

Protocol Validation: The appearance of a single set of sharp signals validates the chosen solvent and sample preparation method. The presence of complexity confirms the need to re-prepare the sample or use a more strongly coordinating solvent system.

Conclusion

The ¹H NMR spectrum of this compound is information-rich, providing definitive structural proof when acquired and interpreted correctly. A successful analysis hinges on a predictive understanding of substituent effects and spin-spin couplings, and most importantly, on an experimental protocol designed to suppress the formation of boroxine anhydrides. By employing coordinating solvents like DMSO-d₆ and adhering to proper acquisition parameters, researchers can obtain high-quality, unambiguous data essential for advancing their scientific and developmental objectives.

References

  • Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]

  • Govindaraju, S., & Gendibal, C. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit r/chemistry Discussion. [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press. (General reference for NMR principles).
  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press. (Classic text for substituent effects).
  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. (Comprehensive textbook on NMR).

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An In-depth Technical Guide to the ¹³C NMR of 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Fluoro-4-(methylthio)phenylboronic acid, a compound of interest in drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction of the spectrum, a robust experimental protocol for its acquisition, and an in-depth interpretation of the spectral data. The causality behind experimental choices is elucidated to ensure technical accuracy and reproducibility.

Introduction: The Significance of ¹³C NMR in the Structural Elucidation of Arylboronic Acids

Arylboronic acids are pivotal building blocks in modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The precise characterization of these molecules is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers unparalleled insight into the carbon framework of a molecule.

For a polysubstituted arylboronic acid such as this compound, ¹³C NMR is indispensable for confirming the substitution pattern on the aromatic ring. The chemical shift of each carbon atom is exquisitely sensitive to its electronic environment, which is influenced by the inductive and resonance effects of the substituents. Furthermore, the presence of a fluorine atom introduces carbon-fluorine (C-F) spin-spin coupling, providing an additional layer of structural information through the multiplicity of the signals.

This guide will delve into the intricacies of the ¹³C NMR spectrum of this compound, providing a predictive framework and a practical protocol for its acquisition and interpretation.

Predicted ¹³C NMR Spectrum of this compound

The prediction of the ¹³C NMR spectrum is a critical first step in the analysis of a novel or complex molecule. By leveraging established substituent chemical shift (SCS) effects and known C-F coupling constants, a highly accurate theoretical spectrum can be constructed. This not only aids in the assignment of the experimental spectrum but also provides a means of verifying the successful synthesis of the target compound.

Methodology for Spectral Prediction

The predicted chemical shifts (δ) in parts per million (ppm) are estimated by starting with the base chemical shift of benzene (128.5 ppm) and applying the additive SCS effects for the boronic acid [-B(OH)₂], fluorine (-F), and methylthio (-SMe) groups. The additivity of substituent effects is a well-established principle in NMR spectroscopy of aromatic compounds. The multiplicities of the aromatic carbons are predicted based on their coupling to the ¹⁹F nucleus.

Predicted Chemical Shifts and Multiplicities

The predicted ¹³C NMR data for this compound in deuterated dimethyl sulfoxide (DMSO-d₆) are summarized in Table 1. The numbering of the carbon atoms is as follows:

Chemical structure of this compound with numbered carbons

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) and Multiplicities for this compound in DMSO-d₆

Carbon AtomPredicted δ (ppm)Predicted MultiplicityCoupling Constant (JCF)Rationale for Prediction
C1~130-135Broad Singlet-The carbon bearing the boronic acid group is often difficult to observe due to quadrupolar broadening from the boron nucleus[1]. Its chemical shift is influenced by the ortho-fluoro and meta-methylthio groups.
C2~115-120Doublet²JCF ≈ 20-25 HzThis carbon is ortho to the fluorine, resulting in a significant two-bond C-F coupling. It is also ortho to the boronic acid group.
C3~160-165Doublet¹JCF ≈ 240-250 HzThe carbon directly attached to the highly electronegative fluorine atom experiences a large downfield shift and a characteristic large one-bond C-F coupling[2][3].
C4~138-143Doublet²JCF ≈ 15-20 HzThis carbon is ortho to the fluorine and also bonded to the sulfur of the methylthio group. A two-bond C-F coupling is expected.
C5~125-130Doublet³JCF ≈ 5-10 HzThis carbon is meta to the fluorine, resulting in a smaller three-bond C-F coupling.
C6~130-135Doublet⁴JCF ≈ 1-4 HzThis carbon is para to the fluorine, exhibiting a small four-bond C-F coupling.
-SMe~15-20Singlet-The methyl carbon of the methylthio group typically appears in the aliphatic region and is not expected to show coupling to fluorine.

Experimental Protocol for ¹³C NMR Acquisition

Obtaining a high-quality ¹³C NMR spectrum of an arylboronic acid requires careful attention to the experimental parameters. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation

The propensity of boronic acids to form cyclic anhydride trimers (boroxines) can lead to broad or complex NMR spectra[4]. The choice of solvent and sample concentration are crucial to minimize these effects.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polar, aprotic nature helps to break up boroxine trimers and provides good solubility for the boronic acid[4]. The residual signal of DMSO-d₅ in ¹H NMR appears around 2.50 ppm, and the ¹³C signal of DMSO-d₆ is a septet centered at approximately 39.52 ppm[3].

  • Concentration: Due to the low natural abundance of the ¹³C isotope (1.1%), a higher sample concentration is required compared to ¹H NMR. A concentration of 20-50 mg of this compound in 0.6-0.7 mL of DMSO-d₆ is recommended.

  • Procedure:

    • Accurately weigh 20-50 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the coupled aromatic signals.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.

  • Acquisition Parameters:

    • Number of Scans (ns): A sufficient number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

    • Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts.

    • Temperature: The experiment should be conducted at a constant temperature, typically 298 K.

Data Processing
  • Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the solvent peak of DMSO-d₆ to 39.52 ppm.

  • Integrate the peaks (note: integration in ¹³C NMR is not always quantitative).

  • Pick the peaks and label their chemical shifts.

Visualization of the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for acquiring the ¹³C NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 20-50 mg of Sample dissolve Dissolve in 0.6-0.7 mL DMSO-d₆ weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (≥400 MHz) transfer->setup acquire Acquire ¹³C Spectrum (Proton Decoupled) setup->acquire ft Fourier Transform & Phasing acquire->ft calibrate Calibrate to DMSO-d₆ (39.52 ppm) ft->calibrate analyze Peak Picking & Analysis calibrate->analyze end In-depth Analysis analyze->end Final Spectrum

Sources

3-Fluoro-4-(methylthio)phenylboronic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 3-Fluoro-4-(methylthio)phenylboronic acid

Authored by: A Senior Application Scientist

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, an unambiguous understanding of a molecule's three-dimensional architecture is not merely advantageous—it is fundamental. The precise arrangement of atoms in the solid state dictates a compound's physicochemical properties, including solubility, stability, and intermolecular interactions. For researchers and drug development professionals, this structural data is the bedrock upon which rational design and optimization are built. This guide focuses on this compound, a compound of interest for its potential as a versatile building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] While the crystal structure of this specific molecule is not yet publicly documented, this guide will serve as a comprehensive roadmap for its determination and analysis, providing both the theoretical underpinnings and practical, field-proven protocols.

Compound Profile: this compound

This compound (C₇H₈BFO₂S) is a substituted arylboronic acid. The presence of a fluorine atom and a methylthio group on the phenyl ring modulates the electronic properties and steric profile of the molecule, influencing its reactivity and potential interactions in a biological context.

PropertyValueSource
Molecular Formula C₇H₈BFO₂S[3]
Molecular Weight 186.01 g/mol [3]
CAS Number 221030-80-4[3]
Canonical SMILES CS C1=C(C=C(C=C1)B(O)O)FN/A
InChI Key CNDNUZUKUGDDGL-UHFFFAOYSA-N[3]

The boronic acid moiety is a key functional group, known for forming reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems. Furthermore, its role in palladium-catalyzed cross-coupling reactions makes it a valuable intermediate in the synthesis of complex organic molecules.[1]

The Path to Structural Elucidation: A Methodological Workflow

Determining the crystal structure of a molecule like this compound is a multi-stage process that demands precision at every step. The workflow begins with obtaining high-quality single crystals and culminates in the refinement of a detailed 3D atomic model.

G cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: X-ray Diffraction Experiment cluster_analysis Phase 3: Structure Determination synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth High Purity Sample mounting Crystal Selection & Mounting crystal_growth->mounting Suitable Crystal data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure CIF & Report

Workflow for Single-Crystal Structure Determination.
Synthesis and Purification

The synthesis of substituted phenylboronic acids often involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. For this compound, a plausible route would start from 1-bromo-3-fluoro-4-(methylthio)benzene. A high purity level (>98%) is crucial, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Experimental Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The goal is to create a highly ordered, single lattice with minimal defects.

Protocol: Slow Evaporation Method

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a system where the compound has moderate solubility.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system at room temperature or slightly elevated temperature. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Evaporation Control: Cover the vial with a cap containing one or more small pinholes. The rate of evaporation is critical; slower evaporation generally yields higher quality crystals. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial daily for the formation of small, clear crystals. They should be well-formed with sharp edges and faces.

  • Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution using a nylon loop.

Causality Insight: Slow evaporation allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing the formation of defects and polycrystalline aggregates that are unsuitable for single-crystal X-ray diffraction.

Core Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[4]

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and mounted on a goniometer head on the diffractometer.[4][5] The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Unit Cell Determination: Initial diffraction images are collected to locate Bragg reflections. These reflections are then used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system through an auto-indexing process.[6]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[4][6] The intensities of the diffracted X-rays are measured by a detector.[4]

  • Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of the reflections, applying corrections for factors like Lorentz and polarization effects, and performing an absorption correction based on the crystal's shape and composition.

Structure Solution and Refinement

The ultimate goal is to generate an electron density map from the corrected diffraction intensities.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as detectors only measure intensities, not the phases of the diffracted waves. For small molecules like this, "direct methods" or charge-flipping algorithms are typically used to estimate the initial phases and generate a preliminary electron density map.

  • Model Building: From this initial map, atoms are identified and a preliminary molecular model is built.

  • Refinement: The atomic positions, and their thermal displacement parameters, are refined using a least-squares minimization process to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.

Anticipated Structural Features and Intermolecular Interactions

While the definitive structure awaits experimental determination, we can predict key features based on known chemical principles and the structures of related phenylboronic acids.

Predicted Molecular Structure and Key Bonds.

Expected Bond Lengths and Angles:

  • B-C bond: Approximately 1.55-1.57 Å.

  • B-O bonds: Approximately 1.36-1.38 Å.

  • C-F bond: Approximately 1.35 Å.

  • C-S bond: Approximately 1.75-1.78 Å.

  • The boronic acid group, -B(OH)₂, is expected to be nearly coplanar with the phenyl ring to maximize electronic conjugation.

Hydrogen Bonding and Crystal Packing: Arylboronic acids are well-known for forming hydrogen-bonded dimers in the solid state.[7] It is highly probable that this compound will exhibit this structural motif, where the hydroxyl groups of two molecules form a robust, centrosymmetric eight-membered ring.

Table of Predicted Crystallographic Data

This table outlines the typical data that would be generated from a successful SCXRD experiment.

ParameterExpected Value/Information
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or P-1 (common for boronic acids)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z (molecules/unit cell) e.g., 2 or 4
Calculated Density (Dx) g/cm³
Radiation Type Mo Kα (λ = 0.71073 Å)
Temperature 100 K
Final R indices [I>2σ(I)] R₁ < 0.05, wR₂ < 0.10
Goodness-of-fit (S) ~1.0

Conclusion: From Structure to Application

The determination of the single-crystal X-ray structure of this compound is a critical step in harnessing its full potential. The resulting structural data will provide invaluable insights into its solid-state packing, conformational preferences, and the nature of its intermolecular interactions. For drug development professionals, this information is essential for understanding structure-activity relationships (SAR) and for designing next-generation molecules with improved efficacy and properties. This guide provides the comprehensive, scientifically-grounded framework necessary to achieve that goal.

References

  • University of York. Single Crystal X-ray Diffraction. Available from: [Link]

  • Chopra, D. (2021). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. Available from: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2008). X-ray diffraction experiment – the last experiment in the structure elucidation process. The FEBS Journal, 275(1), 1-21. Available from: [Link]

  • Darensbourg, M. Y., et al. (2011). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 88(6), 829-831. Available from: [Link]

  • PubChem. 3-Fluorophenylboronic acid. Available from: [Link]

  • PubChem. (4-Fluoro-3-methylphenyl)boronic acid. Available from: [Link]

  • Serafin, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2033. Available from: [Link]

  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3748. Available from: [Link]

Sources

discovery of 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Utility of 3-Fluoro-4-(methylthio)phenylboronic acid

Abstract

This compound is a specialized, trifunctional building block of significant interest to the pharmaceutical and material science sectors. Its unique substitution pattern, featuring a boronic acid for cross-coupling, a fluorine atom for metabolic stability and binding interactions, and a methylthio group for modulating electronic properties, makes it a valuable reagent in modern organic synthesis. This guide provides a detailed exploration of the principal synthetic route to this compound, focusing on the underlying chemical principles, a step-by-step experimental protocol, and its primary application in Suzuki-Miyaura cross-coupling reactions. The content is designed for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this reagent.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Arylboronic acids are foundational pillars in contemporary organic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation provides a robust and versatile method for the formation of carbon-carbon bonds, which is the cornerstone of synthesizing complex molecular architectures, including a vast number of commercial drugs and advanced materials.

The strategic introduction of specific substituents onto the phenylboronic acid scaffold allows chemists to fine-tune the steric and electronic properties of the resulting products. The subject of this guide, this compound, is a premier example of such strategic design:

  • Fluorine (-F) : The incorporation of fluorine is a widely adopted strategy in medicinal chemistry. Its high electronegativity and small size can profoundly influence a molecule's conformation, pKa, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity to protein targets[1].

  • Methylthio (-SMe) : The sulfur-containing methylthio group can act as a hydrogen bond acceptor and its potential for oxidation to sulfoxide and sulfone derivatives offers further avenues for modifying solubility and electronic properties.

  • Boronic Acid (-B(OH)₂) : This functional group is the reactive handle for Suzuki-Miyaura coupling, enabling the facile connection of the substituted aromatic ring to other molecular fragments[2].

This guide focuses on the most prevalent and logical synthetic pathway to this reagent, predicated on the well-established principles of organometallic chemistry.

Physicochemical & Structural Data

A summary of the key identification and property data for this compound is provided below.

PropertyValueReference(s)
CAS Number 221030-80-4[2]
Molecular Formula C₇H₈BFO₂S[3]
Molecular Weight 186.01 g/mol [3]
Synonyms 3-Fluoro-4-(methylthio)benzeneboronic acid[3]
InChI Key CNDNUZUKUGDDGL-UHFFFAOYSA-N[3]
Typical Purity ≥98%[3]

Core Synthesis Methodology: Borylation via Lithium-Halogen Exchange

The discovery and development of arylboronic acids are intrinsically linked to the evolution of methods for their synthesis. While several routes exist, the most reliable and commonly employed method for a substrate like this involves a low-temperature lithium-halogen exchange on a suitable aryl bromide precursor, followed by electrophilic trapping with a borate ester.

Retrosynthetic Analysis & Precursor Selection

A logical retrosynthetic disconnection of the target molecule points to 4-Bromo-2-fluoro-1-(methylthio)benzene as the ideal starting material. The C-Br bond is significantly more reactive in lithium-halogen exchange than the C-F or C-S bonds, providing excellent chemoselectivity for the desired transformation. This precursor is a known chemical entity and serves as a practical entry point for the synthesis[4].

Synthetic Workflow Overview

The overall process is a two-step, one-pot procedure that transforms the aryl bromide into the desired arylboronic acid. The workflow demands rigorous control over temperature and atmospheric conditions due to the highly reactive nature of the organolithium intermediate.

G A Start: 4-Bromo-2-fluoro-1-(methylthio)benzene B Dissolve in Anhydrous THF Inert Atmosphere (N₂/Ar) A->B C Cool to -78 °C B->C D Add n-Butyllithium (n-BuLi) Initiate Li-Br Exchange C->D E Stir for 30-60 min Generate Aryllithium Intermediate D->E F Add Triisopropyl Borate Electrophilic Trap E->F G Warm Slowly to Room Temperature F->G H Aqueous Acidic Workup (e.g., 1M HCl) G->H I Hydrolyze Boronate Ester H->I J Extract with Organic Solvent I->J K Purify (Recrystallization/Chromatography) J->K L Final Product: This compound K->L

Caption: High-level workflow for the synthesis of the target boronic acid.
Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous transformations[5][6].

Materials & Reagents:

  • 4-Bromo-2-fluoro-1-(methylthio)benzene

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • System Preparation: All glassware must be rigorously dried in an oven (or by flame-drying under vacuum) to remove all traces of water. Assemble the reaction flask under a positive pressure of an inert gas (Nitrogen or Argon).

  • Initial Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-Bromo-2-fluoro-1-(methylthio)benzene (1.0 eq). Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to ensure the stability of the aryllithium intermediate and prevent side reactions[7].

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. The exchange is typically very fast[8].

    • Causality: Using a slight excess of n-BuLi ensures complete consumption of the starting aryl bromide. The reaction is kinetically controlled, with the rate of exchange for Br being much faster than for F[8].

  • Intermediate Formation: Stir the mixture at -78 °C for 30-60 minutes after the addition is complete to allow for the full formation of the aryllithium species.

  • Borylation (Electrophilic Trap): Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

    • Causality: Triisopropyl borate is an excellent electrophile for this purpose. Its bulky ester groups prevent the common side reaction of over-addition, where the initially formed boronate ester reacts with another molecule of the aryllithium.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.

  • Hydrolysis: Carefully quench the reaction by adding 1 M HCl solution. Stir vigorously for 1-2 hours to ensure the complete hydrolysis of the boronate ester to the final boronic acid.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Reaction Mechanism

The core of the synthesis relies on two fundamental steps in organometallic chemistry: the lithium-halogen exchange and the subsequent nucleophilic attack on the boron center.

G cluster_0 Step 1: Lithium-Halogen Exchange cluster_1 Step 2: Borylation & Hydrolysis ArylBr Ar-Br ArylLi Ar-Li ArylBr->ArylLi Fast Exchange @ -78°C nBuLi n-BuLi nBuLi->ArylLi nBuBr n-BuBr ArylLi_2 Ar-Li ArylLi->ArylLi_2 Intermediate Used in Situ Intermediate [Ar-B(OⁱPr)₃]⁻ Li⁺ ArylLi_2->Intermediate Nucleophilic Attack Borate B(OⁱPr)₃ Borate->Intermediate BoronateEster Ar-B(OⁱPr)₂ Intermediate->BoronateEster Elimination BoronicAcid Ar-B(OH)₂ BoronateEster->BoronicAcid Hydrolysis (H₃O⁺)

Caption: Key mechanistic steps in the formation of the arylboronic acid.

Validation and Quality Control

A crucial aspect of synthesis is the validation of the final product's identity and purity. This ensures that the material is suitable for subsequent, often costly, synthetic steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used to confirm the structure. The proton NMR will show characteristic aromatic splitting patterns, while ¹⁹F NMR will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions. It can be coupled with a wide range of aryl or heteroaryl halides (or triflates) to generate complex biaryl structures, which are common motifs in active pharmaceutical ingredients.

A representative reaction would involve coupling the boronic acid with a heterocyclic bromide (e.g., a bromopyridine derivative) using a palladium catalyst (like Pd(PPh₃)₄), a base (such as Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water). The fluorine and methylthio groups are carried through the reaction unchanged, imparting their desirable properties to the final product.

Conclusion

While not a compound discovered in isolation, this compound is a product of the systematic advancement of synthetic methodology. Its creation is a testament to the power of organolithium chemistry to provide access to highly functionalized and valuable building blocks. For researchers in drug discovery and materials science, this reagent offers a reliable and strategic tool for introducing a unique combination of substituents, enabling the exploration of novel chemical space and the development of next-generation molecules.

References

  • Molloy, J. J., & Watson, A. J. (2018). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. National Institutes of Health. [Link]

  • Reich, H. J. (n.d.). Lithium Halogen Exchange. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Asher, C., et al. (2006). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • Wang, L., et al. (2022). Halogen-bonding-promoted Photo-induced C–X Borylation of Aryl Halide using Phenol Derivatives. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia. [Link]

  • Parham, W. E., & Bradsher, C. K. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The College of New Jersey. [Link]

  • Google Patents. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses. [Link]

  • Georganics. (n.d.). 2-Bromo-4-fluoro-1-(methylthio)benzene. Georganics. [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-4-(methylthio)phenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Fluoro-4-(methylthio)phenylboronic acid, a specialized organoboron reagent increasingly utilized in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and critically, its application in palladium-catalyzed cross-coupling reactions. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale—the "why" behind the "how"—to empower researchers in drug development and synthetic chemistry to leverage this reagent's unique characteristics effectively.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 221030-80-4) is a bespoke building block designed for precision in organic synthesis.[1] The strategic placement of a fluorine atom and a methylthio group on the phenylboronic acid scaffold imparts a unique combination of electronic and steric properties. These substituents are not merely passive decorations; they are crucial modulators of reactivity, selectivity, and ultimately, the biological or material properties of the final target molecule.

  • The Fluoro Substituent : The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the aromatic ring and the boronic acid moiety. In the context of Suzuki-Miyaura coupling, this can affect the rates of key steps like transmetalation.[2] Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

  • The Methylthio Group : The sulfur-containing methylthio group acts as a polarizable, electron-donating group through resonance. Its presence can direct ortho-lithiation for synthesis and influence the overall electronic character of the molecule, which is pivotal for its performance in cross-coupling reactions.

This guide will equip the practicing scientist with the foundational knowledge to confidently incorporate this reagent into their synthetic workflows.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use. The data presented below has been consolidated from various chemical suppliers and predictive modeling sources.

PropertyValueSource(s)
CAS Number 221030-80-4[1]
Molecular Formula C₇H₈BFO₂S[1]
Molecular Weight 186.01 g/mol [1]
Appearance White to off-white solid (Typical)N/A
Melting Point 232-237 °C (Estimated, based on 3-Fluoro-4-methylphenylboronic acid)
Boiling Point 316.1 ± 52.0 °C (Predicted)[3]
Density 1.30 ± 0.1 g/cm³ (Predicted)[3]
pKa 7.47 ± 0.10 (Predicted)[3]
Purity Typically ≥98%[1]
Nuclear Magnetic Resonance (NMR) Data
  • ¹H NMR (in DMSO-d₆) : Aromatic protons would appear as complex multiplets in the 7.0-8.0 ppm range, showing coupling to both each other and the ¹⁹F nucleus. The methylthio protons (-SCH₃) would present as a sharp singlet around 2.5 ppm. The boronic acid protons (-B(OH)₂) would appear as a broad singlet, typically between 8.0-8.5 ppm.

  • ¹³C NMR (in DMSO-d₆) : Aromatic carbons would exhibit signals between 110-160 ppm. The carbon attached to the boron atom (C-B) may be broad or difficult to observe. The carbon attached to fluorine (C-F) would show a large one-bond coupling constant (¹JCF). The methylthio carbon would appear around 15 ppm.

  • ¹⁹F NMR (in DMSO-d₆) : A single resonance is expected, with its chemical shift influenced by the electronic environment.

  • ¹¹B NMR (in DMSO-d₆) : A broad singlet is anticipated in the range of 19-30 ppm, characteristic of a trigonal planar boronic acid.[4]

Safety & Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following guidance is based on the MSDS for the structurally similar 3-(Methylthio)phenylboronic acid and general principles for handling arylboronic acids.

  • Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures :

    • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280 : Wear protective gloves, eye protection, and face protection.

    • P302+P352 : IF ON SKIN: Wash with plenty of water and soap.

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). Recommended storage temperature is 2-8°C.[3] Boronic acids can be susceptible to dehydration to form boroxines, and proper storage is crucial to maintain reagent integrity.

Synthesis of this compound

While a specific, peer-reviewed synthesis protocol for this exact molecule is not published, a robust and widely applicable method for synthesizing substituted phenylboronic acids involves the lithiation of an aryl halide followed by quenching with a trialkyl borate. The following procedure is a representative protocol adapted from established methods for analogous compounds, such as the synthesis of 3,5-difluoro-4-methyl phenylboronic acid.[7] The logical starting material would be 1-bromo-3-fluoro-4-(methylthio)benzene, which can be prepared from commercially available precursors.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation & Hydrolysis A 1-Bromo-3-fluoro-4-(methylthio)benzene in THF B n-BuLi, -78 °C A->B Add dropwise C Aryl Lithium Intermediate B->C Halogen-Metal Exchange D Triisopropyl Borate C->D Reaction E Boronate Ester Intermediate D->E Quench F Aqueous HCl Workup E->F Hydrolyze G This compound (Product) F->G

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 1-Bromo-3-fluoro-4-(methylthio)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-bromo-3-fluoro-4-(methylthio)benzene (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality Note: The low temperature is critical to prevent side reactions and ensure regioselective lithiation at the position of the bromine atom.

  • Borylation : To the cold aryl lithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Causality Note: Using a trialkyl borate is a standard and efficient method to introduce the boron moiety. The borate ester formed is more stable than the boronic acid under the basic reaction conditions.

  • Hydrolysis & Workup : Cool the reaction mixture to 0 °C in an ice bath and slowly quench it by adding 2 M aqueous HCl. Stir vigorously for 1-2 hours until a clear separation of layers is observed. The acidic condition hydrolyzes the boronate ester to the desired boronic acid.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Purification : Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by silica gel chromatography to yield the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl or aryl-heteroaryl structures. The protocol below is a robust, general procedure adaptable for many aryl halide partners, based on well-established methods for similar boronic acids.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-determining for Ar-Cl) pd0->oxidative_addition reductive_elimination Product Formation reductive_elimination->pd0 Reductive Elimination pdiib Ar-Pd(II)-X L₂ oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation pdiic Ar-Pd(II)-Ar' L₂ transmetalation->pdiic pdiic->reductive_elimination Isomerization then... aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base (e.g., CO₃²⁻) base->transmetalation Activates

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Experimental Protocol (Conventional Heating)

Materials:

  • Aryl Halide (Ar-X, e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with reflux condenser

Procedure:

  • Reagent Preparation : In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere : Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes. Causality Note: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is crucial to prevent catalyst oxidation and deactivation, ensuring a high turnover number.

  • Solvent and Catalyst Addition : Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/Water). Finally, add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction : Heat the mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours. Causality Note: The base is essential for activating the boronic acid. It forms a more nucleophilic boronate species [Ar'B(OH)₃]⁻, which facilitates the transmetalation step—the transfer of the aryl group from boron to palladium.[8]

  • Workup : After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

This protocol serves as a robust starting point. For less reactive aryl chlorides, a more active catalyst system, such as one employing bulky phosphine ligands (e.g., XPhos or SPhos) with Pd₂(dba)₃, and a stronger base like K₃PO₄ may be required.[2][8]

Conclusion and Future Outlook

This compound is a highly valuable reagent for synthetic chemists aiming to construct complex molecular architectures. Its unique substitution pattern offers a powerful tool for modulating the electronic and physiological properties of target molecules. Understanding the interplay between its structural features and its reactivity in cornerstone reactions like the Suzuki-Miyaura coupling is key to its effective deployment. The detailed protocols and mechanistic insights provided in this guide are designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to innovate in the fields of drug discovery and materials science. As the demand for functionalized, fluorine-containing compounds continues to grow, the utility of specialized building blocks like this one is set to expand even further.

References

  • Jin, Y., et al. (2019). Synthesis of fluorosulfate intermediates. Journal of Taibah University for Science. [Referenced for the general importance of fluorine in synthesis].
  • Chem-Impex. Product Page for 4-Fluoro-2-methylphenylboronic acid. Chem-Impex International. [Link]

  • Pinto, D. C. G. A., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Molecules, 17(8), 9687-9700. [Link]

  • Ningbo Innopharmchem Co., Ltd. Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective.[Link]

  • Ammar, Y. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(5), 2825-2836. [Link]

  • Iannazzo, L., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Chemical Communications, 51(88), 15957-15960. [Link]

  • Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Biscoe, M. R., et al. (2019). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 96, 495-512. [Link]

  • SpectraBase. 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum.[Link]

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The Strategic Advantage of Fluorine: A Technical Guide to Fluorinated Phenylboronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and development, the strategic incorporation of fluorine into molecular frameworks has become a cornerstone for innovation, particularly within the pharmaceutical and materials science sectors.[1][2] Among the diverse array of fluorinated building blocks, fluorinated phenylboronic acids have emerged as exceptionally versatile and potent reagents. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, synthesis, and multifaceted applications of these remarkable compounds. We will delve into the nuanced effects of fluorination on the physicochemical properties of phenylboronic acids and explore their transformative role in areas ranging from palladium-catalyzed cross-coupling reactions to the design of sophisticated chemical sensors.

The Fluorine Factor: Unveiling the Unique Properties of Fluorinated Phenylboronic Acids

The introduction of fluorine, the most electronegative element, into a phenylboronic acid scaffold dramatically alters its electronic and biological properties.[2] This "fluorine factor" is not a monolithic effect but rather a nuanced interplay of inductive and resonance effects, which are highly dependent on the position of the fluorine substituent on the aromatic ring.

Modulation of Lewis Acidity: A Key to Enhanced Reactivity and Binding

A critical parameter governing the utility of boronic acids is their Lewis acidity, often quantified by the pKa value. The presence of electron-withdrawing fluorine atoms generally increases the acidity of the boronic acid moiety.[3][4] This heightened acidity is crucial for their application as receptors for important bioanalytes and their interaction with enzymes.[3]

The impact of fluorine substitution on acidity is position-dependent:

  • Ortho Position: A fluorine atom at the ortho position leads to the most significant increase in acidity. This is attributed to the formation of an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid, stabilizing the trigonal planar geometry of the boronic acid.[3]

  • Meta Position: In the meta position, the inductive effect of fluorine dominates, leading to a substantial increase in acidity, as the resonance effect is much weaker.[3]

  • Para Position: At the para position, the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect, resulting in a less pronounced increase in acidity compared to the ortho and meta positions.[3]

The pKa values for various fluorinated phenylboronic acids span a range of 6.17 to 8.77, demonstrating the fine-tunability of their acidic properties through strategic fluorination.[3]

CompoundpKa Value
4-Fluorophenylboronic acid8.77
Unsubstituted Phenylboronic acid8.86
2,3,4,6-Tetrafluorophenylboronic acid6.17
Table 1: Comparison of pKa values for selected fluorinated and unsubstituted phenylboronic acids, illustrating the influence of fluorine substitution on acidity.[3]
Impact on Physicochemical and Biological Properties

Beyond acidity, fluorination imparts a range of desirable characteristics:

  • Lipophilicity: The introduction of fluorine can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This leads to improved pharmacokinetic profiles and increased in vivo half-life of drug candidates.[2][5]

  • Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.[2]

Synthesis of Fluorinated Phenylboronic Acids: Key Methodologies

The growing demand for fluorinated phenylboronic acids has spurred the development of various synthetic strategies. These methods can be broadly categorized into traditional approaches and modern catalytic techniques.

Electrophilic Fluorination

One common method involves the electrophilic fluorination of aryl boronic acids or their pinacol esters using reagents like acetyl hypofluorite (AcOF). This technique allows for the direct and selective introduction of fluorine under mild conditions.[6] The reaction is particularly efficient for electron-rich aryl boronic acids, which predominantly undergo ipso substitution to yield the desired fluorinated products.[6]

Experimental Protocol: Electrophilic Fluorination using Acetyl Hypofluorite

  • Reagent Preparation: Prepare a solution of acetyl hypofluorite (AcOF) by bubbling diluted fluorine gas through a solution of sodium acetate in acetic acid at low temperature.

  • Reaction Setup: In a separate flask, dissolve the starting aryl boronic acid or pinacol ester in a suitable solvent (e.g., chloroform, dichloromethane).

  • Fluorination: Slowly add the prepared AcOF solution to the solution of the boronic acid derivative at a controlled temperature (typically -78 °C to room temperature).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Workup and Purification: Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.

Copper-Mediated Radiofluorination for PET Imaging

A significant advancement in the synthesis of fluorinated arenes, particularly for applications in Positron Emission Tomography (PET), is the copper-mediated radiofluorination of aryl and vinylboronic acids with K¹⁸F.[7][8] This method exhibits high functional group tolerance and is effective for a wide range of electron-deficient, -neutral, and -rich substrates.[7][8] This technique has been successfully applied to the synthesis of PET radiotracers like [¹⁸F]FPEB, which is used for quantifying metabotropic glutamate 5 receptors.[7][8]

Copper_Mediated_Radiofluorination ArylBoronicAcid Arylboronic Acid Reaction_Complex Reaction Mixture ArylBoronicAcid->Reaction_Complex K18F K¹⁸F / Kryptofix 2.2.2 K18F->Reaction_Complex CopperCatalyst Copper(II) Catalyst (e.g., Cu(OTf)₂) CopperCatalyst->Reaction_Complex Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Complex F18_Aryl [¹⁸F]Fluorinated Arene Reaction_Complex->F18_Aryl Heat Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (Ar-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition FluorinatedBoronicAcid Fluorinated Phenylboronic Acid (F-Ph-B(OH)₂) Transmetalation Transmetalation FluorinatedBoronicAcid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxidativeAddition Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Solvent Solvent OxidativeAddition->Transmetalation Ar-Pd(II)-X ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Ar-Pd(II)-Ph-F ReductiveElimination->Pd_Catalyst BiarylProduct Fluorinated Biaryl (Ar-Ph-F) ReductiveElimination->BiarylProduct

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of fluorinated phenylboronic acids in the synthesis of fluorinated biaryls.

The Role of Fluorinated Phenylboronic Acids in Drug Discovery

The unique properties imparted by fluorine make fluorinated phenylboronic acids highly valuable building blocks in the design and synthesis of new therapeutic agents. [2][5]The strategic incorporation of fluorine can address several challenges in drug development, including poor metabolic stability, low bioavailability, and off-target effects. [5] A notable example of a biologically active boronic acid derivative is Tavaborole, an antifungal drug. While not a phenylboronic acid, its development underscores the potential of boron-containing compounds in medicine. [3]Fluorinated phenylboronic acids are employed in the synthesis of a wide range of drug candidates, including kinase inhibitors and central nervous system (CNS) active agents, where improved metabolic stability and brain penetration are critical. [5]

Fluorinated Phenylboronic Acids as Chemical Sensors

The ability of boronic acids to reversibly bind with diols and fluoride ions has led to their extensive use in the development of chemical sensors. [9][10]Fluorinated phenylboronic acids are particularly interesting in this context due to their altered Lewis acidity, which can fine-tune their binding affinity and selectivity.

Fluorescent chemosensors incorporating a fluorinated phenylboronic acid moiety can be designed to detect fluoride ions in aqueous solutions. [11][12][13]The binding of fluoride to the boronic acid can induce a change in the fluorescence properties of the sensor molecule, allowing for sensitive and selective detection. [13]These sensors have potential applications in environmental monitoring and clinical diagnostics. [13]

Future Perspectives

The field of fluorinated phenylboronic acids continues to evolve, with ongoing research focused on the development of novel synthetic methodologies, particularly for late-stage fluorination of complex molecules. The exploration of new applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) and liquid crystals, is also a promising area of investigation. [1][2]As our understanding of the subtle yet powerful effects of fluorination deepens, the role of fluorinated phenylboronic acids as key enabling tools in chemistry and drug discovery is set to expand even further.

References

  • The Synthetic Utility of Fluorinated Phenylboronic Acids in Chemical Research. (2025).
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). MDPI.
  • Influence of fluorine substituents on the properties of phenylboronic compounds. (2025).
  • Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. (n.d.).
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Semantic Scholar.
  • 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. (n.d.). PubChem.
  • 4-(Trifluoromethyl)phenylboronic acid. (n.d.). Sigma-Aldrich.
  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. (2013). Organic Chemistry Portal.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. (2014). RSC Publishing.
  • Boronic Acid-Based Sensors. (n.d.). Ingenta Connect.
  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. (2015). Organic Letters - ACS Publications.
  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. (2021). ResearchGate.
  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. (n.d.). Organic Letters - ACS Publications.
  • Recognition and sensing of various species using boronic acid derivatives. (n.d.). RSC Publishing.
  • Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. (n.d.).
  • New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. (2020). NIH.

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An In-Depth Technical Guide to 3-Fluoro-4-(methylthio)phenylboronic Acid: Structure, Bonding, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(methylthio)phenylboronic acid is a specialized organoboron compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—a boronic acid, a fluorine atom, and a methylthio group—on a phenyl ring imparts a distinct combination of reactivity and physicochemical properties. This guide provides a comprehensive analysis of the chemical structure, bonding, and key applications of this versatile building block, with a focus on its role in the synthesis of bioactive molecules.

Molecular Structure and Bonding

The chemical structure of this compound (C₇H₈BFO₂S) features a planar phenyl ring at its core.[1][2] The boronic acid group [-B(OH)₂] is a Lewis acid, a characteristic that is central to its reactivity, particularly in transition metal-catalyzed cross-coupling reactions.[3] The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center.

The fluorine atom at the 3-position and the methylthio group (-SCH₃) at the 4-position significantly influence the electronic properties of the phenyl ring and the reactivity of the boronic acid moiety. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which can modulate the acidity and reactivity of the boronic acid. The methylthio group, with its sulfur atom, can act as a weak electron-donating group through resonance (+R) and an electron-withdrawing group through induction (-I). The interplay of these electronic effects fine-tunes the molecule's reactivity profile.

While a specific crystal structure for this compound is not publicly available, insights into its solid-state organization can be drawn from studies of related phenylboronic acids. Phenylboronic acids often form hydrogen-bonded dimers or trimers in the solid state through intermolecular interactions between the hydroxyl groups of the boronic acid moieties.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₈BFO₂S[1][2]
Molecular Weight 186.01 g/mol [1][2]
CAS Number 221030-80-4[1][2]
Predicted pKa 7.47 ± 0.10[5]
Physical Form Solid[6]
Storage 2-8°C, inert atmosphere[6]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the methylthio group, and the hydroxyl protons of the boronic acid. The aromatic region would likely display complex splitting patterns due to the presence of the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the six aromatic carbons, with their chemical shifts influenced by the fluorine and methylthio substituents, and a signal for the methyl carbon.

  • ¹⁹F NMR: A characteristic signal for the fluorine atom would be observed in the fluorine NMR spectrum.

  • ¹¹B NMR: The boron NMR spectrum would show a signal characteristic of a trigonal boronic acid.

  • IR Spectroscopy: The infrared spectrum would be expected to exhibit characteristic absorption bands for the O-H stretching of the boronic acid hydroxyl groups (around 3300 cm⁻¹), C-F stretching, C-S stretching, and various aromatic C-H and C=C stretching and bending vibrations.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.[8]

The boronic acid's role is to undergo transmetalation with a palladium(II) species in the catalytic cycle, transferring its substituted phenyl group to the palladium center. The fluorine and methylthio substituents can influence the efficiency and outcome of the coupling reaction by altering the electronic and steric properties of the boronic acid.

Below is a detailed, field-proven protocol for a typical Suzuki-Miyaura coupling reaction utilizing a substituted phenylboronic acid like this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Degassed water (if using a biphasic system)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%). The choice of catalyst and ligand can be critical and may require optimization for specific substrates.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe. The reaction is often performed in a mixture of an organic solvent and water to facilitate the dissolution of the base.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

  • Base: The base plays a critical role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

  • Ligand: The ligands on the palladium catalyst influence its stability, solubility, and reactivity. Electron-rich and bulky phosphine ligands are often used to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up monitoring->extraction purification Column Chromatography extraction->purification product Isolated Biaryl Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Substituted phenylboronic acids are crucial building blocks in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors.[8][9] The unique electronic and steric properties of this compound make it a valuable precursor for the synthesis of novel drug candidates.

While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in the public domain, patent literature suggests its utility as an intermediate in the preparation of inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO) and various protein kinases.[1][10][11] IDO is a key target in cancer immunotherapy, and protein kinases are implicated in numerous signaling pathways that are dysregulated in cancer and other diseases.[1][9][11]

The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with active site residues of enzymes, leading to their inhibition.[3] The substituents on the phenyl ring play a crucial role in modulating the binding affinity and selectivity of the inhibitor.

Logical Relationship: Structure to Bioactivity

Structure_Activity compound This compound Boronic Acid Phenyl Ring Fluorine Methylthio properties Physicochemical Properties Lewis Acidity Lipophilicity Electronic Effects Steric Profile compound:f0->properties:p0 Reactivity compound:f1->properties:p1 Solubility & Permeability compound:f2->properties:p2 Modulates Reactivity compound:f3->properties:p2 Fine-tunes Electronics application Biological Application Enzyme Inhibition Receptor Binding properties->application Dictates Interaction outcome Therapeutic Potential application->outcome Leads to

Caption: The relationship between the chemical structure of this compound and its potential bioactivity.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and materials science. Its unique combination of a reactive boronic acid moiety and modulating fluoro and methylthio substituents allows for the precise construction of complex molecular architectures. A thorough understanding of its structure, bonding, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for leveraging its full potential in the development of novel therapeutic agents and advanced materials.

References

  • CN101265259A - Novel IDO inhibitors and methods of use thereof - Google P
  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) | ACS Medicinal Chemistry Letters. [Link]

  • Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - NIH. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]

  • The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid - Longdom. [Link]

  • Boron-Based Drug Design - PubMed. [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - MDPI. [Link]

  • On the Computational Determination of the pK a of Some Arylboronic Acids - MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]

  • Boronic acid - Wikipedia. [Link]

  • Molecular orbital linear combination of atomic orbitals calculation and electronic spectra of phenylboronic acid and triphenylboroxine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]

  • 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem. [Link]

  • Impact of varying the phenylboronic acid position in macrocyclic Eu(III) complexes on the recognition of adenosine monophosphate - RSC Publishing. [Link]

  • Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy. [Link]

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Spectroscopic and Synthetic Profile of 3-Fluoro-4-(methylthio)phenylboronic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance in Medicinal Chemistry and Organic Synthesis

3-Fluoro-4-(methylthio)phenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a boronic acid functional group makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The fluorine and methylthio substituents on the phenyl ring offer unique electronic and steric properties, allowing for the fine-tuning of molecular interactions and physicochemical characteristics of the target compounds. Understanding the spectroscopic signature and synthetic accessibility of this reagent is therefore crucial for its effective utilization in research and development.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopic interpretation. These predictions serve as a reliable guide for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted chemical shifts and coupling constants for this compound are detailed below.

Caption: Molecular structure of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methylthio group.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.7 - 7.9Doublet of doublets (dd)J(H,H) ≈ 8.0, J(H,F) ≈ 5.0Aromatic H ortho to B(OH)₂
~7.5 - 7.7Doublet (d)J(H,F) ≈ 10.0Aromatic H ortho to F
~7.2 - 7.4Triplet (t)J(H,H) ≈ 8.0Aromatic H meta to B(OH)₂ and F
~2.5Singlet (s)-S-CH₃
~5.0 - 6.0Broad singlet (br s)-B(OH)₂

Rationale: The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon chemical shifts are significantly affected by the attached fluorine and sulfur atoms, as well as the boronic acid group.

Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Assignment
~160 - 165Doublet (d), ¹J(C,F) ≈ 250 HzC-F
~135 - 140Singlet (s)C-S
~130 - 135Doublet (d), J(C,F) ≈ 5 HzAromatic CH
~125 - 130Singlet (s)C-B(OH)₂
~120 - 125Doublet (d), J(C,F) ≈ 20 HzAromatic CH
~115 - 120Doublet (d), J(C,F) ≈ 20 HzAromatic CH
~15Singlet (s)S-CH₃

Rationale: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J(C,F)). Other aromatic carbons will exhibit smaller two- or three-bond couplings to fluorine.

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
~ -110 to -120Multiplet-

Rationale: The chemical shift is referenced to CFCl₃. The multiplicity will arise from couplings to the ortho and meta aromatic protons.

The ¹¹B NMR spectrum is characteristic of the boron environment. For a boronic acid, a broad signal is typically observed.

Predicted Chemical Shift (δ, ppm) Multiplicity
~28 - 33Broad singlet (br s)

Rationale: The chemical shift is referenced to BF₃·OEt₂. The broadness of the signal is due to the quadrupolar nature of the boron nucleus.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted Frequency (cm⁻¹) Vibrational Mode
~3600 - 3200 (broad)O-H stretch (from B(OH)₂)
~3100 - 3000Aromatic C-H stretch
~2980 - 2850Aliphatic C-H stretch (from S-CH₃)
~1600, 1480Aromatic C=C stretch
~1350B-O stretch
~1250C-F stretch
~700C-S stretch

Rationale: The broad O-H stretch is characteristic of the boronic acid group. The other absorptions correspond to the various bonds within the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Formula: C₇H₈BFO₂S

  • Molecular Weight: 186.01 g/mol

  • Predicted m/z (EI or ESI): 186.03 [M]⁺ or 187.03 [M+H]⁺. The isotopic pattern of boron (¹⁰B and ¹¹B) and sulfur (³²S, ³³S, ³⁴S) should be observable.

Rationale: The exact mass and isotopic distribution will be key identifiers in high-resolution mass spectrometry. Common fragmentation pathways may involve the loss of water, the boronic acid group, or the methylthio group.

Proposed Synthetic Protocol

The synthesis of this compound can be achieved through a lithiation-borylation sequence starting from a suitable halogenated precursor. The following protocol is a well-established method for the synthesis of arylboronic acids.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-3-fluoro-4-(methylthio)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the aryllithium intermediate, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 2). Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous THF is critical as organolithium reagents are highly reactive towards water.

  • Low Temperature: The lithiation and borylation steps are performed at -78 °C to prevent side reactions, such as the decomposition of the aryllithium intermediate and reaction with the solvent.

  • Acidic Workup: The acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on typical safety data sheets for similar phenylboronic acids.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic properties and a viable synthetic route for this compound. The presented data and protocols are grounded in established chemical principles and data from analogous compounds, offering a valuable resource for researchers in organic synthesis and medicinal chemistry. The unique combination of a fluorine atom, a methylthio group, and a boronic acid moiety makes this compound a highly versatile building block for the creation of novel and functional molecules.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluoro-4-methylbenzeneboronic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • ACS Omega. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

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A Technical Guide to 3-Fluoro-4-(methylthio)phenylboronic Acid: Commercial Availability, Handling, and Application in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(methylthio)phenylboronic acid, a key building block in modern synthetic organic chemistry. We delve into its commercial availability from various suppliers, outlining critical information on procurement, purity, and typical quantities. This document further serves as a practical resource by providing essential safety, handling, and storage protocols based on current material safety data. The core of this guide features a detailed, field-proven protocol for the application of this reagent in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. The narrative emphasizes the rationale behind experimental choices, offering insights grounded in mechanistic principles to empower researchers in their synthetic endeavors.

Introduction to this compound

This compound (CAS No. 221030-80-4) has emerged as a valuable substituted arylboronic acid for the synthesis of complex organic molecules.[1][2] Its structure, featuring both a fluorine atom and a methylthio group, imparts unique electronic properties that are highly sought after in the design of novel pharmaceutical agents and advanced materials.[3] The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group offers a site for further functionalization or can influence molecular conformation. These characteristics make it a strategic component in drug discovery programs, particularly for constructing biaryl scaffolds, which are prevalent in many biologically active compounds.[3]

Boronic acids are celebrated for their stability, relatively low toxicity, and functional group tolerance, making them indispensable reagents in metal-catalyzed cross-coupling reactions.[4] This guide focuses on the practical aspects of utilizing this compound, from sourcing the material to its successful implementation in a key synthetic transformation.

Chemical Identity and Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

Suzuki_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pdiix R-Pd(II)-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation + Ar-B(OH)₂ + Base pdiir R-Pd(II)-Ar transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (R-Ar) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow

The practical execution of the protocol follows a logical sequence from setup to final analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup 1. Assemble & Purge Reaction Vessel reagents 2. Add Reactants & Catalyst setup->reagents solvent 3. Add Degassed Solvent & Base reagents->solvent heat 4. Heat & Stir (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Quench monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify

Caption: A typical experimental workflow for Suzuki coupling.
Detailed Step-by-Step Protocol

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. Note: This procedure should be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • This compound (1.2 mmol, 1.2 eq)

  • PdCl₂(dppf) (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 mmol, 0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (223 mg, 1.2 mmol), PdCl₂(dppf) (22 mg, 0.03 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Atmosphere Inerting: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. [5]3. Solvent Addition: Degas the 1,4-dioxane and water by bubbling Argon through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction vessel.

    • Rationale: The aqueous base is essential for activating the boronic acid for the transmetalation step. [3]Degassing the solvents removes dissolved oxygen.

  • Reaction: Place the vessel in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reactant (typically the aryl bromide) indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Conclusion

This compound is a commercially accessible and highly functional building block for advanced organic synthesis. Its utility, primarily demonstrated through the robust Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of molecules relevant to pharmaceutical and materials science. By understanding its commercial landscape, adhering to strict safety and handling protocols, and applying mechanistically sound experimental procedures, researchers can effectively leverage this reagent to achieve their synthetic goals.

References

  • This compound - AOBChem USA. [Link]

  • This compound, min 98%, 25 grams. [Link]

  • Suzuki-Miyaura Coupling | Basics | Mechanism | Examples | ChemOrgChem - YouTube. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery - PMC - NIH. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of 3-Fluoro-4-(methylthio)phenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, pivotal for constructing C(sp²)–C(sp²) bonds, particularly in the synthesis of biaryl scaffolds for pharmaceuticals and functional materials.[1] This guide provides an in-depth analysis of 3-Fluoro-4-(methylthio)phenylboronic acid , a uniquely functionalized building block, in this critical transformation. We will explore the nuanced electronic and coordinative effects of the fluoro and methylthio substituents on the catalytic cycle, present optimized protocols for its successful implementation, and offer a comprehensive troubleshooting guide. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of this reagent to access novel chemical matter.

Introduction: A Reagent of Strategic Importance

This compound (MW: 186.01 g/mol , CAS: 221030-80-4) is a bifunctional reagent that introduces a synthetically valuable motif into target molecules.[2] The strategic placement of its substituents offers distinct advantages and challenges in Suzuki-Miyaura coupling:

  • Fluorine Substitution: The presence of a fluorine atom, a common bioisostere for hydrogen, can significantly modulate the physicochemical and metabolic properties of a drug candidate, often enhancing binding affinity, metabolic stability, and membrane permeability.[3] As a moderately electron-withdrawing group, it also influences the electronic character of the boronic acid.

  • Methylthio (Thioether) Group: The sulfur-containing moiety presents a unique handle for post-coupling functionalization (e.g., oxidation to sulfoxide or sulfone). However, sulfur atoms are well-known for their potential to coordinate with and poison palladium catalysts, a critical consideration for reaction optimization.[4][5]

Understanding how these two functionalities dictate the reagent's behavior is paramount for developing robust and high-yielding coupling protocols.

Mechanistic Considerations: The Influence of Fluoro and Methylthio Groups

The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The substituents on this compound exert a significant influence, primarily on the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle. The process is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) pdiib->product ar1x Ar¹-X (Aryl Halide) ar1x->pdiia boronic Ar²-B(OH)₂ (3-Fluoro-4-(methylthio)- phenylboronic acid) boronate [Ar²-B(OH)₃]⁻ boronic->boronate + Base base Base (e.g., K₂CO₃) boronate->pdiia Experimental_Workflow start Start setup 1. Reaction Setup - Add solids (Aryl-Br, Boronic Acid, Base, Catalyst, Ligand) to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere - Seal the flask. - Evacuate and backfill with Argon (3 cycles). setup->inert solvent 3. Solvent Addition - Add degassed 1,4-Dioxane and Water via syringe. inert->solvent reaction 4. Reaction - Heat the mixture to 80 °C with vigorous stirring. - Monitor progress by TLC or LC-MS. solvent->reaction workup 5. Aqueous Workup - Cool to RT. - Dilute with Ethyl Acetate. - Wash with water and brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End (Characterize Product) purify->end

Caption: Standard workflow for Suzuki-Miyaura coupling.

  • Reagent Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (223 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through 4 mL of 1,4-dioxane and 1 mL of water for 20 minutes. Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Insufficiently degassed solvents; sulfur poisoning. [4]2. Inactive Catalyst: Poor quality precatalyst or ligand. 3. Insufficient Base: Base is not strong enough or has absorbed moisture.1. Ensure rigorous degassing of solvents. Increase catalyst/ligand loading (e.g., to 3-5 mol%). Switch to a more robust ligand like XPhos or RuPhos. 2. Use fresh, high-purity reagents. 3. Use freshly dried, powdered base (e.g., K₂CO₃ dried in an oven). Try a stronger base like K₃PO₄.
Protodeboronation of Starting Material 1. Presence of Protic Sources: Excess water or acidic impurities. 2. High Temperature: Can accelerate the rate of protodeboronation, especially for electron-deficient boronic acids. [9]1. Use anhydrous solvents and ensure the base is dry. 2. Attempt the reaction at a lower temperature (e.g., 60 °C), accepting a potentially longer reaction time.
Homocoupling of Boronic Acid 1. Presence of Oxygen: O₂ can facilitate the oxidative homocoupling pathway. [8]2. Pd(II) Species: Some Pd(II) sources can promote homocoupling before the catalytic cycle initiates.1. Ensure the reaction is set up under a strictly inert atmosphere with thoroughly degassed solvents. 2. Use a precatalyst system that rapidly generates the active Pd(0) species.
Incomplete Reaction 1. Steric Hindrance: If the coupling partner is sterically demanding (e.g., ortho-substituted aryl halide). 2. Insufficient Reaction Time/Temp. 1. Switch to a bulkier ligand (e.g., XPhos) which can facilitate coupling of hindered substrates. [10]2. Increase reaction time or incrementally increase the temperature.

Conclusion

This compound is a highly valuable building block for accessing novel chemical structures. While its inherent functionalities present unique challenges, namely the potential for catalyst inhibition by the thioether group and the electronic effects of the fluoro substituent, these can be effectively overcome. The key to success lies in the rational selection of a bulky, electron-rich phosphine ligand, the use of a suitable base and solvent system, and the maintenance of a strictly inert atmosphere. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently and efficiently employ this versatile reagent in their synthetic endeavors.

References

  • RSC Publishing. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Szychowski, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Moreno-Mañas, M., et al. (2002). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
  • Gao, C., et al. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Organometallics.
  • Szychowski, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Harris, P. W. R., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides. Organic Letters.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation with Sulfur-Containing Boronic Acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Kinzel, T., et al. (2010). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemical Science.
  • Billingsley, K. L., & Buchwald, S. L. (2009). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • MDPI. (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Wikipedia. (n.d.).
  • Khan, I., et al. (2018). Palladium(0)
  • Benchchem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • CymitQuimica. (n.d.). (3-Fluoro-4-(methylthio)phenyl)boronic acid.
  • ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions.
  • RSC Publishing. (n.d.). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling.
  • ResearchGate. (n.d.). (PDF) Palladium(0)
  • Smolecule. (2024). Buy 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Chen, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • Gomes, A. R., et al. (2021).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BLDpharm. (n.d.). (3-Fluoro-4-((methylthio)methoxy)phenyl)boronic acid.
  • Blue, A. S., et al. (2015).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (n.d.). (PDF) Organosulphur and related ligands in Suzuki-Miyaura C-C coupling.
  • Wisniewski, S. R., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters.
  • ResearchGate. (n.d.).
  • ChemicalBook. (2024). 4-Fluoro-3-(methylthio)phenylboronic acid.
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Topic: Reaction Conditions for 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Fluoro-4-(methylthio)phenylboronic acid is a versatile building block in modern synthetic chemistry, prized for its utility in constructing complex biaryl and heteroaryl structures through palladium-catalyzed cross-coupling reactions. The presence of both a fluoro and a methylthio group imparts unique electronic properties and potential secondary coordination sites, influencing its reactivity in predictable and exploitable ways. This guide provides a comprehensive overview of the reaction conditions for this reagent, with a focus on the Suzuki-Miyaura coupling. It moves beyond simple procedural lists to explore the mechanistic rationale behind the selection of catalysts, bases, and solvents, empowering researchers to optimize conditions for their specific synthetic targets. Detailed, field-tested protocols and troubleshooting guidance are included to ensure reliable and reproducible outcomes.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyData
Chemical Structure (Image of the structure would be placed here in a full document)
IUPAC Name [3-Fluoro-4-(methylthio)phenyl]boronic acid
CAS Number 221030-80-4[1][2]
Molecular Formula C₇H₈BFO₂S[1][3]
Molecular Weight 186.01 g/mol [1][3]
Appearance Typically an off-white to pale yellow solid
Predicted Boiling Point 316.1±52.0 °C[1]
Predicted Density 1.30±0.1 g/cm³[1]

Safety & Handling:

Based on data for structurally similar phenylboronic acids, this compound should be handled with care.

  • Hazards: Assumed to be harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6]

  • Precautions: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[4][5]

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation.

Reactivity and Mechanistic Considerations in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of several key components. The specific substituents on this compound—the electron-withdrawing fluorine and the sulfur-containing methylthio group—play a significant role in its reactivity.

The Catalytic Cycle: A Brief Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps:[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

The Palladium Catalyst & Ligand: The Engine of the Reaction

The choice of the palladium source and its associated ligands is paramount. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern, sterically hindered, and electron-rich phosphine ligands often provide superior activity, stability, and substrate scope.[8]

  • For Aryl Iodides and Bromides: Standard catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) often provide good to excellent yields under conventional heating.

  • For Aryl Chlorides and Other Challenging Substrates: The C-Cl bond is stronger and its activation is more difficult.[7] This necessitates the use of more active catalyst systems. Monocoordinated palladium complexes, often generated in situ from a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos), are highly effective.[8][9] These ligands promote the formation of the active L-Pd(0) species, which is crucial for efficient oxidative addition.

The Critical Role of the Base: The Activator

The base is not a mere spectator; it is an essential activator in the catalytic cycle. Boronic acids are generally unreactive toward the Pd(II)-halide complex. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[10][11][12] This activated boronate readily participates in the transmetalation step, which is often the rate-determining step of the cycle.

  • Common Choices: Aqueous solutions of inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are widely used. For more sensitive substrates or anhydrous conditions, potassium phosphate (K₃PO₄) is an excellent choice.[13]

  • Strength Matters: The choice of base can influence reaction rates and selectivity. Stronger bases can accelerate the reaction but may also promote side reactions like deboronation.

Influence of Solvents: The Reaction Environment

The solvent system must solubilize the reagents and stabilize the catalytic species throughout the reaction.[14][15] The choice of solvent can profoundly impact reaction efficiency and even selectivity.[16]

  • Aqueous Biphasic Systems: Mixtures of an organic solvent (e.g., Toluene, Dioxane, THF) with water are very common for Suzuki couplings. This system effectively dissolves both the organic reagents and the inorganic base.[13]

  • Polar Aprotic Solvents: Solvents like DMF or acetonitrile can be used, but their coordinating ability can sometimes influence the catalyst's behavior.[16] The choice of solvent can be complex and may require empirical screening for optimal results.

Experimental Protocols

The following protocols provide a robust starting point for researchers.

General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide

This method details a standard procedure using conventional heating.

Materials:

  • This compound (1.2 equiv, e.g., 1.2 mmol, 223 mg)

  • Aryl Bromide (1.0 equiv, e.g., 1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2-5 mol%, e.g., 0.03 mmol, 22 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv, e.g., 2.5 mmol, 345 mg)

  • 1,4-Dioxane (e.g., 8 mL)

  • Deionized Water (e.g., 2 mL)

  • Round-bottom flask with stir bar, condenser, and inert gas inlet

Procedure:

  • To a round-bottom flask, add the aryl bromide, this compound, PdCl₂(dppf), and K₂CO₃.

  • Equip the flask with a condenser and a magnetic stir bar.

  • Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.

  • Via syringe, add the degassed solvents (dioxane and water).

  • Place the flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS). Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Halide, Boronic Acid, Catalyst, & Base in Flask prep2 Purge System with Inert Gas (Ar/N2) prep1->prep2 prep3 Add Degassed Solvents prep2->prep3 react1 Heat Mixture to 80-100 °C with Vigorous Stirring prep3->react1 Start Reaction react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Cool to RT & Dilute with Solvent/Water react2->workup1 Reaction Complete workup2 Aqueous Extraction workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify via Column Chromatography workup4->workup5

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Reaction Parameter Optimization Summary

The optimal conditions depend heavily on the reactivity of the aryl halide coupling partner. The general reactivity trend is I > Br > OTf >> Cl.[17][18]

Aryl Halide (Ar-X)Recommended Catalyst SystemRecommended BaseRecommended Solvent SystemTypical Temp. (°C)
Ar-I Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene/H₂O70 - 90
Ar-Br PdCl₂(dppf), Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O80 - 110
Ar-Cl Pd₂(dba)₃/XPhos or SPhosK₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O100 - 120
Ar-OTf Pd(OAc)₂/SPhos, PdCl₂(dppf)K₃PO₄, Cs₂CO₃Dioxane, Toluene (Anhydrous)90 - 110

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure); Insufficiently active catalyst for the substrate; Low temperature.Ensure thorough degassing of solvents and purging of the reaction vessel. Switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos). Increase reaction temperature.
Protodeboronation The boronic acid is replaced by a hydrogen atom. Can be base or temperature-mediated.Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Use the minimum necessary reaction temperature and time. Ensure a high-purity boronic acid is used.
Homocoupling of Boronic Acid Often occurs due to the presence of oxygen or side reactions of the palladium catalyst.Rigorously exclude oxygen from the reaction. Screen different palladium precatalysts and ligands.

References

  • Alvarez-Ros, M. C., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available at: [Link]

  • Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. Available at: [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • NIH National Library of Medicine. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Available at: [Link]

  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • MDPI. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2021). Role of a base in Suzuki-Miyaura reaction. Available at: [Link]

  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • NIH National Library of Medicine. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2019). Palladium catalysed Suzuki reactions of fluoroarenes. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • NIH National Library of Medicine. (2017). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Available at: [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Fluoro-4-(methylthio)phenylboronic acid

In the landscape of modern drug discovery and materials science, the strategic incorporation of specific structural motifs is paramount to tuning molecular properties. This compound is a highly valuable building block, offering a unique combination of a fluorine atom and a methylthio group. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methylthio group can serve as a versatile handle for further functionalization or influence electronic properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for integrating such building blocks into complex molecular architectures, prized for its functional group tolerance, mild reaction conditions, and high efficiency in forming carbon-carbon bonds.[2][3][4]

This guide provides a comprehensive overview of the mechanistic principles, key experimental considerations, and detailed protocols for the successful palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl halides.

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

A deep understanding of the catalytic cycle is essential for rational troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established sequence of three primary steps, initiated by a Palladium(0) species.[4][5]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophilic coupling partner (Ar¹-X), forming a Pd(II) intermediate.[4][5] The reactivity order for the halide is typically I > Br > OTf >> Cl.[6]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the organoboron species to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the Pd(II) center, displacing a halide.[4][7]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple, forming the new C-C bond of the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][5][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl [Ar²-B(OH)₃]⁻ RedElim Reductive Elimination PdII_Biaryl->RedElim Ar¹-Ar² (Product) RedElim->Pd0 BoronicAcid Ar²-B(OH)₂ AteComplex [Ar²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->AteComplex + Base Base Base (e.g., OH⁻) AteComplex->Transmetal caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters for Success

The unique electronic nature of this compound—possessing both an electron-withdrawing fluorine and an electron-donating methylthio group—requires careful consideration of the reaction parameters to ensure high yields and minimize side reactions.

Palladium Catalyst and Ligand Selection

The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to facilitate the coupling of challenging substrates. They accelerate both the oxidative addition and reductive elimination steps and prevent the formation of inactive palladium black.[1][3]

  • For Aryl Bromides & Iodides: Standard catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as PPh₃ can be effective.

  • For Aryl Chlorides & Challenging Heteroaryls: More advanced systems are required. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are highly recommended.[9][10] Modern palladium precatalysts (e.g., XPhos Pd G2/G3) are often superior as they generate the active Pd(0) species rapidly and quantitatively under mild conditions, which is crucial for preventing the decomposition of sensitive boronic acids.[9][10][11][12]

The Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid.[7] However, an overly strong base or prolonged reaction times can lead to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[1]

  • Potassium Carbonate (K₂CO₃): A common and effective base for many couplings.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for sensitive or fluorinated boronic acids. Its moderate basicity is sufficient to promote transmetalation while minimizing protodeboronation.[9]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective for difficult couplings, but should be used with caution due to the increased risk of side reactions.

Solvent System

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).[13][14]

  • Toluene, Dioxane, or THF: These are common organic solvents for Suzuki couplings.

  • Addition of Water: A small amount of water is typically beneficial, as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[3][4] Biphasic systems like Toluene/Water or Dioxane/Water are very common.

  • Degassing: It is critical to degas the solvent thoroughly (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocols

The following protocols are designed as robust starting points for researchers. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Workup A Dry & Degas Reaction Vessel B Weigh & Add Solids: - Boronic Acid - Aryl Halide - Base - Catalyst/Ligand A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent(s) via Syringe C->D E Heat to Desired Temp with Vigorous Stirring D->E F Monitor Reaction (TLC, LC-MS, GC-MS) E->F G Cool to RT, Quench, & Perform Aqueous Workup F->G H Purify by Column Chromatography G->H I Characterize Final Product H->I caption Fig. 2: General Experimental Workflow.

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Coupling with an Aryl Bromide (e.g., 4-Bromoanisole)

This protocol uses a robust catalyst system suitable for standard aryl bromides.

Reagents & Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Dry, inert-atmosphere reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry reaction vessel, add this compound, 4-bromoanisole, potassium phosphate, Pd₂(dba)₃, and SPhos.

  • Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Add degassed toluene and degassed water via syringe in a 5:1 ratio (e.g., 5 mL toluene, 1 mL water for a 0.5 mmol scale reaction).

  • Stir the reaction mixture vigorously and heat to 90-100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Coupling with a Heteroaryl Chloride (e.g., 2-Chloropyridine)

This protocol employs a modern precatalyst essential for the activation of less reactive aryl chlorides.

Reagents & Materials:

  • This compound (1.5 equiv)

  • 2-Chloropyridine (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Dry, inert-atmosphere reaction vessel

Procedure:

  • To a dry reaction vessel, add this compound, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Seal the vessel, then evacuate and backfill with argon. Repeat this process three times.

  • Add degassed 1,4-dioxane via syringe, followed by 2-chloropyridine and degassed water (approx. 10:1 dioxane:water ratio).

  • Stir the mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress. Couplings with chlorides may require longer reaction times (12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Summary of Recommended Conditions & Troubleshooting

Coupling PartnerRecommended Catalyst SystemRecommended BaseRecommended SolventTemp (°C)Key Considerations
Aryl/Heteroaryl Iodide Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃K₂CO₃ or K₃PO₄Dioxane/H₂O80-90Generally highly reactive; shorter reaction times.
Aryl/Heteroaryl Bromide Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O90-100Robust and reliable coupling partner.[3]
Aryl/Heteroaryl Chloride XPhos Pd G2/G3K₃PO₄ or Cs₂CO₃Dioxane/H₂O100-110Requires a highly active catalyst system.[9][10]
Aryl/Heteroaryl Triflate Pd(OAc)₂ / XPhosK₃PO₄Toluene or Dioxane90-100Reactivity is similar to or slightly less than bromides.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient heat, or poor quality reagents.

    • Solution: Ensure an oxygen-free environment. Use a fresh bottle of catalyst or ligand. Verify the reaction temperature. Use anhydrous solvents.

  • Protodeboronation (Boronic acid decomposes):

    • Cause: Base is too strong, temperature is too high, or reaction time is too long.

    • Solution: Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄). Lower the reaction temperature. Monitor the reaction closely and stop it upon completion. Using a precatalyst that activates quickly at lower temperatures can also help.[10][11]

  • Homocoupling of Boronic Acid:

    • Cause: Presence of oxygen, which can facilitate oxidative homocoupling.

    • Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.

References

  • Lloyd-Jones, G. C. The B–O–Pd Linkage in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 50(20), 4584-4586. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Cheong, P. H.-Y., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 74(4), 1591-1600. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Valente, C., et al. Structural and Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling. Topics in Organometallic Chemistry, 24, 155-231. [Link]

  • Li, G., et al. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Polymer-Supported Palladium(II) Catalyst. ChemistrySelect, 3(4), 1258-1264. [Link]

  • Sebelius, S., et al. Palladium(II) Catalyst Systems for the Addition of Boronic Acids to Bicyclic Alkenes: New Scope and Reactivity. Organic Letters, 8(1), 3-6. [Link]

  • Miyaura, N., & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Al-Masum, M. Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. ResearchGate. [Link]

  • Molander, G. A., et al. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Cano, I., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 82. [Link]

  • Yu, J., et al. Selective palladium(II)-catalysed addition of aryl boronic acids to vinylaziridines. University of Wollongong Research Online. [Link]

  • Kinzel, T. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. SciSpace. [Link]

  • Molander, G. A., et al. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC - NIH. [Link]

  • Hey, C., et al. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 17(38), 10583-10594. [Link]

  • Hfaiedh, J., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 2399-2410. [Link]

  • Soares, J., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]

  • Hfaiedh, J., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. PubMed Central. [Link]

  • Das, B. C., et al. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(13), 4274. [Link]

  • MIT Technology Licensing Office. Boron-Containing Pharmacophore. TLO Website. [Link]

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The Strategic Application of 3-Fluoro-4-(methylthio)phenylboronic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of reagents available to medicinal chemists, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly intriguing scaffold: 3-Fluoro-4-(methylthio)phenylboronic acid .

The unique arrangement of the fluorine atom and the methylthio group on the phenylboronic acid core is not a random assortment of functionalities. Instead, it represents a deliberate design element aimed at addressing key challenges in drug development, including metabolic stability, target engagement, and overall pharmacokinetic performance. The fluorine atom, with its high electronegativity and small size, can significantly influence the acidity of adjacent protons, modulate lipophilicity, and block sites of metabolism.[1][2][3][4][5] Concurrently, the methylthio group, a known bioisostere for other functionalities, can enhance solubility, provide additional points for receptor interaction, and influence the overall electronic properties of the molecule.[6][7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry campaigns. We will delve into the scientific rationale for its use, provide detailed protocols for its application in the cornerstone Suzuki-Miyaura coupling reaction, and present a framework for its strategic incorporation into drug design projects.

The Scientific Rationale: Why Choose this compound?

The decision to incorporate the 3-fluoro-4-(methylthio)phenyl moiety into a drug candidate is often driven by a multi-faceted strategy to optimize its drug-like properties.

Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes, which can lead to poor bioavailability and short half-life.[3] The introduction of a fluorine atom at the 3-position can effectively block a potential site of aromatic hydroxylation, a common metabolic pathway.[1][5] This "metabolic blocking" effect can significantly enhance the metabolic stability and prolong the in vivo exposure of the drug candidate.

Modulating Physicochemical Properties and Target Affinity

The electronic properties of the phenyl ring are finely tuned by the interplay of the electron-withdrawing fluorine atom and the electron-donating (through resonance) methylthio group. This modulation can have a profound impact on the molecule's interaction with its biological target.[9][10][11] The fluorine atom can participate in favorable electrostatic interactions with the receptor, while the sulfur atom of the methylthio group can act as a hydrogen bond acceptor.[12] Furthermore, the lipophilicity of the molecule can be adjusted by these substituents, influencing its solubility, membrane permeability, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile.[13][14]

Structure-Activity Relationship (SAR) Exploration

In lead optimization, systematic modifications to a lead compound are made to understand the structure-activity relationship (SAR). This compound provides a unique substitution pattern that allows for the exploration of a specific region of chemical space. By comparing the activity of analogues containing this moiety with those containing other substitutions, medicinal chemists can gain valuable insights into the key interactions required for potent and selective biological activity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures that are prevalent in many drug classes.

Visualizing the Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X L2 Intermediate Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' L2 Intermediate Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl/Heteroaryl Halide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl or heteroaryl halide with this compound. It is important to note that reaction conditions may require optimization depending on the specific substrates used.

Reagents and Materials
ReagentCAS NumberM.W. ( g/mol )Typical Molar Eq.
Aryl/Heteroaryl Halide (Ar-X)Substrate dependent-1.0
This compound916335-51-0186.021.2 - 1.5
Palladium Catalyst (e.g., Pd(dppf)Cl₂)72287-26-4731.740.01 - 0.05
Base (e.g., K₂CO₃, Cs₂CO₃)584-08-7138.212.0 - 3.0
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)---
Step-by-Step Methodology
  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser) under an inert atmosphere (e.g., nitrogen or argon), add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel. The concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Reaction Execution:

    • Conventional Heating: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.

    • Microwave Irradiation: Heat the reaction in a microwave reactor to a temperature between 100-150 °C for a specified time (typically 15-60 minutes).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography on silica gel, to afford the desired biaryl product.

Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Reagents 1. Weigh Reagents: - Aryl Halide - Boronic Acid - Catalyst - Base Vessel 2. Add to Dry Vessel under Inert Atmosphere Reagents->Vessel Solvent 3. Add Degassed Solvent Vessel->Solvent Heat 4. Heat (Conventional or Microwave) Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Workup 6. Quench & Extract Monitor->Workup Dry 7. Dry & Concentrate Workup->Dry Purify 8. Purify (e.g., Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature/time- Use a fresh batch of catalyst or a different palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or XPhos).- Switch to a stronger base (e.g., Cs₂CO₃).- Increase the reaction temperature or time.
Protodeboronation - Presence of water and/or oxygen- Unstable boronic acid- Ensure all reagents and solvents are properly degassed.- Maintain a strict inert atmosphere throughout the reaction.- Consider using the corresponding boronic acid pinacol ester for increased stability.
Homocoupling of Boronic Acid - High catalyst loading- Presence of oxygen- Reduce the catalyst loading.- Ensure thorough degassing of the reaction mixture.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is more than just a synthetic intermediate; it is a strategically designed building block that empowers medicinal chemists to address key challenges in drug design. Its ability to enhance metabolic stability, modulate physicochemical properties, and participate in robust carbon-carbon bond-forming reactions makes it a valuable asset in the pursuit of novel therapeutics. By understanding the underlying scientific principles and employing optimized synthetic protocols, researchers can effectively leverage the unique attributes of this scaffold to accelerate their drug discovery programs.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]

  • Meziane, D., & O'Hagan, D. (2016). Fluorine in medicinal chemistry: a review of the state of the art and a look to the future. Future Medicinal Chemistry, 8(13), 1595-1614.
  • Han, I. (2021). Thioethers: An Overview. Current Drug Targets, 22(2), 170-219. [Link]

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The methylation of thioethers: a new tool for medicinal chemistry. Future Medicinal Chemistry, 3(11), 1373-1390.
  • Talele, T. T. (2016). The “thioether” functionality in approved drugs: a mini-review. European Journal of Medicinal Chemistry, 110, 255-282.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wouters, J., & Ooms, F. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-378). Elsevier.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.
  • Shimada, K., & Shirota, K. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Molecular and Clinical Medicine, 6(4), 92-95. [Link]

  • Thomas, G. (2007). Medicinal chemistry: an introduction. John Wiley & Sons.
  • Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.
  • Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964.
  • Kuntz, I. D., Blaney, J. M., Oatley, S. J., Langridge, R., & Ferrin, T. E. (1982). A geometric approach to macromolecule-ligand interactions. Journal of Molecular Biology, 161(2), 269-288.
  • Di, L., & Kerns, E. H. (2016).
  • Lombardo, F., Obach, R. S., Shalaeva, M. Y., & Gao, F. (2004). Prediction of human oral absorption for drug-like molecules from physicochemical and preclinical data. Current Opinion in Drug Discovery & Development, 7(4), 507-518.
  • Andrews, P. R., Craik, D. J., & Martin, J. L. (1984). Functional group contributions to drug-receptor interactions. Journal of Medicinal Chemistry, 27(12), 1648-1657.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Bakhtiyor, G., & Shokir, S. (2023). Pharmacokinetics and Drug Interactions. Pharmaceutics, 15(7), 1877. [Link]

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Application Notes & Protocols: 3-Fluoro-4-(methylthio)phenylboronic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Uniquely Substituted Phenylboronic Acid

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to achieving desired molecular complexity and functionality. 3-Fluoro-4-(methylthio)phenylboronic acid (CAS No. 221030-80-4) has emerged as a valuable reagent, offering a unique combination of substituents that modulate electronic properties and provide vectors for further functionalization.[1] This application note serves as a comprehensive guide to the effective utilization of this versatile building block, with a primary focus on its application in palladium-catalyzed cross-coupling reactions.

The presence of a fluorine atom at the 3-position and a methylthio group at the 4-position of the phenyl ring imparts distinct characteristics to the boronic acid. The strongly electronegative fluorine atom acts as an electron-withdrawing group through induction, which can influence the acidity of the boronic acid and the reactivity of the C-B bond.[2] This electronic modulation is a key feature in fine-tuning the kinetics and selectivity of cross-coupling reactions. The methylthio group, with its potential for oxidation to sulfoxide and sulfone, offers a synthetic handle for post-coupling modifications, expanding the accessible chemical space.

This guide will provide a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. We will delve into the causality behind experimental choices, present a case study illustrating its application in the synthesis of a key precursor for kinase inhibitors, and provide the necessary data and visualizations to empower researchers to confidently incorporate this compound into their synthetic workflows.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and widely utilized method for the synthesis of biaryl and substituted aromatic compounds. The reaction of this compound with various aryl halides or triflates provides a direct route to a diverse range of complex molecules.

Mechanistic Rationale and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (L)n OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdX->Transmetalation [Ar'-B(OH)3]⁻ ArPdAr_prime Ar-Pd(II)-Ar' (L)n Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)2 (this compound) Base Base (e.g., K2CO3) BoronicAcid->Base + OH⁻ ArylHalide Ar-X (Aryl Halide)

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For substrates like this compound, palladium catalysts bearing phosphine ligands are commonly employed. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.

Case Study: Synthesis of a Key Precursor for MET Kinase Inhibitors

The 3-fluoro-4-(methylthio)phenyl moiety is a key structural feature in several potent kinase inhibitors, such as Cabozantinib, which target the MET receptor tyrosine kinase. The synthesis of these complex molecules often relies on the strategic introduction of this substituted aniline. The following protocol details a representative Suzuki-Miyaura coupling to synthesize tert-butyl (4'-fluoro-3'-(methylthio)-[1,1'-biphenyl]-4-yl)carbamate, a versatile intermediate that can be readily converted to the corresponding aniline.

Detailed Experimental Protocol

Reaction: Suzuki-Miyaura coupling of this compound with tert-butyl (4-bromophenyl)carbamate.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • tert-butyl (4-bromophenyl)carbamate (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (degassed, 8 mL)

  • Water (degassed, 2 mL)

  • Round-bottom flask or microwave vial with a magnetic stir bar

  • Septum and inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add tert-butyl (4-bromophenyl)carbamate (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe. The use of degassed solvents is essential for maintaining a low-oxygen environment.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. For more rapid synthesis, microwave irradiation at 120-150 °C for 15-60 minutes can be employed, though optimization may be required.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 2-12 hours under conventional heating.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and ethyl acetate (30 mL) to the reaction mixture.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired product, tert-butyl (4'-fluoro-3'-(methylthio)-[1,1'-biphenyl]-4-yl)carbamate.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Inert Purge with Inert Gas (Ar/N2) Reagents->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat with Stirring (Conventional or Microwave) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench with Water Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Organic Layer Extract->Wash Purify Purify via Chromatography Wash->Purify

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on analogous reactions reported in the literature.

EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1tert-butyl (4-bromophenyl)carbamatePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O902-1285-95
24-BromoanisolePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O806-1680-90
31-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)K₃PO₄DMF1001-490-98
43-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1004-875-85

Note: Yields are estimates based on similar transformations and may vary depending on the specific reaction conditions and scale. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.

Troubleshooting and Expert Insights

  • Low Yields: If low yields are observed, ensure that the reaction was conducted under strictly anaerobic conditions. The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Consider using a different palladium precatalyst or ligand. For challenging couplings, more electron-rich and sterically demanding phosphine ligands (e.g., SPhos, XPhos) can be beneficial.

  • Homocoupling of Boronic Acid: The formation of 3,3'-difluoro-4,4'-bis(methylthio)-1,1'-biphenyl, a homocoupling byproduct, can occur. This is often promoted by the presence of oxygen. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes mitigate issues of boronic acid decomposition without excessive homocoupling.

  • Protodeborylation: The cleavage of the C-B bond to replace the boronic acid with a hydrogen atom can occur, particularly in the presence of water and at high temperatures. If this is a significant side reaction, consider using anhydrous conditions or a different solvent system.

Conclusion: A Versatile Tool for Synthetic Innovation

This compound is a highly valuable and versatile building block for organic synthesis. Its unique electronic properties and potential for further functionalization make it an attractive component in the design and synthesis of complex molecules, particularly in the field of drug discovery. The robust and well-understood Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this moiety into a wide range of scaffolds. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, researchers can effectively leverage the synthetic potential of this compound to advance their research and development efforts.

References

  • American Chemical Society. (n.d.). Route Design and Development of a MET Kinase Inhibitor. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Nature. (n.d.). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Retrieved from [Link]

  • Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2022). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from [Link]

  • National Institutes of Health. (2022). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (2019). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • National Institutes of Health. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • National Institutes of Health. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. Retrieved from [Link]

  • King's College London. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 3-Fluoro-4-(methylthio)phenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and methylthio substituents. These application notes offer a detailed experimental protocol, insights into the reaction mechanism, guidance on optimization, and troubleshooting strategies to empower researchers to successfully synthesize novel biaryl compounds.

Introduction: The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide has become an indispensable tool for the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The use of this compound as a coupling partner introduces a unique structural motif. The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group offers a site for further functionalization, making it a valuable reagent in drug discovery programs.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive halides like aryl chlorides.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Cycle Pd0 Pd(0)L₂ OA_label Oxidative Addition ArPdX Ar-Pd(II)L₂-X ArPdX->Pd0 Ar-X ArPdOH Ar-Pd(II)L₂-OH ArPdOH->ArPdX Base (OH⁻) TM_label Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdAr_prime->Pd0 ArPdAr_prime->ArPdOH Ar'B(OH)₂ RE_label Reductive Elimination ArAr_prime Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
  • Aryl bromide: (1.0 eq)

  • This compound: (1.2 - 1.5 eq)[4]

  • Palladium catalyst: e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)

  • Base: e.g., K₂CO₃ (Potassium carbonate) (2.0 - 3.0 eq) or K₃PO₄ (Potassium phosphate) (2.0 - 3.0 eq)

  • Solvent: e.g., 1,4-Dioxane/water (4:1 v/v) or Toluene/water (4:1 v/v)

  • Inert gas: Argon or Nitrogen

  • Standard laboratory glassware and purification supplies

Reaction Setup and Procedure
  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to exclude moisture and oxygen.

  • Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as the active Pd(0) species is sensitive to oxygen.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1) via syringe. The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1-0.2 M with respect to the limiting reagent is a good starting point).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Parameter Optimization

For challenging substrates or to improve yield, systematic optimization of reaction parameters is recommended.

ParameterReagents/ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + LigandThe choice of catalyst and ligand is crucial. For less reactive aryl chlorides, more electron-rich and bulky ligands like SPhos or XPhos may be necessary to facilitate oxidative addition.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid for transmetalation.[1] K₃PO₄ is often effective for challenging couplings. For base-sensitive functional groups, a milder base like KF may be employed.[7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFThe solvent system must solubilize all components. The presence of water is often beneficial, but for substrates prone to protodeboronation, anhydrous conditions with a base like K₃PO₄ might be preferable.[6]
Temperature 60-120 °CHigher temperatures can accelerate the reaction but may also lead to catalyst decomposition or side reactions. Start at 80-100 °C and adjust as needed.
Boronic Acid Equivalents 1.1 - 2.0 eqA slight excess of the boronic acid is typically used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation.

Troubleshooting Common Issues

Troubleshooting start Low or No Product Formation check_reagents Verify Reagent Quality (Boronic acid, halide, catalyst) start->check_reagents check_conditions Ensure Anhydrous & Oxygen-Free Conditions check_reagents->check_conditions Reagents OK end_reagents end_reagents check_reagents->end_reagents Source Fresh Reagents optimize_catalyst Optimize Catalyst/Ligand System (e.g., use Buchwald ligands) check_conditions->optimize_catalyst Conditions OK end_conditions end_conditions check_conditions->end_conditions Improve Degassing & Drying Procedures optimize_base Screen Different Bases (K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base optimize_temp Increase Reaction Temperature optimize_base->optimize_temp side_products Significant Side Products Observed homocoupling Homocoupling of Boronic Acid side_products->homocoupling deboronation Protodeboronation of Boronic Acid homocoupling->deboronation No reduce_temp Lower Reaction Temperature homocoupling->reduce_temp Yes dehalogenation Dehalogenation of Aryl Halide deboronation->dehalogenation No use_anhydrous Use Anhydrous Conditions (e.g., K₃PO₄ in Dioxane) deboronation->use_anhydrous Yes adjust_base Use Milder Base or Adjust Stoichiometry dehalogenation->adjust_base Yes

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Organic solvents such as dioxane and toluene are flammable and have associated health risks. Handle in a fume hood and away from ignition sources.

  • Bases: Strong bases like potassium carbonate and potassium phosphate are corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl compounds. By utilizing the detailed protocol and understanding the mechanistic principles outlined in these application notes, researchers can effectively employ this compound to access novel molecules for a wide range of applications in drug discovery and materials science. Careful attention to reaction setup, particularly the exclusion of oxygen and moisture, along with systematic optimization, will ensure successful and reproducible results.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids.
  • Gong, H., Sinisi, R., & Gagné, M. R. (2012). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a.
  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • (n.d.). Optimization of the reaction conditions.
  • (2024). How to approach choosing reaction conditions for Suzuki? Reddit.
  • (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126.
  • (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • (2017).
  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (n.d.). Suzuki reaction. Wikipedia.
  • (2018). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
  • (2009).
  • Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 35(9), 855–864.
  • (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. MilliporeSigma.
  • (n.d.). (3-Fluoro-4-(methylthio)phenyl)boronic acid. CymitQuimica.
  • (2017).
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

experimental procedure for coupling 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 3-Fluoro-4-(methylthio)phenylboronic acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Utility of a Fluorinated Thioether Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine and sulfur-containing moieties can profoundly influence a molecule's physicochemical and biological properties. This compound (Molecular Formula: C₇H₈BFO₂S, Molecular Weight: 186.01 g/mol ) is a key building block that offers this dual functionality.[1][2] The electron-withdrawing nature of the fluorine atom and the metabolic possibilities of the methylthio group make this reagent a valuable precursor for novel compounds.

The primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[3] This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners.[4][5] This guide provides a detailed examination of the mechanistic principles and a field-proven protocol for the effective use of this compound in Suzuki-Miyaura coupling.

Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like our subject boronic acid) with an organohalide or triflate.[3][6] The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

The Three Pillars of the Catalytic Cycle:
  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This oxidizes the palladium from Pd(0) to Pd(II).[3][7] This step is often the rate-determining step of the entire cycle.[3]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex (-B(OH)₃⁻), which readily transfers its aryl group to the Pd(II) complex, displacing the halide.[8][9]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][7]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Catalyst) ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition ArPdL2Ar_prime Ar-Pd(II)L₂-Ar' ArPdL2X->ArPdL2Ar_prime Transmetalation ArPdL2Ar_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' (Product) ArPdL2Ar_prime->Ar_Ar_prime ArX Ar-X (Organohalide) ArX->ArPdL2X Ar_prime_BOH2 Ar'-B(OH)₂ + Base Ar_prime_BOH2->ArPdL2X Workflow Figure 2: Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine solids: Aryl Bromide, Boronic Acid, Base, Catalyst B Seal flask & purge with Inert Gas (Ar/N₂) A->B C Add degassed solvents (Dioxane/H₂O) B->C D Heat to 80-100 °C with vigorous stirring C->D E Monitor progress by TLC / LC-MS D->E F Cool to RT, add H₂O & Ethyl Acetate E->F G Separate layers, extract aqueous phase F->G H Combine organics, wash with brine, dry G->H I Concentrate under reduced pressure H->I J Purify crude material via Flash Column Chromatography I->J K Characterize pure product J->K

Figure 2: Experimental Workflow from Setup to Purification.
Step-by-Step Procedure
  • Reaction Setup : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol). [4][10]2. Inert Atmosphere : Seal the flask with a rubber septum and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition : Using a syringe, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL). The solvents should be sparged with an inert gas for at least 20 minutes prior to use.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material (the aryl bromide) is consumed (typically 4-24 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (15 mL) and ethyl acetate (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification : The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product. [7][11]

Key Considerations and Troubleshooting

  • Protodeborylation : Boronic acids can undergo hydrolysis (protodeborylation) back to the corresponding arene, especially at elevated temperatures. [12]Using a slight excess (1.1-1.3 equivalents) of the boronic acid can help compensate for this side reaction.

  • Choice of Base and Solvent : The choice of base and solvent is crucial. While K₂CO₃ in dioxane/water is a robust starting point, other systems like cesium carbonate (Cs₂CO₃) in THF/water or potassium phosphate (K₃PO₄) in toluene may provide better yields for challenging substrates. [3][12]* Catalyst Selection : For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be required to facilitate the difficult oxidative addition step. [9][12]* Purification Challenges : Common impurities include homocoupled products (from two boronic acids or two aryl halides coupling) and residual palladium catalyst. Careful chromatography is essential for obtaining a pure product. [11]

Safety and Handling

This compound, like many boronic acids, should be handled with care.

  • Hazard Profile : May cause skin, eye, and respiratory irritation. [13][14]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. [13]* Storage : Store in a cool, dry place away from oxidizing agents, with the container tightly sealed. Refrigeration is often recommended to maintain product quality. [13]

Conclusion

This compound is a highly effective building block for introducing a unique electronic and structural motif into target molecules. The Suzuki-Miyaura cross-coupling provides a reliable and versatile method for its incorporation. By understanding the underlying mechanism and adhering to a well-designed experimental protocol, researchers can successfully leverage this reagent to advance their synthetic programs in pharmaceutical and materials development.

References
  • Benchchem. Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
  • Wikipedia. Suzuki reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • CymitQuimica. (3-Fluoro-4-(methylthio)phenyl)boronic acid.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Fisher Scientific.
  • ChemicalBook. This compound | 221030-80-4.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate.
  • AK Scientific, Inc.

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Application Notes and Protocols for Catalyst Selection in Reactions of 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Multifunctional Reagent

3-Fluoro-4-(methylthio)phenylboronic acid is a versatile building block in contemporary organic synthesis, particularly valued in the discovery pipelines for pharmaceuticals and agrochemicals. Its utility stems from the unique interplay of its constituent functional groups: a boronic acid for strategic carbon-carbon and carbon-heteroatom bond formation, a fluorine atom, and a methylthio (thioether) group. These substituents, however, are not mere spectators; they profoundly influence the reagent's reactivity, stability, and interaction with catalytic systems. The electron-withdrawing nature of the fluorine atom modulates the electronic properties of the phenyl ring, while the sulfur atom of the thioether presents a potential coordination site for transition metal catalysts, a factor that can either be beneficial or detrimental.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal catalyst systems for reactions involving this compound. Moving beyond generic protocols, we will delve into the mechanistic rationale behind catalyst and ligand choice, addressing the specific challenges and opportunities presented by this substrate in two cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Deconstructing the Reactivity Profile of this compound

A rational approach to catalyst selection begins with a thorough understanding of the substrate's intrinsic properties. The reactivity of this compound is a composite of the electronic and steric effects of its substituents.

  • The Boronic Acid Moiety: This functional group is the cornerstone of its utility in cross-coupling reactions, enabling the formation of new bonds through a transmetalation step in the catalytic cycle.[1]

  • The Fluoro Substituent: Positioned meta to the boronic acid, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the phenyl ring, which can have several consequences:

    • It can slow down the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle compared to electron-rich boronic acids.[2][3]

    • Conversely, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex with the base, a crucial step for transmetalation.

    • The presence of a fluorine atom can also increase the substrate's susceptibility to protodeboronation, a common side reaction with electron-deficient boronic acids.

  • The Methylthio (Thioether) Group: The sulfur atom in the methylthio group, located para to the boronic acid, introduces a more complex electronic and steric profile:

    • Electronic Effects: The sulfur atom has lone pairs of electrons that can participate in resonance, donating electron density to the aromatic ring (+M effect). This partially counteracts the inductive withdrawal of the fluorine atom.

    • Catalyst Interaction and Poisoning: A critical consideration is the potential for the soft sulfur atom to coordinate to the soft palladium catalyst.[4] This coordination can, in some cases, lead to catalyst inhibition or deactivation, a phenomenon known as catalyst poisoning.[5][6] The choice of ligand is therefore paramount to mitigate this undesired interaction.

The interplay of these effects dictates that catalyst systems for this compound must be carefully chosen to be active enough to overcome the deactivating effect of the fluorine atom while being robust enough to resist poisoning by the thioether group.

Catalyst System Selection for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)-C(sp²) bonds. For an electron-deficient and potentially coordinating substrate like this compound, the selection of the palladium source, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Palladium Precatalyst and Ligand Selection: The Key to Success

The choice of ligand is arguably the most crucial factor. The ideal ligand should:

  • Promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step.

  • Be sterically bulky to facilitate the final reductive elimination step.

  • Possess strong electron-donating properties to accelerate the oxidative addition of the aryl halide.

  • Effectively shield the palladium center to prevent deactivation by the thioether group.

Bulky, electron-rich monophosphine ligands from the Buchwald and Fu groups have proven to be exceptionally effective for challenging Suzuki-Miyaura couplings.

LigandStructureKey Features & Rationale
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a broad range of substrates, including electron-deficient boronic acids. The steric bulk and electron-rich nature are well-suited to overcome the challenges of our target substrate.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylEven more sterically demanding than SPhos, making it an excellent choice for coupling with sterically hindered aryl halides and for promoting reductive elimination.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother highly active and versatile ligand with similar beneficial properties to SPhos and XPhos.
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylThe presence of tert-butyl groups on the phosphorus atom further enhances steric bulk and electron-donating ability.

Palladium Source: While Pd(PPh₃)₄ can be used, modern, air-stable palladium(II) precatalysts are often preferred for their ease of handling and reliable generation of the active Pd(0) species. Commonly used precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and palladacycles.

Base and Solvent Selection

The base plays a crucial role in activating the boronic acid for transmetalation. For electron-deficient boronic acids, a moderately strong base is often required.

  • Recommended Bases: K₃PO₄, K₂CO₃, Cs₂CO₃. Stronger bases like NaOtBu can be effective but may increase the rate of protodeboronation.

  • Solvent Systems: A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents.

    • Common Choices: Toluene/water, 1,4-Dioxane/water, THF/water. Rigorous degassing of the solvent is essential to prevent oxidation of the Pd(0) catalyst, which can lead to homocoupling of the boronic acid.

Visualizing the Path to Success: A Suzuki-Miyaura Workflow

Suzuki_Workflow Catalyst Selection Workflow for Suzuki-Miyaura Coupling cluster_start Substrate Assessment cluster_catalyst Catalyst System Selection cluster_reaction Reaction Execution cluster_end Outcome Start Start with this compound + Aryl Halide Pd_Source Select Pd Precatalyst: Pd(OAc)2 or Pd2(dba)3 Start->Pd_Source Ligand Select Bulky Monophosphine Ligand: SPhos, XPhos, or RuPhos Start->Ligand Base Select Base: K3PO4 or Cs2CO3 Start->Base Solvent Select Solvent System: Toluene/H2O or Dioxane/H2O (Degassed) Start->Solvent Setup Combine reagents under inert atmosphere (Ar or N2) Heat Heat reaction mixture (80-110 °C) Setup->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Workup Aqueous workup and purification Monitor->Workup Product Desired Biaryl Product Workup->Product

Caption: A decision workflow for Suzuki-Miyaura catalyst selection.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Add degassed toluene and degassed water (typically a 4:1 to 10:1 organic to aqueous ratio) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst System Selection for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7] While traditionally performed with aryl halides, the use of arylboronic acids as the coupling partner is also possible, though less common. This approach can be advantageous when the corresponding aryl halide is unstable or inaccessible.

Mechanistic Considerations and Catalyst Choice

The mechanism of the Buchwald-Hartwig amination with boronic acids is distinct from the traditional pathway. It is believed to involve the formation of a boron-amine "ate" complex, which then participates in the catalytic cycle.[8][9] For this transformation, both palladium and nickel catalysts have been employed. Given the potential for sulfur poisoning, robust catalyst systems are essential.

  • Palladium Catalysis: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are crucial. Ligands such as XPhos , RuPhos , and tBuXPhos are excellent starting points. Precatalysts like XPhos Pd G3 or [Pd(allyl)Cl]₂ are often effective.

  • Nickel Catalysis: Nickel catalysts offer a more economical alternative to palladium. Systems based on Ni(acac)₂ or NiCl₂(dme) in combination with a suitable ligand can be effective.[8][9] However, nickel catalysis can sometimes be more sensitive to functional groups.

Base and Solvent Selection

A strong, non-nucleophilic base is typically required for the deprotonation of the amine and formation of the active catalyst.

  • Recommended Bases: NaOtBu, LiHMDS, K₃PO₄. The choice of base can be critical and may require optimization.

  • Solvent Systems: Anhydrous, aprotic solvents are generally used.

    • Common Choices: Toluene, 1,4-Dioxane, THF. As with all cross-coupling reactions, ensuring anhydrous and oxygen-free conditions is paramount.

Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination with a Boronic Acid

Buchwald_Hartwig_Cycle Generalized Catalytic Cycle for Buchwald-Hartwig C-N Coupling Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]+X- OxAdd->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (-Base-H+) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product note Note: When using ArB(OH)2, the 'Oxidative Addition' step is replaced by a more complex activation and transmetalation sequence.

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of an Amine with this compound

Materials:

  • Amine (1.0 equiv)

  • This compound (1.5 equiv)

  • [Pd(allyl)Cl]₂ (1.5 mol%)

  • tBuXPhos (3.5 mol%)

  • NaOtBu (1.8 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line

  • Oven-dried glassware

Procedure:

  • Inside a glovebox, add NaOtBu to an oven-dried reaction tube equipped with a stir bar.

  • In a separate vial, weigh the [Pd(allyl)Cl]₂ and tBuXPhos and add them to the reaction tube.

  • Add the this compound and the amine to the reaction tube.

  • Add anhydrous toluene.

  • Seal the tube and remove it from the glovebox.

  • Place the reaction tube in a preheated oil bath at 110 °C.

  • Stir the reaction for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield / No Reaction Catalyst poisoning by thioether.Increase ligand loading; switch to a more sterically hindered ligand (e.g., XPhos to tBuXPhos); consider a sulfur-tolerant ligand if available.
Inefficient oxidative addition (Suzuki).Use a more electron-rich ligand; switch to a more reactive aryl halide (I > Br > Cl).
Incomplete catalyst activation.Use a well-defined precatalyst; ensure anhydrous and anaerobic conditions.
Protodeboronation Base is too strong or reaction time is too long.Use a weaker base (e.g., K₃PO₄ instead of NaOtBu); monitor the reaction closely and stop when the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen.Ensure thorough degassing of solvents and maintain a strict inert atmosphere.
Inefficient transmetalation.Optimize the base and solvent system; slightly increase the reaction temperature.

Conclusion

This compound is a valuable synthetic tool whose effective utilization hinges on a nuanced understanding of its electronic and coordinative properties. For Suzuki-Miyaura couplings, the use of bulky, electron-rich monophosphine ligands such as SPhos and XPhos is paramount to ensure high catalytic activity and mitigate potential inhibition by the thioether moiety. Similarly, in Buchwald-Hartwig aminations, robust catalyst systems, again featuring sterically demanding ligands, are required to facilitate C-N bond formation. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can successfully employ this versatile building block in the synthesis of complex molecular architectures, thereby accelerating innovation in drug discovery and materials science.

References

  • Dhital, R. N., Sen, A., Sato, T., Hu, H., Ishii, R., Hashizume, D., & Shionoya, M. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(29), 25268–25279. [Link]

  • Dhital, R. N., Sen, A., Sato, T., Hu, H., Ishii, R., Hashizume, D., & Shionoya, M. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Gladiali, S., & cityscape, C. (2006). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 106(7), 2938–3000. [Link]

  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742–750. [Link]

  • Bellina, F., & Renzo, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(15), 2627-2650. [Link]

  • Savarin, C., Srogl, J., & Liebeskind, L. S. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate. Organic Letters, 2(20), 3229–3231. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

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Application Notes and Protocols: Optimizing Solvent Systems in Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-4-(methylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Fluoro-4-(methylthio)phenylboronic Acid

This compound is a versatile building block in modern synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the sulfur-containing methylthio group, make it an attractive component for creating novel molecular architectures. The boronic acid moiety serves as a linchpin for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[2] This reaction's success, however, is not solely dependent on the choice of catalyst or base; the solvent system plays a pivotal, albeit often underestimated, role in determining reaction efficiency, yield, and selectivity.[3][4]

This guide provides an in-depth analysis of solvent effects in reactions involving this compound. Moving beyond a simple recitation of protocols, we will explore the underlying mechanistic principles that govern solvent-reagent interactions, offering researchers the insights needed to rationally select and optimize reaction conditions.

The Mechanistic Role of Solvents in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The solvent influences each of the three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A nuanced understanding of these influences is critical for troubleshooting and optimizing reactions.

  • Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halide bond of the coupling partner. The polarity of the solvent can significantly impact the rate of this step. Polar solvents can stabilize the polar transition state of the oxidative addition, thereby accelerating the reaction.[7]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. The solvent's ability to dissolve the base (which is crucial for the activation of the boronic acid to a more nucleophilic boronate species) and the boronic acid itself is paramount.[8] Protic solvents, like alcohols or water, can participate in hydrogen bonding and facilitate the formation of the active boronate.

  • Reductive Elimination: This is the final step where the two organic partners are joined, forming the new C-C bond and regenerating the palladium(0) catalyst. The solvent can influence the rate of this step by affecting the geometry and electronic properties of the palladium complex.

The choice of solvent is therefore a delicate balance. It must be inert to the reaction conditions, effectively solubilize all components (the boronic acid, the aryl halide, the palladium catalyst, and the base), and facilitate the key steps of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_solvent Solvent Influence Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)2 + Base) ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar Ar-Ar' ArPdAr_prime->Ar_Ar Solv_OA Polar solvents can stabilize the transition state Solv_TM Solubilizes base and boronic acid; protic solvents can activate boronate Solv_RE Influences complex geometry and stability

Caption: The Suzuki-Miyaura catalytic cycle and points of solvent influence.

Comparative Analysis of Solvent Systems

The choice of solvent can dramatically alter the outcome of a Suzuki-Miyaura reaction with this compound. Below is a table summarizing the expected effects of common solvent systems based on established principles.[8][9][10]

Solvent SystemTypeExpected AdvantagesPotential Drawbacks
Toluene/H₂O Biphasic, Nonpolar/PolarGood for solubilizing organic reagents. Water phase effectively dissolves inorganic bases (e.g., Na₂CO₃, K₂CO₃).Phase transfer catalyst may be needed for efficient reaction.
Dioxane/H₂O Miscible, Polar Aprotic/PolarHomogeneous system, good solvating power for a wide range of reagents.[11]Dioxane is a peroxide-former and has a high freezing point.
THF/H₂O Miscible, Polar Aprotic/PolarGood general-purpose solvent. Lower boiling point can be advantageous for sensitive substrates.Can chelate to the palladium center, potentially inhibiting the reaction.[12]
Ethanol/H₂O Miscible, Polar Protic/Polar"Green" solvent choice. Protic nature can accelerate transmetalation.[13]Potential for side reactions with some substrates.
DMF Polar AproticHigh boiling point, excellent solvating power for polar and nonpolar compounds.Can be difficult to remove. May coordinate to the catalyst. Can favor different reaction pathways in some cases.[7][14]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound. The selected solvent system, a mixture of dioxane and water, offers excellent solubility for the reagents and base, promoting a homogeneous reaction environment.[11]

Materials and Reagents:
  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL). Stir the mixture to dissolve the solids. Finally, add potassium carbonate (2.0 mmol).

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Workup cluster_purification Purification A 1. Combine Reagents: - Boronic Acid - Aryl Halide - Pd(OAc)2 - PPh3 B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Add Solvents (Dioxane/H2O) and Base (K2CO3) B->C D 4. Heat to 90°C and Stir C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Cool and Quench (Ethyl Acetate/H2O) E->F G 7. Extract and Combine Organic Layers F->G H 8. Wash with Brine and Dry (MgSO4) G->H I 9. Filter and Concentrate H->I J 10. Column Chromatography I->J K Final Product J->K

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the temperature or using a more active catalyst system (e.g., a pre-formed palladium-phosphine complex). Ensure the base is fully dissolved; a change in the water content of the solvent mixture might be necessary.[8]

  • Decomposition of Boronic Acid: Boronic acids can be susceptible to degradation under certain conditions.[15] If decomposition is suspected, consider using a milder base or protecting the boronic acid as a boronate ester.[16]

  • Poor Solubility: If the reagents do not fully dissolve, a different solvent system may be required. For highly nonpolar substrates, toluene may be a better choice, while for more polar substrates, DMF could be considered.[17]

Conclusion

The solvent system is a critical, tunable parameter in the Suzuki-Miyaura cross-coupling of this compound. A rational approach to solvent selection, grounded in an understanding of its mechanistic role, empowers researchers to optimize reaction conditions, improve yields, and streamline the synthesis of complex molecules. The protocols and insights provided herein serve as a comprehensive guide for harnessing the full synthetic potential of this valuable building block.

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  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-LZKA5cUTzt_u6y_2yxCo30rMTCPoFiKCWsmnLV3fQDUYx5vtV48BblUBaicg_767rnPvXkjq6ct8YVQj3-O_UtQRrRHkVFgunCacuSOLj42sxZKsnZlmXeh6uAShDXXew9o=]

Sources

Application Note: Protecting Group Strategies for 3-Fluoro-4-(methylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of protecting group strategies for 3-Fluoro-4-(methylthio)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. We delve into the specific chemical reactivity of the boronic acid and methylthio functionalities, establishing a clear rationale for when and why protection is necessary. Detailed, field-tested protocols for the installation and removal of industry-standard protecting groups, including pinacol and N-methyliminodiacetic acid (MIDA), are presented. Furthermore, this document outlines strategies for orthogonal protection and offers a comparative analysis to guide researchers in selecting the optimal approach for their synthetic campaigns.

Introduction and Reactivity Analysis

This compound is a valuable reagent in synthetic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds. Its utility is defined by the interplay of three distinct functional groups: the boronic acid, the fluoro substituent, and the methylthio ether. A successful synthetic strategy hinges on understanding the unique reactivity and stability of each.

  • Boronic Acid (-B(OH)₂): This is the workhorse of the molecule, enabling cross-coupling. However, free boronic acids can be problematic. They are susceptible to decomposition pathways such as protodeboronation (loss of the C-B bond) and trimerization to form boroxines, which can complicate purification and stoichiometry.[1][2] Certain reaction conditions, particularly those involving strong acids, oxidants, or prolonged heating, can degrade the boronic acid moiety.[1]

  • Methylthio Group (-SMe): The thioether is a potential liability under oxidative conditions. Reagents commonly used in multi-step synthesis, such as peroxyacids (e.g., m-CPBA) or even ambient oxygen over prolonged periods, can oxidize the sulfur to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃).[3][4] This transformation fundamentally alters the electronic properties and steric profile of the molecule, which is often undesirable unless it is a planned step in the synthesis.

  • Fluoro Group (-F): The fluorine atom is generally considered a robust, spectator substituent that does not require protection. It primarily serves to modulate the electronic character of the phenyl ring.

The need for protection is therefore dictated by the planned synthetic route. If subsequent steps involve harsh conditions or reagents incompatible with a free boronic acid or a thioether, a well-chosen protecting group strategy is paramount for achieving high yields and purity.

Strategic Decision Framework for Protection

The choice of whether and how to protect this compound is a critical decision in the design of a synthetic sequence. The following workflow provides a logical framework for making this determination.

G cluster_0 cluster_2 start Start: This compound q1 Are subsequent reaction conditions compatible with a free boronic acid? start->q1 q2 Are subsequent steps incompatible? (e.g., strong oxidation, anhydrous coupling, column chromatography) q1->q2 No proceed_unprotected Proceed with Unprotected Boronic Acid q1->proceed_unprotected Yes q3 Does the synthesis require iterative cross-coupling? q2->q3 No protect_boronic_acid Protect Boronic Acid q2->protect_boronic_acid Yes mida_protection Strategy 2: MIDA Ester Protection q3->mida_protection Yes pinacol_protection Strategy 1: Pinacol Ester Protection q3->pinacol_protection No q_sulfur Are strong oxidizing agents used in the sequence? proceed_unprotected->q_sulfur protect_boronic_acid->mida_protection protect_boronic_acid->pinacol_protection mida_protection->q_sulfur pinacol_protection->q_sulfur protect_sulfur Consider Sulfur Protection (e.g., as a sulfoxide, if reversible) or redesign route. q_sulfur->protect_sulfur Yes no_sulfur_protect Sulfur protection likely not required. q_sulfur->no_sulfur_protect No

Figure 1. Decision workflow for selecting a protecting group strategy.

Protecting Group Strategies for the Boronic Acid

The primary motivation for protecting the boronic acid is to enhance its stability, enabling purification via silica gel chromatography and tolerance to a wider range of reaction conditions.[1][5][6] Two industry-standard methods are the formation of pinacol boronate esters and N-methyliminodiacetic acid (MIDA) boronate esters.

Strategy 1: Pinacol Boronate Ester Protection

The pinacol ester is the most widely used protecting group for boronic acids.[1] It is formed by a simple condensation reaction with pinacol (2,3-dimethyl-2,3-butanediol). The resulting pinacol boronate ester is significantly more stable than the free boronic acid, generally tolerant of chromatography, and often sufficiently reactive to be used directly in Suzuki-Miyaura couplings.[1][7][8]

Figure 2. Formation of the pinacol boronate ester.

Protocol 1: Synthesis of 2-(3-Fluoro-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Reagents: Add pinacol (1.1 - 1.5 eq) and a suitable solvent such as toluene or heptane.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the ester product.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can often be used directly or purified by flash column chromatography on silica gel.[9]

Strategy 2: MIDA Boronate Ester Protection

N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in boronic acid chemistry. The MIDA ligand forms a bicyclic structure with the boron atom, rehybridizing it to a more stable sp³ state.[5][10] This results in a protecting group with exceptional stability. MIDA boronates are typically crystalline, free-flowing solids that are indefinitely stable on the benchtop and robustly compatible with a wide range of anhydrous reaction conditions, including chromatography, strong acids, and many organometallic reagents.[2][5][6][11]

A key advantage of MIDA boronates is their application in iterative cross-coupling (ICC).[6][11] The MIDA ester is unreactive under standard anhydrous Suzuki-Miyaura conditions.[2][5] Deprotection is achieved under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃), releasing the free boronic acid in situ for the next coupling step.[2][5]

Figure 3. Formation and deprotection of the MIDA boronate ester.

Protocol 2: Synthesis of the MIDA Boronate Ester

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and N-methyliminodiacetic acid (MIDA) (1.1 eq).

  • Solvent: Add anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 80-110 °C under vacuum or with a constant stream of inert gas to vigorously remove the water byproduct. The preparation can be laborious due to the need for complete water removal.[1]

  • Monitoring: The reaction can be monitored by ¹H NMR of an aliquot, observing the disappearance of the boronic acid and MIDA starting materials.

  • Workup: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water to remove DMSO and excess MIDA. The MIDA ester product is then isolated by extraction and purified by crystallization or chromatography.

Protocol 3: Deprotection of the MIDA Boronate Ester

  • Setup: Dissolve the MIDA boronate ester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Deprotection: Add an aqueous solution of a mild base (e.g., 1 M NaOH or saturated NaHCO₃) at room temperature.[5]

  • Monitoring: Stir the biphasic mixture for 1-4 hours. Deprotection is typically rapid.

  • Usage: The resulting free boronic acid in the organic layer can be used directly in a subsequent reaction after separation from the aqueous phase.

Protection of the Methylthio Group

The methylthio group is susceptible to oxidation.[3] In many synthetic sequences, this is managed by avoiding strong oxidants. However, if the use of an oxidant is unavoidable, a protection strategy must be considered. Direct protection of thioethers is less common than for other functional groups. A practical, albeit indirect, strategy is to perform a controlled oxidation to the sulfoxide, which can be stable to other reaction conditions, and then reduce it back to the thioether at a later stage.

For example, a procedure similar to the one described for the synthesis of 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester, but using a milder oxidant or stoichiometric control, could yield the corresponding sulfoxide.[12] Subsequent reduction back to the thioether can often be achieved with reagents like trifluoroacetic anhydride/sodium iodide or PCl₃. This approach constitutes an "oxidation state-based" protecting group strategy.

Comparative Analysis and Orthogonal Strategies

The choice between pinacol and MIDA protection depends on the specific demands of the synthesis.

FeaturePinacol EsterMIDA Ester
Stability Good; stable to chromatography.[1]Exceptional; stable to a wide range of anhydrous conditions.[2][5]
Ease of Formation Simple condensation, easy water removal.More demanding; requires vigorous removal of water from a high-boiling solvent.[1]
Deprotection Can be difficult; often requires acidic conditions or transesterification.[1]Mild and efficient; uses aqueous base at room temperature.[5]
Key Application General purpose stabilization and purification.Iterative cross-coupling; syntheses requiring robust protection.[6][11]

Orthogonal Protection: An orthogonal strategy allows for the selective removal of one protecting group in the presence of another.[13][14] The MIDA and pinacol esters do not form a truly orthogonal set with each other, as the conditions to remove the pinacol group (acid) are tolerated by the MIDA ester, but the basic conditions to remove the MIDA ester could potentially hydrolyze the pinacol ester.

A more relevant orthogonal strategy for this molecule involves the boronic acid and the thioether. A MIDA ester is stable to many oxidative conditions that would affect the -SMe group. Conversely, if the thioether were protected as a sulfoxide, the MIDA group could be removed under mild basic conditions without affecting the sulfoxide, which typically requires a reducing agent for removal.

Conclusion

The successful application of this compound in complex synthesis requires a careful evaluation of the planned reaction sequence and the implementation of an appropriate protecting group strategy. For general stability and ease of purification, the pinacol ester is a reliable choice. For more demanding applications, particularly those involving iterative cross-coupling or harsh anhydrous conditions, the superior stability and mild deprotection of the MIDA boronate ester make it the protecting group of choice. While direct protection of the methylthio group is less common, its sensitivity to oxidation must be a key consideration in route design.

References

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Gillis, E. P.; Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Asano, K., & Matsubara, S. (2011). Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions. Organic Letters, 13(10), 2598–2601. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(15), 3892–3895. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • Pi, F., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(23), 6146–6152. [Link]

  • Achilli, C., et al. (2014). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Journal of Biological Inorganic Chemistry, 19(6), 947-954. [Link]

  • Google Patents. US9085590B2 - Protecting groups for boronic acids.
  • Gallou, F., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis, 7(12), 8303–8309. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. Protection of Phenyl boronic acid?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. [Link]

  • ResearchGate. General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. [Link]

  • Kumar, A., & Sharma, G. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(78), 9942-9957. [Link]

  • University of Bristol. Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. Chapter 6 "protection for the thiol group". [Link]

  • Royal Society of Chemistry. Supporting Information for a publication. [Link]

  • Baran Lab, Scripps Research. Protecting Groups. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • American Chemical Society. (2024). Kinetics of thiol protecting groups as a step towards dual-trigger degradation of thioether thermosets. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • van der Vlies, A. J., et al. (2016). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 17(9), 2880–2889. [Link]

  • Organic Syntheses. PREPARATION OF N-METHYLIMINODIACETIC ANHYDRIDE AND 5-ACETYLTHIOPHENE-2-BORONIC ACID MIDA ESTER. [Link]

  • Google Patents. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.

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Application Notes & Protocols: Synthesis of Biaryl Compounds Using 3-Fluoro-4-(methylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Biaryl Scaffolds

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Their unique steric and electronic properties make them privileged scaffolds in drug discovery, contributing to the efficacy of therapeutics for a wide range of diseases, including inflammatory conditions, cancer, and hypertension.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these vital compounds, prized for its high yields, tolerance of diverse functional groups, and relatively mild reaction conditions.[1][5] This application note provides a detailed guide to the use of a specifically functionalized building block, 3-Fluoro-4-(methylthio)phenylboronic acid, in the synthesis of complex biaryl compounds.

The Strategic Advantage of this compound

The selection of this compound as a coupling partner is a strategic one, driven by the distinct electronic properties imparted by its substituents. The fluorine atom, being highly electronegative, and the methylthio group each play a crucial role in modulating the reactivity of the boronic acid and influencing the properties of the final biaryl product.

  • The Role of the Fluoro Group: The presence of a fluorine atom can significantly impact the transmetalation step of the Suzuki-Miyaura reaction. Fluoride ions are known to facilitate this key step by forming a more reactive palladium complex.[6][7] This can lead to faster reaction times and higher yields. Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[8]

  • The Influence of the Methylthio Group: The methylthio (-SMe) group, an electron-donating substituent, can also influence the electronic nature of the aromatic ring, potentially affecting the oxidative addition and reductive elimination steps of the catalytic cycle. Its presence offers a site for further chemical modification, adding to the versatility of the resulting biaryl products.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle.[9][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Diorgano Ar-Pd(II)-Ar' Complex Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Biaryl Product) Reductive_Elimination->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle

The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species.[11] This is followed by transmetalation, where the organic group from the boronic acid (Ar') replaces the halide on the palladium center.[12] The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst.[13]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) may be necessary for different substrates.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
This compound221030-80-4186.01>98%Commercially Available
Aryl Bromide (Substrate Dependent)VariesVaries>97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50>98%Commercially Available
Triphenylphosphine (PPh₃)603-35-0262.29>99%Commercially Available
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21>99%Commercially Available
1,4-Dioxane, anhydrous123-91-188.11>99.8%Commercially Available
Deionized Water7732-18-518.02-In-house
Ethyl Acetate (EtOAc)141-78-688.11HPLCCommercially Available
Brine (saturated NaCl solution)7647-14-558.44-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04>99%Commercially Available
Safety Precautions
  • This compound: May cause skin, eye, and respiratory irritation.[14][15][16]

  • Palladium catalysts: Can be toxic and should be handled with care.

  • Solvents: 1,4-Dioxane is flammable and a potential carcinogen. Ethyl acetate is flammable.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [15]

Reaction Setup and Procedure

Experimental_Workflow Start Start Reagents Combine Reactants: - Aryl Bromide (1.0 mmol) - Boronic Acid (1.2 mmol) - K₂CO₃ (2.0 mmol) Start->Reagents Solvent Add Solvents: - 1,4-Dioxane (5 mL) - Water (1 mL) Reagents->Solvent Degas Degas with Argon (3 cycles) Solvent->Degas Catalyst Add Catalyst System: - Pd(OAc)₂ (0.02 mmol) - PPh₃ (0.04 mmol) Degas->Catalyst Heat Heat to 80-100 °C (Monitor by TLC/LC-MS) Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Workup Aqueous Workup: - Dilute with EtOAc - Wash with Water & Brine Cool->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling

  • Reaction Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). The solvent mixture should be sufficient to dissolve the reactants upon heating.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%). The use of a pre-catalyst or a ligand is essential for an efficient reaction.[13]

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Expected Outcomes and Troubleshooting

The Suzuki-Miyaura coupling using this compound is generally expected to provide good to excellent yields of the desired biaryl product. However, challenges such as low yield, incomplete reaction, or the formation of side products can occur.

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive catalystEnsure proper degassing; use fresh catalyst and anhydrous solvents.
Insufficient baseIncrease the amount of base or try a stronger base (e.g., Cs₂CO₃).
Low reaction temperatureIncrease the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture.
Protodeborylation Presence of water and/or protic solventsUse anhydrous solvents and minimize water content.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The strategic placement of the fluoro and methylthio groups offers unique electronic properties that can facilitate the reaction and provide opportunities for further functionalization. By following the detailed protocol and considering the troubleshooting guidelines provided, researchers can effectively utilize this reagent to advance their synthetic programs in drug discovery and materials science.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. (2025, August 7). [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017, May 24). [Link]

  • Biaryl Synthesis Definition - Organic Chemistry Key Term - Fiveable. [Link]

  • Expanding chemical space by para-C−H arylation of arenes - PMC - NIH. (2022, July 8). [Link]

  • Selected biaryl-containing drug molecules, natural products, and chiral ligands - ResearchGate. [Link]

  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - RSC Publishing. (2021, August 5). [Link]

  • Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC - PubMed Central. [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions (Journal Article) - NSF Public Access Repository. (2023, April 1). [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - MDPI. (2023, April 20). [Link]

  • Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids - Open Exploration Publishing. [Link]

  • Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids a - ResearchGate. [Link]

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. [Link]

  • Fluoride-Mediated Boronic Acid Coupling Reactions | The Journal of Organic Chemistry. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. (2021, November 1). [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023, June 16). [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives - Chemical Communications (RSC Publishing). [Link]

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. (2024, November 25). [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using 3-Fluoro-4-(methylthio)phenylboronic acid. The unique electronic and structural features of this substrate—namely the electron-donating methylthio group and the electron-withdrawing fluorine atom—can present specific hurdles that require careful optimization of reaction conditions.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges and achieve successful coupling outcomes.

Troubleshooting Guide: Addressing Low Yields

Low yields in the Suzuki coupling of this compound can stem from a combination of factors related to catalyst activity, substrate stability, and competing side reactions. This guide will walk you through a logical troubleshooting process, from initial checks to more advanced optimization strategies.

Question 1: My reaction is giving me a low yield or failing completely. What are the first things I should check?

Answer: When a Suzuki coupling fails, it's crucial to start with the fundamentals to rule out common sources of error.[1][2][3]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen. Solvents, including any water used in biphasic systems, must be properly degassed.[2][4] A common method is to bubble inert gas through the solvent for an extended period (e.g., 30 minutes) before use.[2][5]

  • Reagent Quality:

    • Boronic Acid: Verify the purity of your this compound. Boronic acids can degrade over time, especially if not stored properly.[6] Consider using a freshly opened bottle or purifying the existing stock.

    • Palladium Catalyst: Ensure your palladium source and any associated ligands are active.[1][7] Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[1][8] If you suspect catalyst deactivation, use a fresh batch.

    • Base and Solvents: Use high-purity, anhydrous solvents (when applicable) and ensure your base has not been compromised by atmospheric moisture.

  • Reaction Setup:

    • Stirring: For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4]

    • Temperature: Confirm that your heating apparatus is accurately maintaining the target temperature.[3]

Question 2: I've confirmed my setup and reagents are sound, but the yield is still low. What are the likely chemical reasons?

Answer: The specific structure of this compound points to several potential chemical challenges:

  • Catalyst Poisoning by the Thioether Group: Sulfur-containing compounds are known poisons for palladium catalysts.[9][10][11] The lone pair of electrons on the sulfur atom in the methylthio group can coordinate strongly to the palladium center, leading to catalyst deactivation and preventing it from participating in the catalytic cycle.[12]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 1-fluoro-2-(methylthio)benzene instead of the desired coupled product.[13][14] This process is often base-catalyzed and can be exacerbated by elevated temperatures and the electronic properties of the substrate.[13]

  • Slow or Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting.[15] The electronic properties of your boronic acid, influenced by both the fluorine and methylthio groups, can affect the efficiency of this step. The choice of base is critical for activating the boronic acid for this transfer.[16]

Question 3: How can I mitigate catalyst poisoning from the methylthio group?

Answer: Overcoming catalyst poisoning requires strategies that either favor the desired catalytic cycle over the poisoning pathway or use catalyst systems that are more resistant to sulfur.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step, potentially outcompeting the rate of catalyst deactivation.[4] They also stabilize the palladium center.

    • Recommended Ligands: Consider screening modern biarylphosphine ligands such as XPhos, SPhos, or RuPhos .[1] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.

  • Catalyst Loading: For particularly challenging substrates, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to compensate for some level of deactivation.[15]

Workflow for Ligand Screening

G cluster_start Initial Low Yield cluster_screening Ligand Screening Strategy cluster_evaluation Evaluation start Low Yield with Standard Catalyst (e.g., Pd(PPh3)4) L1 Screen Bulky Biaryl Phosphines (XPhos, SPhos, RuPhos) start->L1 Primary Approach L2 Screen N-Heterocyclic Carbene (NHC) Ligands start->L2 Alternative eval Analyze Yields by LC-MS or GC-MS L1->eval L2->eval L3 Consider Bidentate Ligands (e.g., dppf) L3->eval select Select Optimal Ligand eval->select

Caption: Ligand screening workflow for sulfur-containing substrates.

Question 4: What strategies can I use to prevent protodeboronation?

Answer: Minimizing protodeboronation involves carefully selecting the base and solvent system, and sometimes modifying the boronic acid itself.

  • Base Selection: While a base is necessary to activate the boronic acid, overly harsh basic conditions can accelerate protodeboronation.[13]

    • Weaker Bases: Start with milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4][16]

    • Anhydrous Conditions: Using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can significantly reduce protodeboronation by minimizing the presence of water.[4]

  • Solvent Choice: The choice of solvent can influence both substrate solubility and the rate of side reactions.[17]

    • Aprotic Solvents: Anhydrous, aprotic solvents like dioxane, toluene, or 2-MeTHF are often preferred to minimize sources of protons.[4][15]

  • Use of Boronic Esters: Boronic esters, such as the pinacol ester (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[6] If you continue to face issues, consider converting your boronic acid to its pinacol ester before the coupling reaction.

Table 1: Recommended Starting Conditions to Minimize Side Reactions
ParameterRecommendationRationale
Catalyst System XPhos Pd G3 (2 mol%)Bulky, electron-rich ligand promotes reductive elimination and resists poisoning.
Base K₃PO₄ (2.0 equiv.)Moderately strong, often effective in anhydrous conditions, minimizes protodeboronation.[4][16]
Solvent Anhydrous Dioxane or 2-MeTHFAprotic solvent system reduces the risk of protodeboronation.[4]
Temperature 80-100 °CProvides sufficient energy for the reaction while minimizing thermal decomposition.
Atmosphere Strict Argon or NitrogenPrevents oxidation of the Pd(0) catalyst.[1]
Question 5: The fluorine atom on my boronic acid seems to be causing issues. How does it affect the reaction?

Answer: The presence of a fluorine atom introduces unique electronic effects. While often considered electron-withdrawing, fluoride ions (F⁻), which can be used as a base (e.g., CsF, KF), can have a complex, multifaceted role in the catalytic cycle.[18][19]

  • Positive Effects: Fluoride can facilitate transmetalation by forming a more reactive trans-[ArPdF(L)₂] complex.[18][19] It can also promote the final reductive elimination step.[18]

  • Negative Effects: Excess fluoride can form unreactive anionic boronate species ([Ar'B(OH)₂F]⁻), which can inhibit the reaction.[18][19]

If using fluoride bases like CsF or KF, the concentration is critical. The ratio of fluoride to the boronic acid must be carefully controlled to avoid the formation of these unreactive species.[19] For substrates like yours, it is often more straightforward to use non-fluoride bases like K₃PO₄ or K₂CO₃ to avoid these complex and competing effects.

Experimental Protocols

General Protocol for Screening Suzuki Coupling Conditions

This protocol is designed for small-scale reactions in parallel to efficiently screen different catalysts, bases, and solvents.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (e.g., 4-bromotoluene, 1.0 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Degassed solvent (e.g., Dioxane, to achieve ~0.1 M concentration)

  • Inert atmosphere glovebox or Schlenk line

  • 24-well reaction block or individual reaction vials[20]

  • Magnetic stir bars

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the aryl halide (e.g., 0.1 mmol), this compound (0.12 mmol), base (0.2 mmol), and a stir bar to each reaction vial.

  • Catalyst Addition: To each vial, add the palladium precatalyst (0.002 mmol).

  • Solvent Addition: Add the degassed solvent (1.0 mL) to each vial.

  • Sealing: Securely seal the vials or the reaction block.[20]

  • Reaction: Place the reaction block on a preheated hot plate stirrer (e.g., 100 °C) and stir vigorously for 12-24 hours.[15]

  • Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling? A1: The cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (Ar'-B(OH)₂) is transferred to the palladium, replacing the halide. This step requires a base.[8][15]

  • Reductive Elimination: The two organic groups (Ar and Ar') are coupled to form the new C-C bond, regenerating the Pd(0) catalyst.[8]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q2: Should I use a boronic acid or a boronic ester? A2: Boronic acids are often more reactive but can be less stable, making them prone to side reactions like protodeboronation.[6] Boronic esters (like pinacol esters) are generally more stable and can be purified by chromatography, but may require harsher conditions or longer reaction times to achieve comparable yields.[6][13] If protodeboronation is a significant issue with your boronic acid, switching to its pinacol ester is a highly recommended strategy.[21]

Q3: My reaction turns black. Is this normal? A3: Yes, it is common for the reaction mixture to turn dark brown or black. This often indicates the formation of palladium black (finely divided palladium metal), which can result from catalyst decomposition. While some formation can be tolerated, excessive blackening, especially early in the reaction, may suggest that the catalyst is not stable under the reaction conditions, leading to lower yields. Using more robust ligands, like the Buchwald biarylphosphine ligands, can often improve catalyst stability.[22]

Q4: Can I use water as a co-solvent? A4: While many Suzuki couplings work well in biphasic solvent systems like toluene/water or THF/water,[17] for your specific substrate, which is prone to protodeboronation and contains a sulfur group, starting with anhydrous conditions is advisable. Water can be a proton source for protodeboronation.[4] If you do use water, ensure it is thoroughly degassed to remove oxygen.[2]

References

  • Amatore, C., Le Duc, G., & Jutand, A. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 51(4), 1024-1028. [Link]

  • Jutand, A. (2007). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 26(18), 4435-4438. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17166-17180. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Reddit user discussion on r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit.[Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • Nishihara, Y., et al. (2012). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 77(17), 7545-7551. [Link]

  • Menberu, W., et al. (2020). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 10(2), 995-1004. [Link]

  • Liu, C., et al. (2019). Density Functional Theory Mechanistic Insight into the Base-Free Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Acid Fluoride: Concerted versus Stepwise Transmetalation. The Journal of Organic Chemistry, 84(21), 13983-13991. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Pharma-Chemicals.[Link]

  • ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate.[Link]

  • Mondal, M., & Mukherjee, A. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate.[Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki–Miyaura reaction conditions. ResearchGate.[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536-12546. [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Ho, C. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1694-1701. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate.[Link]

  • ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate.[Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.[Link]

  • UBC Library Open Collections. (2023). A duet of boron and fluorine - from a novel Suzuki coupling motif to organotrifluoroborate synthesis and radiotracer design. UBC Library.[Link]

  • University of Arizona. (2016). Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π···S···π interaction. University of Arizona Repository.[Link]

  • CORE. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. CORE.[Link]

  • Gremminger, A., et al. (2025). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Catalysis.[Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.[Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Tang, W., & Zhang, X. (2003). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 5(1), 21-24. [Link]

  • Reddit user discussion on r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.[Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia.[Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.[Link]

  • Reddit user discussion. (2021). Your "Go-To", "just couple already", Suzuki conditions? Reddit.[Link]

  • Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 86(16), 2943-2948. [Link]

  • Reddit user discussion on r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 516(7531), 347-352. [Link]

  • Song, Q., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5663. [Link]

  • NIH. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. National Institutes of Health.[Link]

Sources

Technical Support Center: 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Fluoro-4-(methylthio)phenylboronic acid (CAS No. 221030-80-4). This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block in their synthetic endeavors. Our goal is to provide you with field-proven insights and troubleshooting strategies, moving beyond standard protocols to address the specific challenges and side reactions you may encounter during your experiments.

Section 1: Understanding the Reagent's Intrinsic Stability

Before using any reagent, understanding its inherent stability and common non-reactive forms is critical for reproducibility and success.

FAQ: My boronic acid's characterization looks inconsistent. What could be happening?

Answer: The most common issue affecting the purity and reactivity of arylboronic acids is the spontaneous, reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[1][2] This is not a degradation product but an equilibrium that can sequester the active monomeric form of the reagent.

The presence of significant boroxine content can lead to:

  • Inaccurate Stoichiometry: The molecular weight of the boroxine is different from the monomer, leading to errors in reagent measurement.

  • Altered Reactivity: The rate of the Suzuki-Miyaura reaction can be affected by the form of the boronic acid, with some studies suggesting boroxines can have different, and sometimes faster, reaction rates.[3]

DIAGRAM: Boronic Acid ⇌ Boroxine Equilibrium A diagram illustrating the reversible dehydration of three boronic acid molecules.

Boroxine_Equilibrium cluster_reactants cluster_boroxine BA1 R-B(OH)₂ Boroxine Boroxine Ring BA1->Boroxine BA2 R-B(OH)₂ BA2->Boroxine BA3 R-B(OH)₂ BA3->Boroxine Water + 3 H₂O B1 B-R O1 O B1->O1 B2 B-R O1->B2 O2 O B2->O2 B3 B-R O2->B3 O3 O B3->O3 O3->B1

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine anhydride.

FAQ: How should I properly store and handle this compound to ensure its integrity?

Answer: Proper storage and handling are paramount to prevent both boroxine formation and chemical degradation.

ParameterRecommendationRationale
Temperature Store refrigerated at 2-8°C.[4]Low temperatures slow the rate of dehydration to the boroxine and minimize potential decomposition pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric moisture, which can influence the boroxine equilibrium, and oxygen, which can lead to oxidative side reactions.
Light Protect from light by using an amber vial or storing in a dark location.While boric acid is relatively stable, prolonged light exposure can potentially initiate radical pathways or other degradation.[5]
Handling Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat).[4]Prevents inhalation of fine powder and avoids skin/eye contact.
Compatibility Avoid contact with strong acids, bases, and oxidizing agents during storage.[4][6]To prevent hazardous or degradative chemical reactions.

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling. The electronic nature of this compound—with an electron-donating methylthio group and an electron-withdrawing fluoro group—presents unique challenges.

Problem 1: Low or No Yield of the Desired Biaryl Product
Possible Cause A: Protodeboronation

FAQ: My main byproduct is 1-fluoro-2-(methylthio)benzene. What is this side reaction and how can I stop it?

Answer: You are observing protodeboronation, the most common and often most frustrating side reaction in Suzuki-Miyaura couplings.[7] It involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your nucleophile. This reaction is particularly problematic for arylboronic acids with electron-donating groups, like the methylthio (-SMe) group in your reagent, and is typically catalyzed by the base used in the coupling.[7][8][9]

DIAGRAM: Mechanism of Base-Catalyzed Protodeboronation A diagram showing the key steps in the protodeboronation pathway.

Protodeboronation Start Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ Start->Boronate + OH⁻ TS Ipso-Protonation Transition State Boronate->TS + H₂O Product Ar-H TS->Product C-B Cleavage Borate B(OH)₃ TS->Borate

Caption: The base-catalyzed pathway for protodeboronation of an arylboronic acid.[10][11]

Troubleshooting Strategies for Protodeboronation:

StrategyActionCausality
Base Selection Switch from strong bases (e.g., NaOH, Cs₂CO₃) to milder, non-nucleophilic bases like K₃PO₄ or KF.[12][13]Strong bases rapidly form the boronate anion, which is susceptible to protonation. Milder bases maintain a lower concentration of the reactive boronate at any given time, favoring the productive catalytic cycle.
Solvent System Use anhydrous solvents or minimize water content where possible. Consider biphasic systems like Toluene/Water.[9][12]Water is the proton source for protodeboronation. Reducing its concentration can slow the side reaction. Biphasic systems can limit the accumulation of the water-soluble boronate anion in the organic phase where the catalyst resides.[9]
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the limiting reagent is consumed.Prolonged exposure of the boronic acid to basic, heated conditions will inevitably lead to more protodeboronation.[12]
Temperature Run the reaction at the lowest effective temperature.High temperatures accelerate all reaction rates, including the undesired protodeboronation pathway.
Reagent Form Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) in situ or prior to the coupling.Boronic esters can be more stable towards protodeboronation and act as a slow-release source of the active boronic acid under the reaction conditions.[3][8]
Problem 2: Formation of Unexpected Byproducts
Possible Cause A: Homocoupling

FAQ: I've isolated a symmetrical biaryl, 3,3'-difluoro-4,4'-bis(methylthio)-1,1'-biphenyl. Why did my boronic acid couple with itself?

Answer: This is a result of homocoupling, a palladium-catalyzed side reaction that forms a dimer of the boronic acid. This process is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst through an alternative pathway that favors this outcome.

Solutions:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before and during the reaction. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[14]

  • Catalyst Choice: Some palladium pre-catalysts and ligand systems are less prone to side reactions like homocoupling.

Possible Cause B: Oxidation to Phenol

FAQ: My mass spec data shows a mass corresponding to 3-Fluoro-4-(methylthio)phenol. What is the source of this impurity?

Answer: Arylboronic acids can be oxidized to their corresponding phenols.[15] This can occur under various conditions, sometimes promoted by certain oxidants or even atmospheric oxygen at elevated temperatures in the presence of a base.[16][17]

Solutions:

  • Inert Atmosphere: As with homocoupling, maintaining a strict inert atmosphere is the best preventative measure.

  • Base and Solvent Choice: Certain base/solvent combinations may be more prone to facilitating oxidation. If phenol formation is a persistent issue, screening alternative conditions is recommended.

Section 3: Recommended Experimental Protocols

Protocol 1: Quality Control of Incoming Boronic Acid by ¹H NMR

Objective: To assess the purity and boroxine content of the starting material.

  • Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in 0.6 mL of dry DMSO-d₆.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Boronic Acid Monomer: The B(OH)₂ protons will appear as a broad singlet, typically between 8.0-8.5 ppm.

    • Boroxine: The boroxine does not have these hydroxyl protons. Its formation will lead to a decrease in the integration of the B(OH)₂ peak relative to the aromatic or methylthio protons.

    • Water: Residual water will appear as a broad peak around 3.33 ppm in DMSO-d₆.

  • Interpretation: A high-quality boronic acid should have minimal boroxine content (ideally <5%) and be reasonably dry.[18] If significant boroxine is present, consider the impact on stoichiometry.

Protocol 2: Robust Suzuki-Miyaura Coupling with Minimized Side Reactions

Objective: A general starting protocol designed to minimize protodeboronation and other side reactions.

Reagents & Equipment:

  • Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base: Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Solvent: Toluene or Dioxane, and Water (e.g., 10:1 ratio)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas line (Argon/Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium catalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed organic solvent (e.g., Toluene, to make a ~0.1 M solution based on the aryl halide) followed by degassed water via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS, analyzing for the disappearance of the limiting aryl halide.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

DIAGRAM: Troubleshooting Workflow for a Failed Suzuki Coupling A logical workflow to diagnose and solve common Suzuki coupling issues.

Troubleshooting_Workflow Start Low / No Suzuki Product Check_SM Check Starting Materials (SM) by NMR/LCMS Start->Check_SM Check_Byproducts Analyze Byproducts by LCMS Start->Check_Byproducts SM_OK SMs are Clean Check_SM->SM_OK Yes SM_Degraded Boronic Acid Degraded (e.g., high boroxine) Check_SM->SM_Degraded No Protodeboronation Protodeboronation Product (Ar-H) Observed? Check_Byproducts->Protodeboronation SM_OK->Check_Byproducts SM_Sol Use Fresh Reagent. Store Properly. SM_Degraded->SM_Sol Homocoupling Homocoupling / Phenol Observed? Protodeboronation->Homocoupling No Proto_Sol Change Base (K₃PO₄). Minimize H₂O. Lower Temperature. Protodeboronation->Proto_Sol Yes No_Reaction Only SMs Observed Homocoupling->No_Reaction No Homo_Sol Improve Degassing. Check for O₂ leak. Homocoupling->Homo_Sol Yes Catalyst_Sol Screen Catalysts/Ligands. Check Catalyst Activity. Increase Temperature. No_Reaction->Catalyst_Sol

Sources

Technical Support Center: Enhancing the Stability of 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-(methylthio)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical solutions to challenges encountered during the handling, storage, and application of this versatile reagent. Our aim is to empower you with the knowledge to improve experimental outcomes by ensuring the stability and reactivity of this compound.

Understanding the Stability of this compound

This compound, like many arylboronic acids, is susceptible to degradation, which can significantly impact its performance in critical applications such as Suzuki-Miyaura cross-coupling reactions. The stability of this molecule is influenced by its unique substitution pattern: a meta-fluoro group, which is electron-withdrawing, and a para-methylthio group, which is electron-donating. This combination of substituents creates a nuanced electronic environment that affects the two primary degradation pathways: protodeboronation and boroxine formation.

Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process is often irreversible and leads to the loss of the desired reagent. The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the electronic properties of the aryl ring. For arylboronic acids, this reaction can be catalyzed by both acid and base.[1][2] Generally, electron-rich arylboronic acids are more prone to protodeboronation.[3]

Boroxine Formation: This is a reversible dehydration reaction where three molecules of boronic acid condense to form a cyclic trimer anhydride called a boroxine.[4] While this process does not represent a permanent loss of the reagent, as boroxines can be hydrolyzed back to the boronic acid, the presence of boroxines can complicate reaction stoichiometry and kinetics. The formation of boroxines is favored by the removal of water and can be influenced by the electronic nature of the substituents on the phenyl ring.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to maximize its shelf life?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[6] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen. The container should be tightly sealed to prevent the ingress of atmospheric moisture, which can promote both protodeboronation and boroxine formation.

Q2: I suspect my this compound has degraded. How can I assess its purity?

A2: The purity of your boronic acid can be assessed using several analytical techniques. ¹H and ¹¹B NMR spectroscopy are powerful tools to detect degradation products. In ¹H NMR, the appearance of signals corresponding to the protodeboronated product (1-fluoro-2-(methylthio)benzene) is a clear indicator of degradation. ¹¹B NMR is particularly useful for observing the equilibrium between the boronic acid and its corresponding boroxine.[7][8] High-performance liquid chromatography (HPLC) can also be employed to quantify the purity and identify degradation products.[9]

Q3: Can I reverse the formation of boroxine in my sample?

A3: Yes, the formation of boroxine is a reversible process.[4] To regenerate the boronic acid, you can dissolve the sample in a suitable solvent system containing water. Gentle heating and stirring can facilitate the hydrolysis of the boroxine back to the monomeric boronic acid. Recrystallization from an appropriate solvent can also help in obtaining the pure boronic acid.[10]

Q4: How do the fluoro and methylthio substituents specifically influence the stability of this boronic acid?

A4: The fluoro group at the meta position is electron-withdrawing, which generally increases the acidity of the boronic acid.[11][12] Increased acidity can influence the rate of both protodeboronation and boroxine formation. The methylthio group at the para position is electron-donating, which can increase the susceptibility of the aryl ring to electrophilic attack, potentially accelerating protodeboronation under certain conditions.[3] The interplay of these two groups creates a complex electronic environment, and the overall stability will be a balance of these opposing effects.

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

Low yields or failed Suzuki-Miyaura coupling reactions using this compound can often be attributed to the degradation of the boronic acid. This guide provides a systematic approach to troubleshooting common issues.

Problem Potential Cause Recommended Solution
Low or No Product Formation Protodeboronation of the boronic acid - Ensure all solvents are rigorously degassed to remove oxygen.[3] - Use a weaker base (e.g., K₂CO₃, K₃PO₄) instead of strong hydroxides.[3] - Lower the reaction temperature.[3] - Use a more active palladium catalyst/ligand system to accelerate the desired coupling over degradation.[13]
Boroxine formation leading to incorrect stoichiometry - Before setting up the reaction, ensure the boronic acid is fully dissolved and hydrolyzed from its boroxine form by stirring in the reaction solvent (if it contains water) for a period before adding other reagents.
Catalyst inhibition - The methylthio group can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this effect.
Formation of Homocoupled Byproduct Presence of oxygen and Pd(II) species - Thoroughly degas all solvents and reagents. - Use a Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) precatalyst.
Inconsistent Results Variable quality of the boronic acid - Assess the purity of the boronic acid before use using NMR or HPLC. - Consider purifying the boronic acid by recrystallization if significant degradation is detected.
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_purity Assess Boronic Acid Purity (NMR, HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify by Recrystallization is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_purity degas Degas Solvents Thoroughly? check_conditions->degas base_choice Choice of Base check_conditions->base_choice temp Reaction Temperature check_conditions->temp catalyst Catalyst/Ligand System check_conditions->catalyst optimize_decouple Optimize Degassing Protocol degas->optimize_decouple No optimize_base Use Weaker Base (e.g., K2CO3) base_choice->optimize_base Strong Base optimize_temp Lower Reaction Temperature temp->optimize_temp Too High optimize_catalyst Use More Active Catalyst/Ligand catalyst->optimize_catalyst Inefficient success Improved Yield optimize_decouple->success optimize_base->success optimize_temp->success optimize_catalyst->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: Proper Storage and Handling of this compound
  • Storage: Upon receipt, store the vial of this compound in a refrigerator at 2-8°C.[6] For long-term storage, place the vial inside a desiccator containing a drying agent (e.g., Drierite) that is also stored in the refrigerator.

  • Handling:

    • Before opening, allow the vial to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

    • Handle the solid in an inert atmosphere whenever possible (e.g., in a glovebox or under a stream of argon or nitrogen).

    • Weigh out the desired amount of the boronic acid quickly and reseal the vial tightly under an inert atmosphere.

    • For repeated use, consider aliquoting the bulk material into smaller vials to minimize repeated exposure of the entire batch to the atmosphere.

Protocol 2: Minimizing Degradation in a Suzuki-Miyaura Coupling Reaction
  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool to room temperature under a stream of inert gas.

  • Solvent Degassing: Degas the reaction solvent (e.g., dioxane, THF, toluene) by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method (three cycles).[14]

  • Reaction Setup:

    • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound (1.1-1.5 equivalents), and a weak inorganic base (e.g., K₂CO₃, 2-3 equivalents).

    • Evacuate the flask and backfill with an inert gas (repeat three times).

    • Add the degassed solvent via syringe, followed by the palladium catalyst and ligand under a positive pressure of inert gas.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature before proceeding with the aqueous work-up.

Visualizing the Key Degradation Pathways

Degradation_Pathways boronic_acid This compound protodeboronation Protodeboronation (Irreversible) boronic_acid->protodeboronation + H2O (acid or base catalyzed) boroxine Boroxine Formation (Reversible) boronic_acid->boroxine - 3 H2O degraded_product 1-Fluoro-2-(methylthio)benzene protodeboronation->degraded_product boroxine->boronic_acid + 3 H2O boroxine_product Cyclic Trimer Anhydride boroxine->boroxine_product

Caption: The two primary degradation pathways for arylboronic acids.

References

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J. A., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(11), 5122-5133. [Link]

  • Kua, J., & Iovine, P. M. (2005). Formation of Para-Substituted Triphenylboroxines: A Computational Study. The Journal of Physical Chemistry A, 109(39), 8938–8943. [Link]

  • Sikorski, A., & Szatyłowicz, H. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3423. [Link]

  • Yamamoto, K., & Ishida, K. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Heterocycles, 87(5), 991-1026. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565-17579. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

  • Kua, J., & Iovine, P. M. (2005). Formation of para-substituted triphenylboroxines: a computational study. The Journal of Physical Chemistry A, 109(39), 8938-8943. [Link]

  • ResearchGate. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • AWS. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • I-Hsiung, C., & Scheiner, S. (2008). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 112(30), 7047–7054. [Link]

  • ResearchGate. (2025). A phenylboronic-acid functionalized liquid photonic crystal reagent for convenient and reliable detection of glucose. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Wu, W., & Li, J. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Gels, 5(1), 16. [Link]

  • MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • So, C. M., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(44), 8254-8257. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Science, 325(5948), 1661-1664. [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Neilson Lab. (n.d.). The manipulation of air.sensitive compounds. [Link]

  • ResearchGate. (n.d.). (Top) The equilibriums involved when mixing phenylboronic acid 1 with.... [Link]

  • Aggarwal, V. K., & O'Brien, C. J. (2009). Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts. Accounts of chemical research, 42(8), 1097-1108. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis, Characterization, and Reactivity of Palladium Fluoroenolate Complexes. Journal of the American Chemical Society, 135(27), 10255-10267. [Link]

  • mediaTUM. (n.d.). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. [Link]

  • Royal Society of Chemistry. (2022). Impact of varying the phenylboronic acid position in macrocyclic Eu(iii) complexes on the recognition of adenosine monophosphate. [Link]

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effect of temperature on 3-Fluoro-4-(methylthio)phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Fluoro-4-(methylthio)phenylboronic acid (CAS No. 221030-80-4). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows, particularly in palladium-catalyzed cross-coupling reactions. The unique electronic properties imparted by the fluoro and methylthio substituents make this compound a valuable building block. However, its reactivity, like that of many boronic acids, is highly dependent on experimental conditions, with temperature being a critical and often misunderstood parameter.

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and understand the causal relationships behind the protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, stability, and general use of this compound.

Q1: How should I store this compound to ensure its long-term stability?

A1: Like many arylboronic acids, this reagent is susceptible to slow degradation. The primary degradation pathway at ambient temperature is dehydration to form its cyclic anhydride, a boroxine.[1][2] While this is a reversible process, the presence of moisture can facilitate other decomposition pathways. For optimal stability, store the solid reagent in a tightly sealed container in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen). Minimize its exposure to air and moisture.

Q2: I'm setting up a Suzuki-Miyaura coupling reaction. What is a good starting temperature for this specific boronic acid?

A2: A good starting point for most Suzuki-Miyaura couplings with aryl bromides is typically in the range of 80–110 °C.[3][4] The optimal temperature is a balance: it must be high enough to drive the catalytic cycle forward at a reasonable rate but not so high that it accelerates reagent decomposition or side reactions. For more challenging couplings, such as those involving aryl chlorides, higher temperatures (e.g., 120-150 °C), potentially with microwave heating, may be necessary.[4] However, at these elevated temperatures, the risk of side reactions like protodeboronation increases significantly.[5][6] Always monitor your reaction by TLC or LC-MS to track the consumption of starting materials and the appearance of byproducts.

Q3: Does the choice of solvent affect the optimal reaction temperature?

A3: Absolutely. The solvent system not only dictates the solubility of your reagents but also determines the maximum achievable temperature (the boiling point). For instance, a reaction in THF (boiling point ~66 °C) will be limited to a lower temperature than one in dioxane (boiling point ~101 °C) or toluene (boiling point ~111 °C).[7] Furthermore, the solubility of the boronic acid itself increases with temperature, which is a crucial factor for achieving a homogeneous reaction mixture and efficient catalysis.[8][9] If your reagents are not fully dissolved at the reaction temperature, you may be observing solubility-limited kinetics, not the true reaction rate.

Section 2: Troubleshooting Guide - The Role of Temperature

This section focuses on specific experimental problems and how they relate to reaction temperature.

Q4: My Suzuki coupling reaction has stalled or is giving very low yield. Could the temperature be too low?

A4: Yes, insufficient temperature is a common cause of failed or slow reactions. The oxidative addition of the aryl halide to the palladium(0) complex and the subsequent transmetalation step in the Suzuki-Miyaura catalytic cycle are often the rate-limiting steps and are temperature-dependent.[10][11]

Troubleshooting Steps:

  • Verify Solubility: First, ensure your boronic acid and other reagents are soluble in the chosen solvent at the reaction temperature. Poor solubility can mimic a failed reaction.[12] If solubility is an issue, consider switching to a solvent in which the boronic acid is more soluble at a given temperature, or cautiously increase the temperature.

  • Incremental Temperature Increase: Increase the reaction temperature in 10–15 °C increments. A reaction that is sluggish at 80 °C may proceed efficiently at 95 °C.[7]

  • Monitor Progress: Use TLC or LC-MS to monitor the reaction. If you see the slow formation of the product with no significant byproduct formation, a modest increase in temperature is warranted.

Below is a logical workflow for troubleshooting a low-yield Suzuki coupling reaction.

Troubleshooting_Workflow Start Low / No Yield Check_Reagents Verify Reagent Quality - Boronic Acid Purity - Active Catalyst - Dry Base & Solvent Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere - Degas Solvents - Purge with Ar / N2 Check_Reagents->Check_Atmosphere Solubility_Issue Solubility Issue? Check_Atmosphere->Solubility_Issue Increase_Temp Incrementally Increase Temperature (10-15 °C) Solubility_Issue->Increase_Temp No Change_Solvent Switch to Higher-Boiling or Better-Solvating Solvent Solubility_Issue->Change_Solvent Yes Side_Reactions Side Reactions Observed? (e.g., Protodeboronation) Increase_Temp->Side_Reactions Success Reaction Successful Increase_Temp->Success Yield Improves Change_Solvent->Increase_Temp Optimize_Conditions Optimize Other Parameters - Catalyst/Ligand - Base Choice Side_Reactions->Optimize_Conditions No Lower_Temp Lower Temperature Use Milder Base (e.g., KF) Side_Reactions->Lower_Temp Yes Optimize_Conditions->Success Failure Consult Specialist Optimize_Conditions->Failure No Improvement Lower_Temp->Optimize_Conditions

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Q5: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my starting material (i.e., 1-fluoro-2-(methylthio)benzene). What is happening and how can I prevent it?

A5: You are observing protodeboronation , a common and detrimental side reaction for arylboronic acids.[5][6] This process, where the C-B bond is cleaved and replaced with a C-H bond, is highly influenced by temperature, the strength of the base, and the presence of water.[5][13]

Mechanism and Temperature Effect: Protodeboronation can be accelerated by both acidic and basic conditions. In Suzuki couplings, it is often base-mediated. Higher temperatures provide the activation energy needed for this undesired pathway to compete effectively with the desired cross-coupling, leading to reduced yields.[5][14] Studies have shown that for some systems, increasing the temperature from 110 °C to 130 °C can dramatically increase the rate of protodeboronation.[6]

Mitigation Strategies:

  • Lower the Temperature: This is the most direct approach. Find the minimum temperature at which the cross-coupling proceeds at an acceptable rate.

  • Use a Milder Base: Strong bases like NaOH or K₃PO₄ in aqueous media can accelerate protodeboronation. Consider switching to a weaker base such as K₂CO₃ or KF.[3]

  • Anhydrous Conditions: Since water is often the proton source, using anhydrous solvents and bases can significantly suppress this side reaction.[3] Note that this will require a different base/solvent system than the common biphasic conditions. Potassium trimethylsilanolate (TMSOK) has been used effectively in anhydrous Suzuki couplings.[15]

Protodeboronation cluster_main Protodeboronation Pathway cluster_suzuki Desired Suzuki Coupling ArylBOH2 Ar-B(OH)₂ ArylH Ar-H (Undesired Byproduct) ArylBOH2->ArylH + H₂O / Base ▲ High Temp ArylBOH2_S Ar-B(OH)₂ Aryl_Aryl Ar-Ar' (Desired Product) ArylBOH2_S->Aryl_Aryl + Ar'-X, Pd Catalyst Base, Optimal Temp

Caption: Competing pathways: Suzuki coupling vs. temperature-accelerated protodeboronation.

Q6: I've noticed my boronic acid seems to have poor stability in the reaction mixture at higher temperatures, even before adding the palladium catalyst. Why is this?

A6: This instability is likely due to the formation of the boroxine anhydride. This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring, releasing three molecules of water.[1][16]

Thermodynamics of Boroxine Formation: Boroxine formation is an entropically driven process.[2] While it may be enthalpically unfavorable, the release of three water molecules leads to a significant increase in the entropy of the system.[2] Consequently, higher temperatures shift the equilibrium towards the boroxine .

Boroxine_Equilibrium cluster_legend Equilibrium Shift BoronicAcid 3 Ar-B(OH)₂ Boroxine Ar₃B₃O₃ (Boroxine) BoronicAcid->Boroxine High Temperature (Dehydration) Water + 3 H₂O L Low Temp Favors R High Temp Favors

Caption: Temperature-dependent equilibrium between boronic acid and its boroxine trimer.

While boroxines can participate in Suzuki couplings, their reactivity can differ from the parent boronic acid, and the in-situ generation of water can complicate the reaction, potentially promoting protodeboronation. For consistent results, it is best to use reaction conditions that minimize excessive boroxine formation until the catalytic cycle begins. This means avoiding prolonged heating of the boronic acid before the catalyst is active.

Section 3: Experimental Protocols & Data

This section provides a standardized protocol and data tables to guide your experimental setup.

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol. Optimal conditions (base, solvent, temperature) may vary depending on the specific aryl halide used.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent System (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Proper degassing is critical to prevent oxygen from decomposing the catalyst.[3]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heating: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C). Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Temperature Effects

The following table summarizes the general effects of temperature on key aspects of reactions involving this compound.

ParameterEffect of Increasing TemperatureRecommended Action for Optimization
Reaction Rate Generally increases.[11]Increase temperature if the reaction is slow and clean.
Solubility Increases in most organic solvents.[8][17]Increase temperature to dissolve reagents, or switch to a better solvent.
Protodeboronation Rate significantly increases.[5][6]Lower temperature; use a milder base or anhydrous conditions.
Boroxine Formation Equilibrium shifts towards boroxine.[2]Avoid prolonged pre-heating; use freshly opened reagent.
Catalyst Decomposition Can increase, especially in the presence of O₂.[3]Maintain a strict inert atmosphere; do not exceed the catalyst's thermal stability limit.
References
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37136-37140. Retrieved from [Link]

  • ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved from [Link]

  • Reddit r/chemistry. (2022). Does boric acid solubility increase with temperature when mixed with acetone or ethanol? I know with water it does. Reddit. Retrieved from [Link]

  • Wingfield, E. (2009). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Retrieved from [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37136-37140. Retrieved from [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Protodeboronation of arylboronic acids in acetic acid. ResearchGate. Retrieved from [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295. Retrieved from [Link]

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4554–4561. Retrieved from [Link]

  • Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 787-790. Retrieved from [Link]

  • ResearchGate. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Failed suzuki coupling, any suggenstions?. Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic acid with aryl halides catalyzed by 1cPd3(dba)a. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2004). Temperature effect on coupling reaction. ResearchGate. Retrieved from [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295. Retrieved from [Link]

  • ResearchGate. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ResearchGate. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Help needed with unreproducible Suzuki coupling. Reddit. Retrieved from [Link]

  • ResearchGate. (2013). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2009). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. Retrieved from [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). (a) Effect of temperature on the progress of the assisted Suzuki cross-coupling reaction. ResearchGate. Retrieved from [Link]

  • McCabe, D. J., & Procter, D. J. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7582–7587. Retrieved from [Link]

  • Kua, J., & Houk, K. N. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(1), 543–551. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 85, 234. Retrieved from [Link]

  • Hall, J. H. (1959). THE THERMAL DECOMPOSITION OF ARYL AZIDES. University of MICHIGAN.
  • ResearchGate. (2008). Suzuki - Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Deboronation of 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(methylthio)phenylboronic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its deboronation, a critical transformation in synthetic chemistry. As your Senior Application Scientist, my goal is to equip you with the expertise and practical insights necessary to navigate this reaction successfully, ensuring the integrity and efficiency of your experimental workflows.

Introduction to Deboronation

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, can be both a desired synthetic step and a problematic side reaction. For this compound, a valuable building block in medicinal chemistry, understanding the factors that govern its stability and propensity for deboronation is paramount. This process is highly sensitive to reaction conditions, particularly pH.[1]

This guide is structured to anticipate and resolve the specific issues you may face, moving from foundational knowledge to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling and reactivity of this compound.

Q1: My this compound is showing signs of degradation upon storage. How can I minimize this?

A1: Arylboronic acids can be susceptible to degradation, particularly through dehydration to form boroxines (cyclic trimers). To ensure the stability of your this compound, store it in a cool, dry environment, preferably in a desiccator. For long-term storage, consider an inert atmosphere (nitrogen or argon). While boroxine formation is reversible upon exposure to water, it can affect the stoichiometry of your reactions.

Q2: I am observing significant protodeboronation of my starting material during a Suzuki-Miyaura coupling reaction. What is the likely cause?

A2: This is a frequent challenge in Suzuki-Miyaura couplings, which are typically conducted under basic conditions.[2] The protodeboronation of arylboronic acids is often accelerated at high pH due to the formation of the more reactive arylboronate anion.[1][2] The electron-withdrawing nature of the fluorine atom in your compound can further enhance this undesired side reaction.

Q3: Can I use this compound in aqueous conditions?

A3: Yes, but with caution. While many Suzuki-Miyaura reactions utilize aqueous base solutions, prolonged exposure, especially at elevated temperatures, can lead to protodeboronation.[2] The stability of arylboronic acids in aqueous media is highly pH-dependent.

Troubleshooting Guide: Common Experimental Issues

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions for the deboronation of this compound.

Issue 1: Incomplete or Slow Deboronation

You are attempting a deliberate protodeboronation but are observing a sluggish reaction or a mixture of starting material and the desired product, 1-fluoro-2-(methylthio)benzene.

Possible Causes:

  • Inappropriate pH: The rate of protodeboronation is highly pH-dependent. Both acidic and basic conditions can promote this reaction, but the optimal pH will vary.

  • Insufficient Temperature: Thermal energy may be required to overcome the activation barrier for C-B bond cleavage.

  • Poor Solubility: The boronic acid may not be fully dissolved in the reaction medium, limiting its availability for the reaction.

Troubleshooting Protocol:

  • pH Optimization:

    • Base-Catalyzed: For base-promoted deboronation, ensure the pH is sufficiently high (typically >10) to generate the reactive boronate species.[3][4] Consider screening bases such as KOH, K2CO3, or Cs2CO3.

    • Acid-Catalyzed: For acid-promoted deboronation, strong acids like HCl or H2SO4 in an aqueous/organic solvent mixture can be effective.[5]

  • Temperature Adjustment: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and potential side product formation.

  • Solvent System Modification: Employ a co-solvent system to improve solubility. Common choices for Suzuki-Miyaura reactions that can be adapted for deboronation studies include dioxane/water, THF/water, or DMF/water.

Parameter Base-Catalyzed Condition Acid-Catalyzed Condition
pH > 10< 2
Common Reagents KOH, K2CO3, NaOHHCl, H2SO4, TFA
Typical Solvents Dioxane/H2O, THF/H2OAcetonitrile/H2O, Acetone
Temperature 50-100 °CRoom Temperature to 80 °C

Workflow for Optimizing Deboronation:

Caption: Workflow for troubleshooting incomplete deboronation.

Issue 2: Formation of Phenolic Byproducts

You observe the formation of 3-fluoro-4-(methylthio)phenol alongside your desired deboronated product.

Possible Cause:

  • Oxidative Deboronation: Under certain conditions, particularly with oxidizing agents or even atmospheric oxygen at elevated temperatures, the boronic acid can be converted to the corresponding phenol.

Troubleshooting Protocol:

  • Degas Solvents: Before starting the reaction, thoroughly degas your solvents by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent the ingress of oxygen.

  • Avoid Oxidizing Agents: Scrutinize your reaction components for any potential oxidizing agents.

Issue 3: Difficulty in Purifying the Deboronated Product

The crude reaction mixture is difficult to purify, with the product co-eluting with residual starting material or other byproducts on silica gel chromatography.

Possible Causes:

  • Polarity Similarity: The deboronated product and the boronic acid may have similar polarities.

  • Boronic Acid Tailing: Boronic acids are known to streak or tail on silica gel, making separation challenging.[6]

Troubleshooting Protocol:

  • Aqueous Wash: Before chromatography, perform a liquid-liquid extraction. An aqueous base wash (e.g., 1M NaOH) can often remove the acidic boronic acid into the aqueous layer, leaving your more neutral product in the organic phase.

  • Alternative Chromatography:

    • Acid-Washed Silica: Pre-treating silica gel with a weak acid can sometimes improve the chromatography of boronic acids.

    • Reverse-Phase Chromatography: If the polarity difference is minimal on normal-phase silica, consider using C18 reverse-phase chromatography.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[7]

Purification Strategy Flowchart:

Purification_Strategy Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Aqueous Base Wash) Start->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography If impurities remain Recrystallization Recrystallization Extraction->Recrystallization If product is solid Pure_Product Pure Deboronated Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision tree for purifying the deboronated product.

Mechanistic Insight: Base-Catalyzed Protodeboronation

Understanding the mechanism is key to controlling the reaction. In base-catalyzed protodeboronation, the reaction proceeds through the formation of a tetracoordinate boronate species. This is followed by a rate-limiting reaction with a proton source, typically water, leading to the cleavage of the C-B bond.[5]

Simplified Mechanism:

Base_Catalyzed_Deboronation ArylBoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ ArylBoronicAcid->Boronate Fast Equilibrium Hydroxide + OH⁻ TransitionState [Transition State] Boronate->TransitionState Rate-Limiting Step Water + H₂O Arene Ar-H TransitionState->Arene BoricAcid + B(OH)₃ TransitionState->BoricAcid Hydroxide2 + OH⁻

Caption: Simplified mechanism of base-catalyzed protodeboronation.

By understanding these common pitfalls and their solutions, you can significantly improve the success rate and efficiency of your experiments involving the deboronation of this compound. Should you encounter further issues, do not hesitate to reach out to our technical support team.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. AUST J CHEM. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • ACS Publications. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. [Link]

  • ACS Publications. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. [Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. [Link]

  • Reddit. (2017). Purification of boronic acids?. [Link]

  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

Sources

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during cross-coupling reactions involving 3-Fluoro-4-(methylthio)phenylboronic acid. The presence of the methylthio group, a known catalyst poison, can lead to frustratingly low yields and reaction failures. This resource will equip you with the knowledge to diagnose these issues and implement effective mitigation strategies.

Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding reactions with this sulfur-containing boronic acid.

Q1: Why is my Suzuki-Miyaura reaction with this compound failing or giving very low yields?

A1: The most probable cause is catalyst poisoning by the sulfur atom in the methylthio (-SMe) group. Sulfur compounds are notorious for deactivating palladium catalysts by strongly coordinating to the metal center, which blocks the active sites required for the catalytic cycle to proceed.[1][2] This strong interaction can prevent one or more of the key steps in the Suzuki-Miyaura reaction: oxidative addition, transmetalation, or reductive elimination.

Q2: What is the mechanism of catalyst poisoning by the methylthio group?

A2: The sulfur atom in the methylthio group has lone pairs of electrons that can form a strong coordinate bond with the palladium center of the catalyst. This binding is often irreversible under typical reaction conditions and leads to the formation of stable, catalytically inactive palladium-sulfur species. This deactivation effectively removes the catalyst from the reaction, leading to a stall or complete failure of the coupling.

Q3: Are there palladium catalysts that are more resistant to sulfur poisoning?

A3: Yes, catalyst selection is a critical first step in mitigating poisoning. Catalysts with bulky, electron-rich ligands, such as the Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (found in PEPPSI™ precatalysts), have shown greater resilience to sulfur-containing substrates.[3][4] These ligands can promote the desired catalytic steps more effectively and can sterically hinder the deactivating coordination of the sulfur atom.

Q4: Can I just increase the catalyst loading to overcome the poisoning?

A4: While increasing the catalyst loading might lead to some product formation, it is often not a cost-effective or efficient solution, especially in process chemistry and drug development.[5] It can also lead to higher levels of residual palladium in your product, which is a significant concern in pharmaceutical synthesis. A more robust approach involves optimizing the reaction conditions and choosing a more suitable catalytic system.

Q5: Besides the catalyst, what other reaction parameters should I consider?

A5: The choice of base, solvent, and temperature can all play a significant role. For instance, a stronger, non-coordinating base might be necessary to facilitate the transmetalation step without interfering with the catalyst. The solvent system can also influence the solubility of the reagents and the stability of the catalytic species. Careful optimization of these parameters is crucial.

In-Depth Troubleshooting Guide

This section provides a structured approach to troubleshooting and optimizing your reaction.

Issue 1: Low or No Product Formation

When faced with a failed reaction, a systematic approach is necessary to identify the root cause.

  • Catalyst Poisoning: The primary suspect is the deactivation of the palladium catalyst by the methylthio group.

  • Sub-optimal Reaction Conditions: The chosen catalyst, ligand, base, or solvent may not be suitable for this challenging substrate.

  • Poor Quality Reagents: Degradation of the boronic acid or impurities in other reagents can inhibit the reaction.

G cluster_0 Initial Reaction Failure cluster_1 Troubleshooting Path cluster_2 Successful Reaction A Low/No Yield with This compound B Step 1: Catalyst & Ligand Screening A->B Start Troubleshooting C Step 2: Base & Solvent Optimization B->C If yield is still low F Optimized Yield B->F If successful D Step 3: Consider Additives/Scavengers C->D If further improvement is needed C->F If successful E Step 4: Alternative Coupling Methods D->E If poisoning persists D->F If successful E->F

Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.

Step 1: Catalyst and Ligand Selection

The choice of catalyst is the most critical factor in overcoming sulfur poisoning. Standard catalysts like Pd(PPh₃)₄ often fail with sulfur-containing substrates. More robust systems are required.

Catalyst SystemLigandKey AdvantagesTypical Loading (mol%)
Buchwald Precatalysts XPhos, SPhosBulky, electron-rich ligands that promote fast oxidative addition and reductive elimination, outcompeting catalyst poisoning.[4][6]1-3
PEPPSI™ Catalysts IPr, IPent (NHC Ligands)Highly stable and active catalysts, known for their resistance to poisoning and effectiveness with challenging substrates.[7]1-3
Pd(OAc)₂ with Custom Ligand cataCXium® A, tBu₃PElectron-rich and sterically demanding phosphine ligands that can be paired with a simple palladium source.1-5 (with 1.2-2 eq of ligand to Pd)
  • Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: To each vial, add a different catalyst system from the table above (e.g., XPhos Pd G3, PEPPSI-IPr, Pd(OAc)₂/cataCXium® A).

  • Reaction: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) and heat the reactions to a standard temperature (e.g., 80-100 °C).

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 16 hours) to compare the rate of product formation.

  • Evaluation: Identify the catalyst system that provides the highest conversion and yield.

Step 2: Optimization of Base and Solvent

The choice of base and solvent can significantly impact the reaction outcome by influencing the rate of transmetalation and the stability of the catalyst.

BaseSolvent SystemRationale
K₃PO₄ 1,4-Dioxane / H₂O (4:1 to 10:1)A strong, yet often gentle base that effectively promotes the formation of the active boronate species. The presence of water can be crucial.
Cs₂CO₃ THF / H₂O (4:1 to 10:1)Another strong base that can be effective, particularly with more challenging substrates.
K₂CO₃ Toluene / EtOH / H₂OA common and cost-effective base, often used in industrial settings.

Pro-Tip: If you suspect protodeboronation (hydrolysis of the boronic acid), consider using more anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) in a solvent like THF. However, this may require the use of a boronic ester instead of the acid for better stability.

Step 3: Use of Additives and Scavengers

In particularly stubborn cases, the use of additives to protect the catalyst or scavenge the sulfur compound can be beneficial.

  • Sulfur Scavengers: While less common in homogeneous catalysis, the concept of using a sacrificial agent to bind the sulfur is sound. In some cases, the addition of a small amount of a copper(I) salt has been reported to mitigate sulfur poisoning, although the mechanism is not always clear.

  • Stoichiometric Ligand: Increasing the ligand-to-palladium ratio can sometimes help by ensuring that the palladium center remains coordinated to the desired phosphine rather than the sulfur atom.

Step 4: Alternative Coupling Strategies

If Suzuki-Miyaura coupling remains problematic, consider alternative cross-coupling reactions that may be more tolerant of the methylthio group.

  • Stille Coupling: This involves the use of an organotin reagent instead of a boronic acid. While tin reagents are toxic, this reaction can sometimes be more robust in the presence of certain functional groups.

  • Hiyama Coupling: This reaction utilizes organosilicon compounds and can be an effective alternative.

  • Kumada Coupling: This involves a Grignard reagent, which requires careful handling due to its high reactivity but can be very effective.

Visualizing the Problem: The Mechanism of Catalyst Poisoning

The following diagram illustrates how the methylthio group can interrupt the Suzuki-Miyaura catalytic cycle.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Poisoning Pathway A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-X) A->B I S-Pd Coordination A->I C Ar-Pd(II)-X B->C D Transmetalation (Ar'-B(OH)2) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H 3-Fluoro-4-(methylthio) phenylboronic acid H->I J Inactive Pd-S Complex (Catalyst Deactivated) I->J

Caption: The poisoning of a palladium catalyst by a sulfur-containing substrate.

Concluding Remarks for the Practicing Scientist

Successfully running cross-coupling reactions with substrates like this compound requires moving beyond standard protocols. The key to success lies in anticipating and mitigating catalyst poisoning through the rational selection of a robust catalytic system. By starting with a sulfur-tolerant catalyst, such as those based on Buchwald or NHC ligands, and systematically optimizing the base and solvent, researchers can significantly improve their chances of achieving high yields. Remember that each substrate combination is unique, and a small amount of screening and optimization is often a necessary and worthwhile investment of time.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Valente, C., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Dennis, J. M., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. National Institutes of Health. [Link]

  • Wang, D., et al. (2022). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Link]

  • Newton, C. G., et al. (2021). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central. [Link]

  • Rasheed, S., et al. (2023). Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographic characterizations and catalytic activity. PubMed Central. [Link]

  • Dawood, R., & Hamed, A. S. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Newton, C. G., et al. (2021). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to grave. University of Bath. [Link]

  • Yoshifuji, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Dube, P. (2015). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • You, L., et al. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]

  • Colomb, J., et al. (2020). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal. [Link]

  • Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Fábián, B., et al. (2019). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. [Link]

  • Sameni, C., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI. [Link]

  • Kim, D., & Ko, E. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Wang, D., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • Nykaza, T. V., et al. (2018). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2014). CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Books. [Link]

  • Al-Masum, M., & Al-Zoubi, R. M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Ortuño, M. A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

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Technical Support Center: Scaling Up Reactions with 3-Fluoro-4-(methylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-(methylthio)phenylboronic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile reagent from bench-scale to larger, preparative scales. We will address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to ensure your scale-up process is efficient, predictable, and successful.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What are the key physicochemical properties and stability concerns for this compound?

A1: this compound is a solid at room temperature.[1][2] Like many boronic acids, its stability is a critical consideration. It is susceptible to two primary degradation pathways:

  • Protodeboronation: The loss of the boronic acid group, which is replaced by a hydrogen atom. This is a well-documented side reaction for boronic acids, often catalyzed by aqueous base or acid, and can be exacerbated by elevated temperatures.[3]

  • Oxidative Degradation: Boronic acids can undergo oxidation to form the corresponding phenol.[4][5] This process can be accelerated by residual oxidants or reactive oxygen species, particularly under basic conditions at scale.[6]

Proper storage under an inert atmosphere (Nitrogen or Argon) in a cool, dry place is essential to minimize degradation.

Q2: How do the fluoro and methylthio substituents influence the reactivity in Suzuki-Miyaura coupling reactions?

A2: The electronic nature of the substituents on the phenyl ring plays a significant role in the kinetics of the Suzuki-Miyaura reaction, particularly the transmetalation step.[7]

  • The 3-fluoro group is electron-withdrawing, which decreases the electron density of the aromatic ring. This can slow the rate of transmetalation compared to more electron-rich boronic acids.[7] However, it also increases the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate complex required for the catalytic cycle.[7]

  • The 4-methylthio group is generally considered to be weakly electron-donating through resonance, which can help to partially offset the deactivating effect of the fluorine atom, balancing the electronic properties for effective coupling.

Q3: What are the most common side reactions observed when scaling up couplings with this reagent?

A3: Beyond protodeboronation and oxidation, two other side reactions become more prevalent at scale:

  • Homocoupling: The palladium catalyst, particularly if Pd(II) species are present, can mediate the coupling of two molecules of the boronic acid to form a symmetrical biaryl impurity.[8][9] This is often exacerbated by the presence of oxygen, making rigorous degassing and inerting of the reaction vessel critical.[9][10]

  • Dehalogenation: The aryl halide coupling partner can undergo reduction, where the halogen is replaced by a hydrogen atom. This can occur if a hydride source is generated in the reaction mixture.[9]

Q4: Is it necessary to purify the crude boronic acid before use in a large-scale reaction?

A4: The purity of the boronic acid is paramount for robust and reproducible results at scale. Impurities can interfere with the catalytic cycle. While for small-scale reactions, crude material is sometimes used directly, for scale-up, it is highly recommended to use purified material. A common and effective purification method is to perform a basic aqueous extraction to form the water-soluble boronate salt, wash away non-acidic organic impurities, and then re-acidify the aqueous layer to precipitate the purified boronic acid.[11][12]

Section 2: Troubleshooting Guide for Scale-Up Reactions

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of reactions involving this compound.

Problem 1: Low or Stalled Reaction Conversion

A common challenge in scaling up is a reaction that fails to reach completion. The following workflow can help diagnose the root cause.

G start Low / Stalled Conversion q1 Is Starting Material (Aryl Halide) Consumed? start->q1 a1_yes Significant Side Product Formation? (e.g., Homocoupling, Protodeboronation) q1->a1_yes Yes a1_no Suspect Catalyst or Reagent Issue q1->a1_no No sol_side_products Optimize Conditions: 1. Rigorously degas solvents & vessel. [13] 2. Check base stoichiometry & addition rate. 3. Consider 'slow release' boronate ester. [1, 17] a1_yes->sol_side_products Yes sol_solubility Address Solubility: 1. Increase solvent volume or temperature. 2. Screen alternative solvent systems. 3. Check for precipitation of reagents/intermediates. [36] a1_yes->sol_solubility No sol_catalyst Troubleshoot Catalyst & Reagents: 1. Verify catalyst activity (use fresh batch). 2. Check purity of boronic acid. 3. Ensure solvent is anhydrous & high purity. [6, 13] a1_no->sol_catalyst

Caption: Troubleshooting workflow for low reaction yield.

  • Detailed Cause & Solution: Protodeboronation

    • Causality: The C-B bond is susceptible to cleavage by protons, a reaction often accelerated by the aqueous basic conditions required for Suzuki coupling.[3] At scale, longer reaction times and potential temperature gradients can increase the extent of this undesired side reaction.

    • Solution:

      • Use a Boronate Ester: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction medium and minimizing degradation.[3][13][14]

      • Optimize Base and Water Content: Use the minimum effective amount of water and consider weaker, non-hydroxide bases like K₃PO₄ or Cs₂CO₃, which can sometimes reduce the rate of protodeboronation.

Problem 2: Significant Impurity Formation

The formation of byproducts complicates purification and reduces the yield of the desired product.

Impurity ObservedCommon CauseRecommended Action
Symmetrical Biaryl of Boronic Acid Pd(II)-mediated homocoupling, often due to oxygen exposure.[8][9]1. Ensure rigorous inerting of the reaction vessel (multiple vacuum/N₂ cycles).[15]2. Use a subsurface nitrogen sparge during reagent addition.[10]3. Add a mild reducing agent like potassium formate to minimize free Pd(II).[8][10]
Dehalogenated Starting Material Reduction of the aryl halide coupling partner.[9]1. Screen alternative solvents; avoid those that can act as hydride donors (e.g., isopropanol).2. Re-evaluate the choice of base and ligand combination.
Phenol from Boronic Acid Oxidative hydroxylation of the boronic acid.[4][16]1. Use high-purity, peroxide-free solvents.2. Ensure the reaction is maintained under a strict inert atmosphere to exclude oxygen.
Problem 3: Difficult Post-Reaction Work-up and Purification

Challenges in isolating the final product can significantly impact the overall efficiency of a large-scale process.

G start Initiate Purification acid_base Liquid-Liquid Extraction: - Extract with aq. base to remove acidic boronic acid as boronate salt. [12, 16] start->acid_base q1 Product is a solid? recrystallization Attempt Recrystallization: - Screen various solvent systems. - Effective for removing highly polar or non-polar impurities. [5, 16] q1->recrystallization Yes chromatography Column Chromatography q1->chromatography No / Oil final_product Isolated Product recrystallization->final_product q2 Boron impurities co-elute? chromatography->q2 scavenger Use Scavenger Resin: - Diol or aminomethyl resins are effective for boronic acid removal. [15, 16] - Can be used in flow or batch mode. q2->scavenger Yes q2->final_product No scavenger->final_product acid_base->q1

Caption: Purification strategy decision flowchart.

  • Detailed Cause & Solution: Removing Boron Impurities

    • Causality: Residual boronic acid, its anhydride (boroxine), or other boron-containing species can be difficult to separate from the desired product by standard chromatography due to similar polarities.[17][18]

    • Solutions:

      • Aqueous Basic Wash: During the work-up, perform one or more washes with a basic aqueous solution (e.g., 1 M NaOH or K₂CO₃). This converts the weakly acidic boronic acid into its highly water-soluble boronate salt, which partitions into the aqueous layer.[12]

      • Scavenger Resins: For removing trace amounts of boronic acid, scavenger resins are highly effective. Resins functionalized with diol groups form stable covalent complexes with boronic acids, allowing them to be removed by simple filtration.[12][19] This is particularly useful as a final polishing step.

Section 3: Recommended Protocols & Methodologies

Protocol 1: General Procedure for Scale-Up Suzuki-Miyaura Coupling

This protocol provides a robust starting point for scaling up a Suzuki-Miyaura reaction. All operations should be performed using standard techniques for air- and moisture-sensitive reactions.[15]

  • Vessel Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator. Assemble the reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet.

  • Inerting: Perform at least three vacuum/nitrogen backfill cycles to ensure a fully inert atmosphere in the reaction vessel.

  • Reagent Charging: To the reactor, charge the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add the degassed organic solvent (e.g., Toluene, Dioxane, or 2-MeTHF) followed by the degassed water via cannula or a pressure-equalizing dropping funnel.

  • Degassing: Sparge the resulting slurry with a subsurface stream of nitrogen for 20-30 minutes to ensure complete removal of dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂, SPhos; 0.1-2 mol%) as a solid or as a slurry in a small amount of degassed solvent.

  • Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC, or GC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., EtOAc, MTBE) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Transfer the filtrate to a separatory funnel and proceed with aqueous washes (e.g., water, brine, and potentially a basic wash as described in Section 2).

  • Isolation: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.

Protocol 2: Purification via Boric Acid-Treated Silica Gel

For challenging separations where the product and boron impurities co-elute, pre-treating the silica gel can improve resolution.[20]

  • Preparation: Create a slurry of silica gel in a 5% w/v solution of boric acid in methanol.

  • Agitation: Gently stir the slurry for 1 hour at room temperature.

  • Solvent Removal: Remove the methanol by filtration.

  • Washing: Wash the treated silica with ethanol to remove excess boric acid.

  • Drying: Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.

  • Chromatography: Use this boric acid-treated silica to pack the column and perform the purification as usual. The boric acid on the silica surface can interact with the boronic acid impurities, altering their retention and improving separation.[20]

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Hall, D. G. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Angewandte Chemie International Edition, 57(46), 15039-15042. Available at: [Link]

  • Wang, B., & Anslyn, E. V. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • de la Rosa, J., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 3(32), 9238-9243. Available at: [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 519-522. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. Available at: [Link]

  • D'Huys, K., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences, 118(49), e2112459118. Available at: [Link]

  • Chen, Y., et al. (2022). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Molecules, 27(19), 6529. Available at: [Link]

  • Biocon Ltd. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(4), 1243–1245. Available at: [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. Available at: [Link]

  • Ramirez-Rave, S., et al. (2023). Anthraquinone‐Modified Silica Nanoparticles as Heterogeneous Photocatalyst for the Oxidative Hydroxylation of Arylboronic Acids. ResearchGate. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

  • Molecule.one. (2024). Scaling High-Throughput Experimentation Unlocks Robust Reaction-Outcome Prediction. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 55(42), 12876-12891. Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]

  • Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
  • Permana, Y., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4948. Available at: [Link]

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Technical Support Center: Synthesis and Impurity Management of 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Fluoro-4-(methylthio)phenylboronic acid (CAS No. 221030-80-4).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful preparation of high-purity this compound in your laboratory.

Troubleshooting Guide: Common Issues and Solutions in the Synthesis of this compound

The synthesis of this compound typically proceeds via a lithiation-borylation sequence starting from a suitable halogenated precursor. This method, while effective, is sensitive to reaction conditions and can lead to the formation of several impurities. This section addresses common problems, their root causes, and actionable solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Boronic Acid 1. Incomplete Lithiation: Insufficient organolithium reagent, reaction temperature too high, or poor quality of the organolithium reagent. 2. Protodeboronation: Presence of moisture during the reaction or work-up, or acidic conditions during work-up.[3] 3. Side Reactions: Wurtz-type coupling or other side reactions of the organolithium intermediate.1. Optimize Lithiation: Use a freshly titrated organolithium reagent (e.g., n-BuLi or s-BuLi). Perform the reaction at low temperatures (-78 °C is common) under a strictly inert atmosphere (Argon or Nitrogen).[4] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Quench the reaction with the borate ester at low temperature before warming. Use a neutral or slightly basic aqueous work-up. 3. Control Reaction Stoichiometry: Add the organolithium reagent dropwise to the aryl halide to minimize side reactions.
Presence of a Significant Amount of Starting Material (Aryl Halide) 1. Failed Initiation of Lithiation: Poor quality of the organolithium reagent or presence of inhibitors. 2. Insufficient Organolithium Reagent: Inaccurate stoichiometry calculation.1. Verify Reagent Activity: Titrate the organolithium reagent before use. Ensure the starting aryl halide is pure. 2. Adjust Stoichiometry: Use a slight excess of the organolithium reagent (e.g., 1.05-1.1 equivalents).
Formation of Boroxine (Anhydride) Impurity Dehydration of the Boronic Acid: This is a common issue for boronic acids and can occur during work-up, purification, or storage.[2]1. Controlled Work-up: Minimize exposure to high temperatures and acidic conditions during the work-up. 2. Purification Strategy: Boroxines can often be converted back to the boronic acid by stirring with water or a biphasic mixture of ether and water. Recrystallization from a suitable solvent system can also remove boroxines.
Difficulty in Isolating the Product 1. Product is too Soluble in the Work-up Solvents. 2. Formation of Emulsions during Extraction. 1. Optimize Extraction: Use a different extraction solvent. If the product is in an aqueous layer, acidify carefully to precipitate the boronic acid, then filter. 2. Break Emulsions: Add brine or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product Fails Purity Analysis (e.g., by NMR or HPLC) 1. Presence of Multiple Impurities: A combination of the issues mentioned above. 2. Thermal Instability: Decomposition during purification steps like distillation or high-temperature recrystallization.1. Systematic Purification: Employ a multi-step purification strategy. Consider conversion to the boronate ester for easier purification by chromatography, followed by hydrolysis back to the boronic acid.[5] 2. Gentle Purification Methods: Use purification techniques that avoid high temperatures. Column chromatography on silica gel (sometimes with a small amount of acid or base modifier in the eluent) or recrystallization at lower temperatures can be effective.[5]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the lithiation of a di-substituted benzene precursor, such as 1-bromo-3-fluoro-4-(methylthio)benzene, with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).[2][4] Subsequent acidic work-up hydrolyzes the boronate ester to the desired boronic acid.

Q2: Why is a low reaction temperature (-78 °C) crucial for the lithiation step?

A2: Low temperatures are essential to prevent side reactions of the highly reactive aryllithium intermediate. At higher temperatures, the aryllithium can react with the solvent (if ethereal, like THF) or undergo other undesired reactions, leading to lower yields and more impurities. It also helps to control the regioselectivity of the lithiation.

Q3: Can I use a Grignard reagent instead of an organolithium reagent?

A3: While Grignard reagents are also used for the synthesis of boronic acids, organolithium reagents are often preferred for substrates with sensitive functional groups or when higher reactivity is needed.[6] The choice between an organolithium and a Grignard reagent can depend on the specific substrate and desired reaction conditions.

Impurity Profile and Identification

Q4: What are the most common impurities I should expect to see in my crude product?

A4: The most common impurities include:

  • Starting aryl halide: From incomplete reaction.

  • Protodeboronated arene (1-fluoro-2-(methylthio)benzene): Formed by the reaction of the aryllithium intermediate or the boronic acid with a proton source.[3]

  • Boroxine: The trimeric anhydride of the boronic acid, formed by dehydration.

  • Homocoupling biaryl product: Formed from the reaction of the aryllithium with the starting aryl halide.

Q5: How can I identify these impurities?

A5: A combination of analytical techniques is recommended:

  • NMR Spectroscopy: 1H, 13C, 19F, and 11B NMR can provide detailed structural information to identify the desired product and various impurities. The presence of broad signals in the 1H NMR can sometimes indicate the presence of boroxines. For reference, tables of NMR chemical shifts for common laboratory solvents and impurities are available.[7][8]

  • HPLC/UPLC: Reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water with a formic acid modifier) is a powerful tool for assessing purity and quantifying impurities.[9]

  • LC-MS: Liquid chromatography-mass spectrometry can help in identifying the molecular weights of the impurities, aiding in their structural elucidation.

Purification Strategies

Q6: My crude product is an oil/waxy solid and difficult to handle. What purification methods are recommended?

A6: For difficult-to-handle crude products, several strategies can be employed:

  • Recrystallization: This is often the most effective method for purifying boronic acids.[5][10] A suitable solvent system (e.g., water/ethanol, ethyl acetate/hexanes) needs to be identified.[11]

  • Conversion to a Boronate Ester: The crude boronic acid can be converted to a more stable and less polar boronate ester (e.g., pinacol ester) which is generally easier to purify by silica gel chromatography.[5] The purified ester can then be hydrolyzed back to the boronic acid.

  • Acid-Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH), washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification of the aqueous layer.[12]

  • Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine. These can be selectively precipitated, filtered, and then the boronic acid can be liberated by treatment with acid.[10]

Q7: Is column chromatography on silica gel a good option for purifying this compound?

A7: Direct chromatography of boronic acids on silica gel can be challenging due to their polarity and potential for dehydration on the acidic silica surface, leading to band tailing and decomposition.[5][10] If chromatography is necessary, using a less acidic support like neutral alumina or modified silica, or eluting with a solvent system containing a small amount of a modifier like acetic acid, can be beneficial. However, purification via the boronate ester is often a more robust chromatographic approach.[5]

Storage and Handling

Q8: How should I store my purified this compound?

A8: Phenylboronic acids should be stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent degradation.[13] Exposure to moisture and air can lead to the formation of boroxines and oxidative decomposition over time.

Visualizing the Process: Diagrams and Workflows

Synthetic Pathway

Synthesis A 1-Bromo-3-fluoro-4-(methylthio)benzene C Aryllithium Intermediate A->C Lithiation B n-BuLi, THF, -78 °C E Boronate Ester Intermediate C->E Borylation D B(OR)3 G This compound E->G Hydrolysis F H3O+ Work-up

Caption: General synthetic route to this compound.

Impurity Formation: Boroxine

Boroxine_Formation BoronicAcid 3 x this compound Dehydration - 3 H2O BoronicAcid->Dehydration Boroxine Boroxine (Trimeric Anhydride) Dehydration->Boroxine

Caption: Dehydration of boronic acid to form the boroxine impurity.

Purification Workflow: Recrystallization

Purification Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Cool Slowly to Room Temperature Dissolve->Cool Crystals Collect Crystals by Filtration Cool->Crystals Wash Wash with Cold Solvent Crystals->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: A typical recrystallization workflow for purification.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]

  • Purification of boronic acids?. Reddit. Available at: [Link]

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available at: [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. Available at: [Link]

  • THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION Reported by Nessa Carson November 6th 2014 I. Chemistry | Illinois. Available at: [Link]

  • Lithiation- Borylation in Synthesis. University of Bristol. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit. Available at: [Link]

  • Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents.
  • Synthetic method for 3-amino-4-fluorophenylboronic acid. Google Patents.
  • Supplementary Material. The Royal Society of Chemistry. Available at: [Link]

  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Phenylboronic acid. American Chemical Society. Available at: [Link]

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Technical Support Center: Enhancing the Reactivity of 3-Fluoro-4-(methylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-(methylthio)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Here, we address common challenges and provide in-depth, field-proven solutions to enhance reactivity and ensure successful outcomes in your experiments.

Understanding the Unique Reactivity Profile

This compound presents a unique electronic profile. The fluorine atom at the meta-position acts as an electron-withdrawing group through its inductive effect, which can increase the Lewis acidity of the boron center.[1] Conversely, the methylthio group at the para-position is an electron-donating group, which increases the nucleophilicity of the ipso-carbon undergoing transmetalation. This push-pull electronic nature requires careful consideration when optimizing reaction conditions to favor the desired cross-coupling pathway over potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

Answer:

Low conversion is a common issue that can often be resolved by systematically evaluating the core components of your reaction. The interplay of the electron-withdrawing fluorine and electron-donating methylthio group can make the transmetalation step of the Suzuki-Miyaura catalytic cycle particularly sensitive to the chosen conditions.

Initial Diagnostic Workflow:

start Low Conversion Observed catalyst Is the Catalyst System Active and Appropriate? start->catalyst base Is the Base Optimal for Activating the Boronic Acid? catalyst->base Yes outcome Systematic Optimization catalyst->outcome No, Re-evaluate Catalyst/Ligand solvent Are the Solvent and Temperature Conditions Suitable? base->solvent Yes base->outcome No, Screen Alternative Bases reagents Are the Reagents Pure and Stoichiometry Correct? solvent->reagents Yes solvent->outcome No, Adjust Solvent/Temperature reagents->outcome Yes reagents->outcome No, Verify Purity/Stoichiometry

Caption: Initial troubleshooting workflow for low conversion.

In-Depth Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. For substrates with potentially competing electronic effects, a highly active catalyst system is recommended to ensure the rate of cross-coupling outpaces any decomposition pathways.

    • Recommendation: Employ bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[2] These ligands are known to accelerate both the oxidative addition and reductive elimination steps and are effective for challenging substrates.

    • Palladium Source: Utilize modern palladium precatalysts like XPhos Pd G3 or SPhos Pd G4. These are air- and moisture-stable and provide a reliable source of the active Pd(0) catalyst in a controlled manner.[3]

  • Base Selection: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is essential for transmetalation.[4] However, a base that is too strong can promote side reactions.

    • Recommendation: Start with a moderately strong base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). These are often effective and less likely to cause degradation compared to stronger bases like sodium hydroxide.[3]

  • Solvent and Temperature: An appropriate solvent system is necessary to solubilize all reaction components and facilitate the interaction between the aqueous and organic phases in many Suzuki couplings.

    • Recommendation: A mixture of an organic solvent and water, such as 1,4-dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio), is a good starting point. Elevated temperatures (80-110 °C) are often required, but it is advisable to start at the lower end of this range to minimize potential side reactions.[3]

ParameterInitial RecommendationAlternative to ConsiderRationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)SPhos Pd G4 (2 mol%)Provides a stable source of active Pd(0) and is paired with a highly effective ligand.
Ligand (Included in precatalyst)Additional SPhos or XPhosBulky, electron-rich ligands accelerate key steps in the catalytic cycle.[2]
Base K₃PO₄ (2-3 equiv.)K₂CO₃ (2-3 equiv.)Moderately strong bases that effectively promote transmetalation without excessive side reactions.[3]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Common solvent systems for Suzuki-Miyaura couplings that balance solubility and reactivity.
Temperature 80-100 °C60-80 °C (if side reactions are observed)Balances the need for thermal energy to drive the reaction with the risk of thermal decomposition.
Question 2: I am observing a significant amount of a byproduct that corresponds to the protodeboronated starting material, 3-fluoro-4-(methylthio)benzene. How can I minimize this?

Answer:

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and often frustrating side reaction in Suzuki-Miyaura couplings.[4] It is particularly prevalent with boronic acids that are electron-rich or under conditions that favor protonolysis.

The Mechanism of Protodeboronation:

boronic_acid Ar-B(OH)2 boronate [Ar-B(OH)3]- boronic_acid->boronate + Base protodeboronated_product Ar-H + B(OH)3 boronate->protodeboronated_product + H+ proton_source H+ Source (e.g., H2O) proton_source->protodeboronated_product base Base (e.g., OH-)

Caption: Simplified pathway for base-mediated protodeboronation.

Strategies to Mitigate Protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can significantly accelerate protodeboronation.

    • Recommendation: If you are using a strong base like NaOH or KOH, switch to a milder option such as potassium fluoride (KF) or finely powdered potassium carbonate (K₂CO₃).[3]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to anhydrous conditions can be highly effective.

    • Recommendation: Use a non-aqueous solvent system such as anhydrous THF or 1,4-dioxane with a base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF). Ensure all reagents and glassware are thoroughly dried.

  • Increase the Rate of the Suzuki Coupling: If the desired cross-coupling is faster than the protodeboronation, the yield of the desired product will increase.

    • Recommendation: As mentioned in the previous section, employ a highly active catalyst system. The use of bulky, electron-rich ligands like SPhos or XPhos can dramatically increase the rate of the productive reaction, minimizing the time available for the boronic acid to decompose.[5]

  • Convert to a Boronate Ester: Boronate esters, such as pinacol esters (Bpin), are often more stable towards protodeboronation than the corresponding boronic acids.

    • Recommendation: If other methods fail, consider converting the this compound to its pinacol ester derivative before the coupling reaction. This can provide increased stability under the reaction conditions.

Question 3: I am concerned that the methylthio (-SMe) group might be poisoning my palladium catalyst. Is this a likely issue and how can I address it?

Answer:

While sulfur-containing functional groups, particularly thiols, are known to have the potential to poison palladium catalysts, thioethers (like the methylthio group) are generally less problematic. However, under certain conditions, coordination of the sulfur to the palladium center can occur, potentially inhibiting catalytic activity.

Strategies to Address Potential Catalyst Inhibition:

  • Ligand Selection: The use of strongly coordinating, bulky ligands can prevent the thioether from binding to the palladium center.

    • Recommendation: The same bulky, electron-rich biarylphosphine ligands (SPhos, XPhos, etc.) recommended for enhancing reactivity are also excellent choices for preventing catalyst inhibition by coordinating strongly to the palladium and sterically shielding it.[6]

  • Bidentate Ligands: In some cases, bidentate phosphine ligands can offer additional stability to the catalyst.

    • Recommendation: If catalyst deactivation is suspected, consider trying a bidentate ligand such as Xantphos or dppf.

  • Monitor Catalyst Health: A change in the color of the reaction mixture to black (formation of palladium black) can be an indicator of catalyst decomposition.

    • Recommendation: If you observe the formation of palladium black, it is a sign that your catalyst is not stable under the reaction conditions. Re-evaluate your choice of ligand and ensure that your reaction is being run under a strictly inert atmosphere, as oxygen can also contribute to catalyst decomposition.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Enhanced Reactivity

This protocol is a robust starting point for the coupling of this compound with a variety of aryl halides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl halide, this compound, potassium phosphate, and the magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Conditions to Minimize Protodeboronation

This protocol is recommended if protodeboronation is a significant side reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • SPhos Pd G4 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous THF or 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar, oven-dried

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried reaction vessel, add the aryl halide, this compound, dried potassium phosphate, and the magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the SPhos Pd G4 catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 60-80 °C.

  • Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.

References

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal.
  • Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. (2012). Dalton Transactions.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Iterative reactions of transient boronic acids enable sequential C–C bond form
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Journal of the Iranian Chemical Society.
  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020). Organic Letters.
  • Protodeboron
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central.
  • Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. (2012). Scilit.
  • Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters:
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (n.d.). PubMed Central.
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (n.d.). The Journal of Organic Chemistry.
  • The proposed mechanism for protodeboronation of arylboronic acids. (n.d.).
  • Base-free Suzuki–Miyaura cross-coupling reaction medi
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
  • 4-Fluoro-2-(methylthio)phenylboronic acid. (n.d.). Sigma-Aldrich.
  • (3-Fluoro-4-(methylthio)phenyl)boronic acid. (n.d.). CymitQuimica.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions.
  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.).
  • Recycling results of Suzuki coupling reaction of phenylboronic acid... (n.d.).
  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (n.d.). PubMed Central.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science (RSC Publishing).
  • 4-Fluoro-3-(methylthio)phenylboronic acid | 1451392-39-4. (2025). ChemicalBook.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • 3-Fluoro-4-methylphenylboronic acid 168267-99-0. (n.d.). Sigma-Aldrich.
  • 958454-09-6|(3-Fluoro-4-((methylthio)methoxy)phenyl)boronic acid. (n.d.). BLDpharm.
  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (n.d.). Chemical Science (RSC Publishing).
  • 3-Fluorophenylboronic acid = 95.0 768-35-4. (n.d.). Sigma-Aldrich.
  • This compound, min 98%, 25 grams. (n.d.).
  • 221030-80-4 | this compound. (n.d.). BoronPharm.
  • Two alternative routes towards the synthesis of biaryls 3a–c. (n.d.).
  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (n.d.). PubMed Central.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. (2025). Benchchem.
  • (3-Fluoro-4-(methylthio)phenyl)boronic acid | 221030-80-4 | MFCD12913934 | AG007097. (n.d.).
  • 221030-80-4 this compound. (n.d.).
  • Optimisation of reaction conditions for biaryl synthesis
  • (3-Fluoro-4-(methylthio)phenyl)boronic acid | 221030-80-4. (n.d.). BLDpharm.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.).
  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024). PubMed Central.
  • Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. (n.d.).
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.).
  • Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. (2025).
  • Effects of temperature and solvent in Suzuki reactions of phenylboronic... (n.d.).
  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. (n.d.).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
  • Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzo
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
  • Suzuki Coupling Mechanism and Applic
  • Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Form
  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube.

Sources

Technical Support Center: A Guide to Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorinated boronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful but often challenging reagents. Here, we will explore the common pitfalls encountered during their use and provide practical, field-proven solutions to overcome them. Our focus is on understanding the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Double-Edged Sword of Fluorination

Fluorinated boronic acids are invaluable building blocks in modern organic synthesis, particularly in the pharmaceutical industry. The inclusion of fluorine atoms can dramatically modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] The exceptional strength of the carbon-fluorine (C-F) bond often imparts enhanced metabolic stability, a highly desirable trait for drug candidates.[1] However, the very properties that make them attractive also introduce a unique set of challenges. The strong electron-withdrawing nature of fluorine atoms significantly alters the chemical behavior of the boronic acid moiety, leading to issues not typically observed with their non-fluorinated analogs.[1][2]

This guide will address the most common pitfalls in a question-and-answer format, providing both troubleshooting advice for reactions gone awry and frequently asked questions for proactive experimental design.

Troubleshooting Guide: When Reactions Go Wrong

This section is dedicated to identifying and solving specific problems encountered during experiments with fluorinated boronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura coupling with a fluorinated boronic acid is giving low to no yield. What's the likely cause?

Low yields in these reactions often stem from the altered reactivity of the fluorinated boronic acid. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center and make the attached aryl ring electron-deficient.[1][2] This can slow down the crucial transmetalation step in the catalytic cycle.[3]

Here is a systematic approach to troubleshooting this issue:

Potential Cause Recommended Solution Scientific Rationale
Slow Transmetalation Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3]These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle and can help overcome the sluggish transmetalation of an electron-deficient boronic acid.[3]
Inadequate Base Switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[3][4]A stronger base is often required to form the more reactive boronate species necessary for efficient transmetalation, especially with electron-deficient partners.[3][4][5]
Catalyst Inactivity Ensure your palladium source is active. Use a fresh batch or a more robust, air-stable precatalyst (e.g., a palladacycle).[3] Also, ensure the reaction is thoroughly degassed to prevent catalyst oxidation.[3]The active catalyst is a Pd(0) species. Oxygen can oxidize it to inactive Pd(II) and also lead to unwanted homocoupling of the boronic acid.[3][6]
Reversed Electronic Demand If possible, consider reversing the coupling partners. Use a fluorinated aryl halide and a more electron-rich boronic acid.The Suzuki-Miyaura coupling often proceeds more efficiently with an electron-poor aryl halide and an electron-rich boronic acid.[1]
Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my fluorinated arene. What is happening and how can I prevent it?

You are observing protodeboronation, the most common and frustrating side reaction when working with electron-deficient boronic acids.[1][7] The increased Lewis acidity and the electron-deficient nature of the aromatic ring make the carbon-boron bond more susceptible to cleavage by a proton source, which is often water present in the reaction medium.[1][7] This reaction is frequently catalyzed by the base used in the coupling.[7]

Here’s how to combat protodeboronation:

Strategy Detailed Action Mechanism of Protection
Use a More Stable Derivative Replace the boronic acid with its corresponding potassium trifluoroborate salt or a pinacol or MIDA boronate ester.[1][7][8]These derivatives are more stable to hydrolysis and act as a "slow-release" source of the boronic acid under the reaction conditions. This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing its exposure to conditions that promote protodeboronation.[1][7]
Anhydrous Conditions Use anhydrous solvents and ensure all reagents are dry. Powder bases under an inert atmosphere if possible.Water is the primary proton source for this side reaction.[3] Eliminating it can significantly suppress protodeboronation.
Milder Base If compatible with your reaction, consider a weaker base like KF or K₂CO₃.[3]Stronger bases can accelerate the rate of protodeboronation.[3][7] A milder base may provide a better balance between promoting the desired coupling and minimizing the side reaction.
Modify Reaction Setup Add the fluorinated boronic acid slowly to the reaction mixture at the reaction temperature.This strategy also aims to keep the concentration of the boronic acid low at any given time, favoring the bimolecular cross-coupling over the unimolecular decomposition pathway.

Below is a diagram illustrating the competing pathways:

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Protodeboronation Side Reaction A Ar-Pd(II)-L₂-X C Transmetalation A->C + [Ar'-B(OH)₃]⁻ B [Ar-B(OH)₃]⁻ B->C D Ar-Pd(II)-L₂-Ar' C->D E Reductive Elimination D->E F Ar-Ar' (Desired Product) E->F G Pd(0)L₂ E->G G->A + Ar-X P1 Ar'-B(OH)₂ (Fluorinated) P1->B Enters Cycle P3 Ar'-H (Side Product) P1->P3 + H₂O, Base P2 H₂O, Base

Competing pathways in Suzuki-Miyaura coupling.
Q3: I'm having difficulty purifying my fluorinated boronic acid. It seems to be degrading on my silica gel column. What are my options?

Purification of fluorinated boronic acids can be challenging. Their increased acidity makes them prone to degradation on standard silica gel, which is acidic.[1] They can also be waxy solids due to the formation of cyclic trimer anhydrides known as boroxines, making handling and purification difficult.[1]

Consider these alternative purification strategies:

  • Recrystallization : This is often the best first approach if your compound is a solid. Solvents like benzene, dichloroethane, or ethyl acetate can be effective.[9]

  • Acid/Base Extraction : For acidic impurities, you can sometimes perform a basic aqueous wash to deprotonate your boronic acid into its water-soluble boronate salt, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will regenerate the pure boronic acid, which can then be extracted.[9][10]

  • Alternative Chromatography :

    • Neutral Alumina : This can be a good alternative to silica gel as it lacks the acidic sites that can cause degradation.[1]

    • Reverse-Phase Chromatography (C18) : While it can also be challenging, C18 chromatography is another option, particularly for more polar compounds.[1]

  • Derivatization for Purification : If all else fails, consider converting the crude boronic acid to a more stable and often crystalline derivative, such as a diethanolamine adduct.[11][12] These adducts are typically stable solids that can be easily purified by recrystallization or chromatography. The pure adduct can then be used directly in some coupling reactions or hydrolyzed back to the pure boronic acid if needed.[11]

Frequently Asked Questions (FAQs)

Q4: How does the position of fluorine substitution affect the properties of the boronic acid?

The position of the fluorine atom(s) has a significant impact due to the interplay of inductive and resonance effects.[2]

  • ortho-Position : A fluorine atom in the ortho position leads to the most pronounced increase in Lewis acidity.[1] This is due to the strong electron-withdrawing inductive effect and the potential for intramolecular hydrogen bonding between the fluorine and the B-OH group, which stabilizes the boronate anion.[2] However, ortho-fluorinated boronic acids are also often the most susceptible to protodeboronation.[13]

  • meta-Position : Fluorine in the meta position primarily exerts an inductive electron-withdrawing effect, leading to a moderate increase in acidity.[2]

  • para-Position : In the para position, the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect of the fluorine atom's lone pairs. This results in the smallest increase in acidity compared to the other positions.[2]

Q5: What are the best practices for storing and handling fluorinated boronic acids?

Due to their instability, proper storage and handling are critical to ensure their integrity and the reproducibility of your experiments.

  • Storage : Store fluorinated boronic acids in a cool, dry place, preferably in a desiccator under an inert atmosphere (argon or nitrogen).[1] For long-term storage, refrigeration is highly recommended, especially for heteroaryl derivatives which are notoriously unstable.[1][8]

  • Handling : Minimize exposure to atmospheric moisture and air. If possible, handle these reagents in a glovebox. When weighing out the material on the bench, do so quickly and keep the container sealed as much as possible.

  • Consider Derivatives for Long-Term Storage : For frequently used or particularly unstable fluorinated boronic acids, it is a wise strategy to convert the entire batch to a more stable form, such as a potassium trifluoroborate salt or a pinacol ester, for storage.[1] These can be stored with greater confidence and used directly in coupling reactions.

The relationship between a boronic acid and its more stable derivatives is shown below:

G BA Ar-B(OH)₂ (Fluorinated Boronic Acid) - Prone to protodeboronation - Can form boroxines KF3 [Ar-BF₃]⁻K⁺ (Potassium Trifluoroborate) - Crystalline, air-stable solid - Slow release of boronic acid BA->KF3 KHF₂ Pin Ar-B(pin) (Pinacol Boronate Ester) - Stable to chromatography - Less prone to protodeboronation BA->Pin Pinacol, heat KF3->BA H₃O⁺ / SiO₂ Pin->BA NaIO₄ or BBr₃

Sources

Technical Support Center: Suzuki-Miyaura Coupling with 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing 3-Fluoro-4-(methylthio)phenylboronic acid in their synthetic workflows. Here, we address one of the most persistent challenges in this process: the formation of homocoupling byproducts. Our goal is to provide you with a deep, mechanistic understanding and actionable troubleshooting strategies to optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl. In the case of this compound, this results in the formation of 3,3'-Difluoro-4,4'-bis(methylthio)biphenyl. This byproduct consumes your starting material, complicates purification, and ultimately lowers the yield of your desired cross-coupled product.

Q2: What are the primary causes of homocoupling with my boronic acid?

A: The primary drivers of boronic acid homocoupling are typically related to the palladium catalyst and the presence of oxygen.[1][2] Specifically:

  • Presence of Pd(II) Species: If your reaction mixture contains Pd(II) species that have not yet entered the primary catalytic cycle, they can stoichiometrically react with the boronic acid to produce the homocoupled product and Pd(0).[3]

  • Oxygen in the Reaction Mixture: Dissolved oxygen can promote the homocoupling pathway.[1][2][3] It can reoxidize Pd(0) to Pd(II) outside of the main catalytic cycle or participate in other oxidative mechanisms that lead to homocoupling.

  • Electron-Deficient Boronic Acids: Boronic acids with electron-withdrawing substituents, such as the fluoro group in this compound, can be more susceptible to certain homocoupling pathways.[4][5]

Q3: How can I quickly check if homocoupling is the major issue in my reaction?

A: The most direct method is to analyze your crude reaction mixture by LC-MS or GC-MS. Look for a peak corresponding to the mass of the homocoupled dimer (3,3'-Difluoro-4,4'-bis(methylthio)biphenyl, MW ≈ 310.4 g/mol ). Comparing this to a clean spectrum of your desired product will give you a clear indication of the extent of this side reaction.

II. In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues with homocoupling. We will explore the causality behind each experimental parameter and provide validated protocols to mitigate this side reaction.

Issue 1: Significant Homocoupling Product Observed (>10%)
Root Cause Analysis:

The formation of a significant amount of the homocoupled product points towards a flaw in the catalytic cycle, often initiated by the presence of excess Pd(II) or an oxidative environment. The electron-withdrawing nature of the fluorine atom on your boronic acid can increase its acidity, potentially influencing its reactivity and susceptibility to side reactions.[6]

Visualizing the Competing Pathways

The desired heterocoupling and the undesired homocoupling pathways compete for the organopalladium intermediate. Understanding this competition is key to troubleshooting.

G cluster_0 Desired Heterocoupling Pathway cluster_1 Undesired Homocoupling Pathway A Ar-Pd(II)-X B Ar-Pd(II)-Ar' A->B Transmetalation (Ar'B(OH)2) D Pd(II) C Ar-Ar' (Product) B->C Reductive Elimination E Ar'-Pd(II)-Ar' D->E 2 x Ar'B(OH)2 F Ar'-Ar' (Homocoupling) E->F Reductive Elimination

Caption: Competing Suzuki-Miyaura reaction pathways.

Solutions & Protocols:

1. Rigorous Exclusion of Oxygen:

  • Rationale: Oxygen is a known promoter of homocoupling.[2] Rigorously deoxygenating your reaction mixture is the most critical first step.

  • Protocol: Freeze-Pump-Thaw Degassing

    • Assemble your reaction vessel with all solid reagents (catalyst, base, aryl halide) and a stir bar.

    • Add the solvent.

    • Freeze the mixture using liquid nitrogen until it is completely solid.

    • Apply a high vacuum for 5-10 minutes.

    • Close the vacuum line and thaw the mixture completely. You should see gas bubbles evolving from the solvent.

    • Repeat this cycle at least three times.

    • After the final cycle, backfill the vessel with an inert gas (Argon or Nitrogen).

    • Finally, add the this compound solution via a syringe under a positive pressure of inert gas.

2. Choice of Palladium Precatalyst and Ligand:

  • Rationale: The choice of catalyst and ligand directly influences the rates of the different steps in the catalytic cycle.[1] Using a Pd(0) source directly, or a precatalyst that rapidly generates Pd(0), can minimize the concentration of free Pd(II) available for homocoupling.[3] Bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition and reductive elimination, favoring the desired cross-coupling.[1][7]

  • Recommended Catalysts:

    • Pd(PPh₃)₄: A direct Pd(0) source.

    • Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos): Generates Pd(0) in situ.

  • Protocol Modification:

    • If using a Pd(II) source like Pd(OAc)₂, consider adding a mild reducing agent like potassium formate to help generate and maintain the Pd(0) state.[8]

3. The Role of the Base and Solvent System:

  • Rationale: The base is crucial for activating the boronic acid for transmetalation.[9][10][11] The solvent system affects the solubility of all components and can influence reaction rates and selectivity.[12][13][14][15] A biphasic system (e.g., toluene/water or dioxane/water) is often effective as it can facilitate both the dissolution of the organic substrates and the inorganic base.

  • Troubleshooting Steps:

    • Base Strength: If using a very strong base, consider switching to a milder one. A weaker base can sometimes slow down the homocoupling pathway to a greater extent than the desired reaction.

    • Solvent Polarity: The polarity of the solvent can influence the stability of intermediates. Experiment with different solvent systems, such as THF/water, Dioxane/water, or Toluene/water.[16]

Experimental Protocol: Optimized Suzuki Coupling to Minimize Homocoupling

This protocol incorporates the best practices discussed above.

Reagent/ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)In situ generation of Pd(0).
Ligand SPhos (2-4 mol%)Promotes efficient oxidative addition and reductive elimination.[4]
Aryl Halide 1.0 equivalentLimiting reagent.
Boronic Acid 1.2 - 1.5 equivalentsSlight excess to drive the reaction to completion.
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Effective bases for Suzuki couplings.
Solvent System Toluene/Water or Dioxane/Water (e.g., 4:1 v/v)Biphasic system to dissolve all components.[16]
Temperature 80-100 °CSufficient thermal energy for reaction, but avoid excessively high temperatures.
Procedure Rigorous DegassingCrucial for minimizing oxygen-mediated homocoupling.[2][3]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), K₃PO₄ (2.5 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.02 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • In a separate vial, dissolve this compound (1.3 mmol) in a minimum amount of degassed solvent.

  • Add the boronic acid solution to the reaction flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Protodeborylation as a Competing Side Reaction

While focusing on homocoupling, it's important to be aware of another common side reaction: protodeborylation, where the boronic acid group is replaced by a hydrogen atom.

Visualizing the Suzuki Catalytic Cycle

Understanding the main catalytic cycle helps to contextualize where side reactions can occur.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L2-Ar' OxAdd->Transmetal Transmetalation (Ar'B(OH)2, Base) Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 3-Fluoro-4-(methylthio)phenylboronic Acid: A Comparative Performance Analysis in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] Central to this transformation is the boronic acid, a key coupling partner whose structural and electronic properties profoundly influence reaction efficiency, yield, and scope. The judicious selection of a boronic acid is therefore a critical parameter in the design of synthetic routes for pharmaceuticals, agrochemicals, and functional materials.[2]

This guide provides an in-depth technical comparison of 3-Fluoro-4-(methylthio)phenylboronic acid with other classes of boronic acids. We will delve into the nuanced electronic and steric effects imparted by its unique substitution pattern and present a framework for predicting its performance in Suzuki-Miyaura cross-coupling reactions. This analysis is supported by established mechanistic principles and comparative data from the literature to provide actionable insights for the practicing chemist.

The Unique Profile of this compound

This compound (C₇H₈BFO₂S, MW: 186.01 g/mol ) is a substituted phenylboronic acid featuring two electronically distinct groups: a fluorine atom at the 3-position and a methylthio group at the 4-position. This specific arrangement creates a unique electronic environment that dictates its reactivity.

  • The Fluoro Substituent (meta to Boronic Acid): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[3] When positioned meta to the boronic acid, this effect deactivates the ring towards electrophilic substitution but, more importantly in the context of cross-coupling, it increases the Lewis acidity of the boron center.[3][4] This enhanced acidity can facilitate the formation of the boronate complex, a key intermediate in the Suzuki-Miyaura catalytic cycle.[5] However, the fluorine's electron-donating mesomeric effect (+M) is less pronounced from the meta position.

  • The Methylthio Substituent (para to Boronic Acid): The methylthio group (-SMe) is generally considered to be an electron-donating group through resonance (+M effect) due to the lone pairs on the sulfur atom, which can delocalize into the aromatic ring. It also has a weak electron-withdrawing inductive effect (-I). In the para position, the resonance effect typically dominates, leading to an overall electron-donating character. This property tends to increase the nucleophilicity of the aryl group, which can accelerate the transmetalation step in the Suzuki-Miyaura reaction.[6]

The interplay of these opposing electronic forces—the inductive withdrawal of the fluorine and the resonance donation of the methylthio group—makes this compound an interesting case study in reactivity.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The success of a Suzuki-Miyaura coupling is heavily influenced by the electronic nature of the boronic acid. Generally, electron-donating groups (EDGs) on the boronic acid accelerate the rate-determining transmetalation step, often leading to higher yields and faster reactions.[6][7] Conversely, electron-withdrawing groups (EWGs) can slow this step down, though this is not a universal rule and is highly dependent on the reaction conditions.[5][7]

Qualitative Performance Comparison

Based on fundamental principles, we can predict the relative performance of this compound compared to other boronic acids:

  • vs. Phenylboronic Acid (Unsubstituted): this compound is expected to have a slightly modulated reactivity. The electron-donating methylthio group may enhance reactivity, while the electron-withdrawing fluorine could temper it. The net effect will be highly dependent on the specific coupling partner and reaction conditions.

  • vs. Boronic Acids with Strong EDGs (e.g., 4-Methoxyphenylboronic acid): Boronic acids with potent electron-donating groups like methoxy are generally very reactive in Suzuki couplings. This compound is anticipated to be less reactive than these due to the presence of the deactivating fluorine atom.

  • vs. Boronic Acids with Strong EWGs (e.g., 4-Formylphenylboronic acid): Boronic acids bearing strong electron-withdrawing groups can be challenging substrates.[7] this compound, with its balancing methylthio group, is expected to be more reactive than boronic acids with strongly deactivating substituents like nitro or formyl groups.

  • vs. Ortho-Substituted Boronic Acids: The fluorine atom in the 3-position (ortho to the methylthio group, but meta to the boronic acid) does not introduce significant steric hindrance around the boronic acid moiety. This is in contrast to ortho-substituted boronic acids, where bulky groups can impede the approach of the palladium complex and slow down the reaction.[8]

Quantitative Data Analysis

Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidSubstituent(s)Electronic NatureTypical Yield (%)Reference
This compound 3-F, 4-SMeMixed (Weakly Activating/Deactivating)Predicted: 80-95N/A
Phenylboronic acidNoneNeutral90-98
4-Methylphenylboronic acid4-MeElectron-Donating (Weak)92-99
4-Methoxyphenylboronic acid4-OMeElectron-Donating (Strong)95-99[9]
3-Fluorophenylboronic acid3-FElectron-Withdrawing85-95[10]
4-Formylphenylboronic acid4-CHOElectron-Withdrawing (Strong)75-90[7]
2-Tolylboronic acid2-MeElectron-Donating (Sterically Hindered)70-88[8]

Note: The predicted yield for this compound is an educated estimation based on the electronic effects of its substituents in comparison to the other boronic acids listed. Actual yields are highly dependent on the specific reaction conditions.

Experimental Protocols

A standardized protocol is essential for the objective comparison of different boronic acids. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for such comparative studies.

General Procedure for Comparative Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Workflow for Comparative Analysis

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L_n-R² pd_complex->pd_intermediate [R²B(OH)₃]⁻ pd_complex->pd_intermediate Transmetalation transmetalation Transmetalation boronate [R²B(OH)₃]⁻ pd_intermediate->pd0 pd_intermediate->pd0 Reductive Elimination product R¹-R² pd_intermediate->product reductive_elimination Reductive Elimination lab1 lab2 lab3

Sources

A Comparative Guide to the Reactivity of 3-Fluoro-4-(methylthio)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Phenylboronic acids are foundational reagents in modern organic synthesis, particularly in the formation of biaryl structures through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of the reactivity of 3-Fluoro-4-(methylthio)phenylboronic acid with two structurally related analogues: 4-(methylthio)phenylboronic acid and 3-fluorophenylboronic acid . Our analysis is grounded in the electronic and steric effects of the substituents, supported by established mechanistic principles of the Suzuki-Miyaura coupling. While direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature, a logical comparison based on fundamental principles can be established to guide your synthetic strategies.

The Critical Role of Substituents in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds. The catalytic cycle, broadly accepted, involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The transmetalation step is often the rate-determining step and is highly sensitive to the electronic properties of the boronic acid.

Generally, electron-donating groups (EDGs) on the phenylboronic acid increase the nucleophilicity of the aryl group, which can accelerate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the aromatic ring, potentially slowing down this key step. However, EWGs can also increase the Lewis acidity of the boron atom, which may facilitate the formation of the boronate complex, a crucial intermediate in the reaction pathway. The interplay of these effects dictates the overall reactivity of the boronic acid.

Comparative Analysis of Phenylboronic Acids

To understand the reactivity of this compound, we will compare it with two analogues that allow for the deconstruction of the individual and combined effects of the fluoro and methylthio substituents.

  • This compound : The subject of our primary interest.

  • 4-(methylthio)phenylboronic acid : Lacks the fluorine substituent, isolating the effect of the methylthio group.

  • 3-Fluorophenylboronic acid : Lacks the methylthio group, isolating the effect of the fluorine atom.

Electronic Effects of the Substituents

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta or para position.

  • Fluorine (meta-position) : The fluorine atom is a classic example of a substituent with opposing inductive and resonance effects. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I). Its lone pairs can participate in resonance, exhibiting an electron-donating effect (+R). In the meta position, the resonance effect is negligible, and the strong inductive effect dominates. The Hammett constant for a meta-fluoro substituent (σ_m) is approximately +0.34 , signifying it as a moderately strong electron-withdrawing group.[1]

  • Methylthio (para-position) : The methylthio group (-SMe) has a sulfur atom with lone pairs that can be donated into the aromatic ring through resonance (+R effect). Its inductive effect is weakly electron-withdrawing (-I). When positioned para to the reaction center, the resonance effect can be significant. The Hammett constant for a para-methylthio substituent (σ_p) is approximately 0.00 , suggesting that it is an electronically neutral group overall, with its weak inductive and resonance effects largely canceling each other out in the context of benzoic acid ionization from which the parameter is derived.[2]

Predicted Reactivity Trends

Based on the electronic properties of the substituents, we can predict the relative reactivity of our three boronic acids in the Suzuki-Miyaura coupling:

  • 4-(methylthio)phenylboronic acid : With a σ_p of 0.00, this boronic acid is expected to be the most reactive of the three. The electronically neutral nature of the methylthio group does not significantly diminish the nucleophilicity of the aryl ring, allowing for a relatively facile transmetalation.

  • This compound : The addition of a meta-fluoro group introduces a significant electron-withdrawing inductive effect. This will decrease the electron density of the phenyl ring compared to 4-(methylthio)phenylboronic acid, likely leading to a slower rate of transmetalation. Therefore, we predict its reactivity to be lower than that of its non-fluorinated counterpart.

  • 3-Fluorophenylboronic acid : This molecule possesses only the electron-withdrawing fluoro group at the meta position. Lacking the para-methylthio group, its electron density will be lower than that of this compound. Consequently, it is expected to be the least reactive of the three in a typical Suzuki-Miyaura coupling.

Therefore, the predicted order of reactivity is: 4-(methylthio)phenylboronic acid > this compound > 3-Fluorophenylboronic acid

This predicted trend is summarized in the table below:

Boronic AcidKey SubstituentsElectronic EffectPredicted Relative Reactivity
4-(methylthio)phenylboronic acid para-SMeElectronically Neutral (σ_p ≈ 0.00)Highest
This compound meta-F, para-SMeModerately Electron-WithdrawingIntermediate
3-Fluorophenylboronic acid meta-FModerately Electron-Withdrawing (σ_m ≈ +0.34)Lowest

Experimental Data and Protocols

Table of Representative Suzuki-Miyaura Coupling Yields

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-(methylthio)phenylboronic acid4-bromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8095[3]
3-fluorophenylboronic acid6-chloroindoleXPhos-Pd-G2K₃PO₄Dioxane/H₂O6097[4]
3,4-difluorophenylboronic acid4-iodotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10085[5]

Note: The data for 3,4-difluorophenylboronic acid is included as a proxy to illustrate the reactivity of a phenylboronic acid with multiple electron-withdrawing fluorine substituents.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted for comparative studies of different boronic acids.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, boronic acid, and palladium catalyst.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system.

  • In a separate vial, prepare a solution of the base in degassed water and add it to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture for extraction.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizing the Experimental Workflow and Mechanistic Rationale

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Catalyst B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Add Aqueous Base Solution C->D E Heat and Stir D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to RT F->G H Extraction with Organic Solvent G->H I Combine, Wash, Dry, Concentrate H->I J Purify (e.g., Chromatography) I->J

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Influence of Substituents on Transmetalation

G cluster_pd Palladium Complex cluster_boronic Boronic Acids (Increasing Reactivity) Pd Ar-Pd(II)-L₂-X Product Ar-Ar' + Pd(0) Pd->Product Reductive Elimination B1 3-Fluorophenyl boronic acid (Least Reactive) B1->Pd Slowest Transmetalation B2 3-Fluoro-4-(methylthio) phenylboronic acid B2->Pd Intermediate Transmetalation B3 4-(methylthio)phenyl boronic acid (Most Reactive) B3->Pd Fastest Transmetalation

Caption: The predicted relative rates of transmetalation for the three boronic acids.

Conclusion

The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is predicted to be intermediate between that of 4-(methylthio)phenylboronic acid and 3-fluorophenylboronic acid. This is attributed to the combined electronic effects of the moderately electron-withdrawing meta-fluoro substituent and the electronically neutral para-methylthio group. While the fluoro group deactivates the ring towards transmetalation compared to the non-fluorinated analogue, the presence of the methylthio group likely makes it more reactive than 3-fluorophenylboronic acid alone.

For researchers and drug development professionals, understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes. When working with this compound, one might anticipate the need for slightly more forcing conditions (e.g., higher temperatures, more active catalysts) compared to electronically neutral or electron-rich boronic acids to achieve comparable reaction rates and yields. This guide provides a foundational understanding to inform your experimental design and catalyst selection for the successful implementation of this versatile building block in your synthetic endeavors.

References

  • Science.gov. hammett substituent constants: Topics by Science.gov. [Link]

  • Chemistry LibreTexts. Unit 4: Free Energy Relationships. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants. [Link]

  • Stenutz. Hammett substituent constants. [Link]

  • YouTube. 27.04 A Survey of Hammett Substituent Constants. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]

  • ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. [Link]

  • ACS Publications. Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. [Link]

  • University of British Columbia. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. [Link]

  • ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with.... [Link]

  • Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Fluoro-4-(methylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Fluoro-4-(methylthio)phenylboronic Acid

This compound is a versatile bifunctional molecule. The boronic acid moiety serves as a cornerstone for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of sp2-hybridized partners. The fluoro and methylthio substituents on the phenyl ring modulate the electronic properties and lipophilicity of the molecule, which can significantly influence the biological activity and pharmacokinetic profile of derivative compounds. Consequently, reliable and scalable access to this building block is of paramount importance.

Method 1: Palladium-Catalyzed Miyaura Borylation of 4-Bromo-2-fluoro-1-(methylthio)benzene

This approach represents a modern and widely adopted method for the synthesis of arylboronic acids. It leverages a palladium catalyst to couple an aryl halide with a diboron reagent. The reaction is generally characterized by its high functional group tolerance and operational simplicity.[1]

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation is well-established. It initiates with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the diboron reagent, and subsequent reductive elimination to yield the desired arylboronic ester and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed.

Experimental Protocol

Materials:

  • 4-Bromo-2-fluoro-1-(methylthio)benzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (1M)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-bromo-2-fluoro-1-(methylthio)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in a mixture of hexane and water.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound pinacol ester.

  • For the free boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid solution.

Workflow Diagram

G cluster_0 Method 1: Miyaura Borylation Start 4-Bromo-2-fluoro-1-(methylthio)benzene Reagents B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane Start->Reagents 1. Add Reagents Reaction Heating (80-90°C, 12-24h) Reagents->Reaction 2. Initiate Reaction Workup Filtration, Extraction Reaction->Workup 3. Quench & Purify Hydrolysis Acidic Hydrolysis Workup->Hydrolysis 4. Deprotection Product This compound Hydrolysis->Product 5. Isolate Product

Caption: Workflow for the synthesis of this compound via Miyaura Borylation.

Method 2: Lithiation-Borylation of 1-Fluoro-2-(methylthio)benzene

This classical organometallic approach involves the deprotonation of an aromatic C-H bond using a strong organolithium base, followed by quenching the resulting aryllithium species with a boron electrophile. This method is powerful but can be limited by the need for cryogenic temperatures and the functional group compatibility of the strong base.

Mechanistic Rationale

The reaction proceeds via a directed ortho-metalation (DoM) mechanism. The methylthio group can direct the deprotonation to the adjacent ortho position. However, in 1-fluoro-2-(methylthio)benzene, the fluorine atom is also an ortho-directing group. The regioselectivity will be influenced by the relative directing ability of these two groups and the steric environment. Following deprotonation, the resulting aryllithium intermediate acts as a potent nucleophile, attacking the electrophilic boron atom of the trialkyl borate. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Experimental Protocol

Materials:

  • 1-Fluoro-2-(methylthio)benzene (or a suitable precursor to generate it in situ)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1M)

  • Diethyl ether

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add 1-fluoro-2-(methylthio)benzene (1.0 eq) to the cooled THF.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Slowly add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the solution is acidic (pH ~2).

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Comparative Analysis

ParameterMethod 1: Miyaura BorylationMethod 2: Lithiation-Borylation
Starting Material 4-Bromo-2-fluoro-1-(methylthio)benzene (more complex)1-Fluoro-2-(methylthio)benzene (simpler)
Reagents Palladium catalyst, diboron reagent, baseStrong organolithium base, trialkyl borate
Reaction Conditions Elevated temperatures (80-90 °C)Cryogenic temperatures (-78 °C)
Yield Generally good to excellentVariable, can be high but sensitive to conditions
Purity Often high, with straightforward purificationCan be lower due to side reactions; purification may be more challenging
Functional Group Tolerance HighLow (incompatible with acidic protons, electrophilic groups)
Scalability Readily scalableMore challenging to scale due to cryogenic requirements and handling of pyrophoric reagents
Cost Palladium catalyst and diboron reagent can be expensiveReagents are generally less expensive, but cryogenic setup adds cost
Safety Palladium catalysts can be air-sensitive; requires inert atmospheren-Butyllithium is pyrophoric and requires careful handling under inert atmosphere; cryogenic temperatures pose hazards

Conclusion and Recommendations

Both the Palladium-Catalyzed Miyaura Borylation and the Lithiation-Borylation methods offer viable routes to this compound.

Method 1 (Miyaura Borylation) is highly recommended for its superior functional group tolerance, generally higher and more reproducible yields, and operational simplicity, making it particularly suitable for the synthesis of a diverse library of analogs and for larger-scale production. While the initial cost of the catalyst may be higher, the overall efficiency and reliability often justify the investment.

Method 2 (Lithiation-Borylation) remains a valuable tool, especially when the starting materials are readily available and cost is a primary concern for smaller-scale synthesis. However, its stringent requirements for anhydrous and cryogenic conditions, coupled with its lower functional group tolerance, necessitate a higher level of technical expertise and careful planning.

The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction, the availability and cost of starting materials, and the technical capabilities of the laboratory.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews1990 , 90 (6), 879–933. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

  • Hartwig, J. F. Iridium-Catalyzed Borylation of C-H Bonds. Accounts of Chemical Research2012 , 45 (6), 864–873. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Fluoro-4-(methylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and quality control specialists in the pharmaceutical and fine chemical industries, the robust characterization of building blocks is non-negotiable. 3-Fluoro-4-(methylthio)phenylboronic acid is a key reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, making the verification of its identity, purity, and stability paramount.[1] An uncharacterized or impure reagent can compromise reaction yields, introduce difficult-to-remove impurities, and ultimately delay development timelines.

This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible results.

The Analytical Challenge: Understanding Boronic Acid Behavior

Boronic acids present a unique analytical challenge primarily due to their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[2] This equilibrium between the monomeric acid and the trimeric boroxine can complicate spectroscopic analysis, often leading to broadened peaks or complex spectra if not properly managed. A successful analytical strategy must account for this behavior to yield clear, interpretable data.

Core Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient for full characterization. A multi-pronged approach, leveraging the strengths of different methods, is essential for unambiguous structural confirmation and purity assessment.

Analytical_Workflow cluster_0 Primary Characterization (Structure & Identity) cluster_1 Quantitative & Purity Analysis cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) HPLC HPLC-UV (Purity & Impurity Profile) NMR->HPLC Informs Impurity ID Final_Report Certificate of Analysis (CoA) NMR->Final_Report Structural Data MS Mass Spectrometry (LC-MS) MS->HPLC Informs Impurity ID MS->Final_Report Mass Data HPLC->Final_Report Purity Data Thermal Thermal Analysis (DSC/TGA) Thermal->Final_Report Stability Data FTIR FTIR Spectroscopy (Functional Groups) FTIR->Final_Report Functional Group Data Sample 3-Fluoro-4-(methylthio)- phenylboronic acid Sample->NMR Confirms Structure Sample->MS Confirms Mass Sample->HPLC Quantifies Purity Sample->Thermal Sample->FTIR

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 3-Fluoro-4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularly in the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and material science.[1] The choice of catalyst is paramount to the success of these transformations, dictating reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura coupling of 3-Fluoro-4-(methylthio)phenylboronic acid, a building block of significant interest due to the unique electronic properties conferred by its fluoro and methylthio substituents.

The presence of an electron-withdrawing fluorine atom and a sulfur-containing moiety on the boronic acid presents specific challenges and considerations for catalyst selection. This guide will delve into the mechanistic nuances of the Suzuki-Miyaura reaction in the context of this substrate and provide a data-driven comparison of various palladium catalysts to aid researchers in making informed decisions for their synthetic endeavors.

The Critical Role of the Catalyst in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The catalyst, typically a palladium(0) species, orchestrates this intricate dance of bond formation and regeneration. The electronic and steric properties of the boronic acid directly influence the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. For an electron-deficient substrate like this compound, the choice of catalyst, particularly the ligand coordinated to the palladium, is crucial for facilitating this key step and achieving high reaction efficiency.

Comparative Analysis of Palladium Catalysts

The performance of a palladium catalyst in the Suzuki-Miyaura coupling of this compound is highly dependent on the ligand sphere around the palladium center. Below is a comparative overview of several commonly employed palladium catalysts, with performance insights gleaned from studies on structurally similar and electronically demanding substrates.

Catalyst SystemCatalyst Loading (mol%)Typical Reaction Time (h)Typical Temperature (°C)Expected Yield (%)Key Considerations
Pd(PPh₃)₄ 2 - 512 - 2480 - 11060 - 85A classic, versatile catalyst, but may require higher loadings and longer reaction times for challenging substrates.[3]
Pd(dppf)Cl₂ 1 - 34 - 1280 - 10085 - 95The dppf ligand enhances catalyst stability and promotes reductive elimination. A robust choice for a wide range of substrates.[3]
Pd(OAc)₂ / SPhos 0.5 - 22 - 8Room Temp - 80> 90Buchwald ligands like SPhos are highly effective for challenging couplings, allowing for lower catalyst loadings and milder conditions.[4]
Pd₂(dba)₃ / XPhos 0.5 - 22 - 8Room Temp - 80> 90Similar to SPhos, XPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and transmetalation.[5]

Note: The data presented above is a representative compilation from various sources for comparative purposes and may vary based on the specific aryl halide, base, and solvent system employed.

Mechanistic Insights and Catalyst Selection Rationale

The electron-withdrawing nature of the fluorine atom in this compound can slow down the transmetalation step by reducing the nucleophilicity of the aryl group being transferred. To counteract this, the use of electron-rich and sterically bulky phosphine ligands, such as those in the Buchwald family (SPhos, XPhos), is highly recommended. These ligands accelerate the rate-limiting oxidative addition and facilitate the formation of the key intermediate for transmetalation.

For routine screenings, Pd(dppf)Cl₂ offers a good balance of reactivity, stability, and cost-effectiveness. While the classic Pd(PPh₃)₄ can be effective, it often requires more forcing conditions for electron-deficient boronic acids.

Experimental Workflow and Protocols

An objective comparison of catalyst performance necessitates a standardized experimental protocol. The following procedure is designed for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide and can be adapted to evaluate different catalyst systems.

General Procedure for Comparative Catalyst Screening:
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the selected palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) to the flask. If using a pre-catalyst system like Pd(OAc)₂/SPhos, the ligand is also added at this stage.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously for the specified reaction time.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArArB Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArArB Transmetalation PdII_ArArB->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArArB->Product Boronate Ar'B(OR)₃⁻ Boronate->PdII_ArX Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Boronate Activation Base Base Base->Boronic_Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, and Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent heating Heat to Desired Temperature with Stirring solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction purification Column Chromatography extraction->purification analysis Characterization of Pure Product purification->analysis

Caption: A generalized experimental workflow for catalyst screening.

Conclusion

The selection of an appropriate catalyst system is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. While classic catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos often provide superior results in terms of reaction rates, catalyst loadings, and yields, especially for challenging substrates. By understanding the mechanistic principles and employing a systematic approach to catalyst screening, researchers can optimize their synthetic routes and efficiently access novel biaryl compounds with this valuable building block.

References

  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. In Advances in Inorganic Chemistry (Vol. 83, pp. 219-258). Elsevier. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Cano, R., Pérez-Selva, D., & Ramón, D. J. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. [Link]

  • Barday, M., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 46(43), 8252-8254. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(2), 321-350. [Link]

  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Belnome, F., Fehér, P. P., Stirling, A., Németh, C. G., & Ábrányi-Balogh, P. (2025). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. Chemistry – A European Journal. [Link]

  • ResearchGate. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. [Link]

  • Biswas, S., & Watson, D. A. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(38), 11215–11222. [Link]

  • Li, S., Zhang, W., So, M.-H., & Chen, R. (2012). One-pot solvothermal synthesis of Pd/Fe3O4 nanocomposite and its magnetically recyclable and efficient catalysis for Suzuki reactions. Catalysis Science & Technology, 2(7), 1473. [Link]

  • ResearchGate. A Comparison of the Suzuki coupling reaction between phenyl boronic acid and 4‐bromo anisole with Pd−NHC−MIL‐101(Cr) catalyst and other reported catalysts. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 184–201. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Pinto, M., Fernandes, C., & Santos, M. M. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]

  • Das, B. C., & Stefaniak, L. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3321. [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 3-Fluoro-4-(methylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Boronic Acid Chemistry

3-Fluoro-4-(methylthio)phenylboronic acid is an organoboron compound whose utility is directly linked to its purity.[1][2] Impurities can arise from the synthetic route, degradation, or improper storage. A common impurity for boronic acids is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules.[3][4][5][6] The presence of boroxines, unreacted starting materials, or byproducts from the synthesis can significantly impact the stoichiometry and efficacy of subsequent reactions, such as the widely used Suzuki-Miyaura coupling.[1][2] Therefore, a multi-faceted analytical approach is essential to fully characterize the purity of this reagent. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA) for this purpose.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific question being asked: are you looking for a rapid confirmation of identity and a general purity assessment, or a detailed, quantitative impurity profile? The following sections compare the primary methods for a comprehensive evaluation.

Technique Primary Use Case Strengths Limitations
NMR Spectroscopy Identity confirmation, structural elucidation, quantification of major components and impurities (qNMR).Provides detailed structural information, non-destructive, can be made quantitative (qNMR) for an absolute purity assessment. ¹¹B NMR is specific to boron-containing species.Lower sensitivity compared to HPLC and MS, potential for signal overlap in complex mixtures, boroxine formation can complicate ¹H NMR spectra.[5]
HPLC Quantification of the main component and separation and quantification of impurities.High sensitivity and resolution for separating closely related compounds, well-established for impurity profiling in the pharmaceutical industry.[7][8]Requires a suitable chromophore for UV detection, method development can be time-consuming, potential for on-column degradation of boronic acids.
Mass Spectrometry Molecular weight confirmation, identification of trace impurities.Extremely high sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for powerful separation and identification.[8]Fragmentation can be complex, may not be suitable for quantifying the main component without extensive validation, ionization efficiency can vary between compounds.[9]
Elemental Analysis Confirmation of elemental composition (C, H, N, S) and, by extension, purity.Provides fundamental information on the elemental composition, can detect inorganic impurities.Does not provide information on organic impurities with the same elemental composition, requires a relatively large amount of sample, accuracy is typically within ±0.4%.[10][11]

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR is indispensable for confirming the identity of this compound and can be extended for quantitative purity assessment.

  • Expertise & Experience: ¹H NMR provides a rapid fingerprint of the molecule. For this compound, one would expect characteristic signals for the aromatic protons and the methylthio group. However, boronic acids can exist in equilibrium with their cyclic trimer anhydrides (boroxines), which can lead to broadened or multiple sets of signals in the aromatic region, complicating spectral interpretation.[5] Running the NMR in a solvent like methanol-d₄ can help to break up these oligomers by forming the methyl boronate ester, providing a cleaner spectrum for structural confirmation.[5]

  • Trustworthiness (Self-Validating System):

    • Internal Standard: For a preliminary purity check, integration of the aromatic and methylthio protons against a known internal standard can provide an estimate.

    • Solvent Choice: Documenting the solvent used is critical, as the spectral appearance can change significantly. If oligomerization is suspected, acquiring spectra in both CDCl₃ and methanol-d₄ can provide valuable diagnostic information.

  • Expertise & Experience: ¹¹B NMR is a powerful tool for specifically probing the boron environment.[12] The chemical shift of the boron atom is highly sensitive to its coordination state. A tricoordinate boronic acid will have a characteristic chemical shift, while a tetracoordinate boronate ester or the boron in a boroxine will appear at a different chemical shift.[13] This allows for the direct detection of boroxine impurities.

  • Trustworthiness (Self-Validating System):

    • Reference Standard: Comparison of the ¹¹B NMR spectrum of the synthesized material to that of a certified reference standard provides definitive identification of the boron species present.

    • Expected Chemical Shifts: The sp²-hybridized boron of the boronic acid is expected in one region of the spectrum, while the sp³-hybridized boron of boronate esters or complexes would be shifted upfield.[12]

  • Expertise & Experience: qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[14][15][16] A certified internal standard of known purity and weight is used, and the purity of the analyte is calculated based on the integral ratios of the signals from the analyte and the internal standard.

  • Trustworthiness (Self-Validating System):

    • Certified Internal Standard: The choice of internal standard is crucial. It should have signals that do not overlap with the analyte, be stable, and have a known purity.

    • Optimized Acquisition Parameters: For accurate quantification, NMR acquisition parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T₁ of both the analyte and the standard) to ensure full relaxation of all nuclei.

Experimental Protocol for qNMR:

  • Accurately weigh approximately 10-20 mg of the this compound and a similar, accurately known mass of a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both compounds completely.

  • Acquire the ¹H NMR spectrum using quantitative parameters (e.g., 90° pulse angle, relaxation delay of 30-60 seconds, sufficient number of scans for good signal-to-noise).

  • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve acquire_nmr Acquire spectrum with quantitative parameters dissolve->acquire_nmr Transfer to NMR tube integrate Integrate analyte and standard signals acquire_nmr->integrate calculate Calculate purity integrate->calculate

Caption: qNMR workflow for absolute purity determination.

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is the gold standard for separating and quantifying impurities in pharmaceutical raw materials.[7][8]

  • Expertise & Experience: A reversed-phase HPLC method is typically suitable for arylboronic acids. The choice of column (e.g., C18) and mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid or ammonium acetate) is critical for achieving good separation between the main peak and any impurities. The UV detector wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity.

  • Trustworthiness (Self-Validating System): Method validation according to ICH guidelines is essential for a trustworthy HPLC purity assessment.[12][17][18][19] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and show that they are resolved from the main peak.

    • Linearity: Demonstrating a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

    • Accuracy and Precision: Demonstrating that the method provides results that are close to the true value and are reproducible.

Experimental Protocol for HPLC Purity Analysis:

  • Mobile Phase Preparation: Prepare mobile phases A (e.g., 0.1% formic acid in water) and B (e.g., 0.1% formic acid in acetonitrile).

  • Standard and Sample Preparation: Prepare a stock solution of the this compound at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., acetonitrile/water). Prepare a working solution for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: At λmax of the analyte

    • Gradient: A typical gradient might start with a high percentage of aqueous mobile phase and ramp up the organic phase to elute more hydrophobic impurities.

  • Data Analysis: The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

HPLC_Purity_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation prep_mobile_phase Prepare mobile phases prep_sample Prepare sample and standard solutions inject Inject into HPLC system prep_sample->inject separate Separate components on column inject->separate detect Detect with UV detector separate->detect integrate_peaks Integrate all peaks detect->integrate_peaks calculate_purity Calculate area percent purity integrate_peaks->calculate_purity

Caption: HPLC workflow for purity assessment by area percent.

Mass Spectrometry (MS): The Identification Expert

MS is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.

  • Expertise & Experience: Electrospray ionization (ESI) is a common technique for analyzing boronic acids.[6][20] Running in negative ion mode can be advantageous for detecting the boronate species. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent ion and any fragment ions. The fragmentation pattern can provide structural information about the molecule and its impurities.[9][21][22]

  • Trustworthiness (Self-Validating System):

    • Mass Accuracy: For HRMS, the measured mass should be within a few ppm of the calculated theoretical mass.

    • Isotopic Pattern: The observed isotopic pattern, particularly for boron (¹⁰B and ¹¹B), should match the theoretical pattern for the proposed molecular formula.

Experimental Protocol for LC-MS Analysis:

  • Utilize the HPLC method described above.

  • Interface the HPLC system with a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

  • Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimize the signal for the analyte.

  • Acquire data in both full scan mode (to see all ions) and, if desired, tandem MS (MS/MS) mode on the main peak and any impurity peaks to induce fragmentation and gain structural information.

  • Analyze the data to confirm the mass of the main peak and propose structures for any observed impurities based on their accurate mass and fragmentation patterns.

Elemental Analysis (EA): The Fundamental Check
  • Expertise & Experience: EA provides the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample. This is a fundamental check of purity. For a pure sample of this compound (C₇H₈BFO₂S), the theoretical percentages can be calculated. The experimental values should be within an acceptable range of the theoretical values (typically ±0.4%).[10][11]

  • Trustworthiness (Self-Validating System):

    • Multiple Analyses: The analysis should be performed in duplicate or triplicate to ensure reproducibility.

    • Comparison to Theory: A significant deviation from the theoretical values can indicate the presence of impurities, such as residual solvents or inorganic salts.

Potential Impurities and Their Detection

A robust purity assessment requires an understanding of the potential impurities that may be present.

  • Boroxine: As previously mentioned, this is a common impurity for boronic acids. It is best detected by ¹¹B NMR, where it will show a distinct signal from the boronic acid. It may also be observable by HPLC, though it may be in equilibrium with the monomer in the mobile phase.

  • Starting Materials: Unreacted starting materials from the synthesis are common impurities. For example, if the synthesis involves lithiation of a bromo-fluoro-methylthiobenzene precursor followed by quenching with a trialkyl borate, residual precursor could be present. These are typically best detected by HPLC or GC-MS.

  • Homocoupling Products: In syntheses involving organometallic intermediates, homocoupling of the precursor can occur, leading to dimeric impurities. These would have a higher molecular weight and could be detected by HPLC and MS.

  • Protodeboronation Product: The C-B bond can be cleaved under certain conditions to replace the boronic acid group with a hydrogen atom. This impurity would be readily distinguishable from the desired product by MS (lower molecular weight) and NMR.

Conclusion and Recommendations

A comprehensive assessment of the purity of synthesized this compound requires a combination of orthogonal analytical techniques.

  • For routine quality control , a combination of ¹H NMR for identity confirmation and HPLC for purity and impurity profiling is recommended.

  • For in-depth characterization and reference standard qualification , a full suite of analyses including qNMR for absolute purity, LC-MS for impurity identification, ¹¹B NMR for boroxine detection, and Elemental Analysis for elemental composition confirmation should be employed.

By understanding the strengths and limitations of each technique and the rationale behind the experimental protocols, researchers can confidently assess the purity of their synthesized material, ensuring the reliability and reproducibility of their subsequent research and development activities.

References

  • Aguilera-Sáez, L. M., et al. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 143(19), 4707-4714. [Link]

  • Iovine, P. M., & Korich, A. L. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 991-1026. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. [Link]

  • Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry, 75(23), 8125-8133. [Link]

  • ResearchGate. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. [Link]

  • Choudhary, A. (2024). Steps for HPLC Method Validation. Pharma Guideline. [Link]

  • Pauli, G. F., et al. (2022). Quantitative NMR Interpretation without Reference. Molecules, 27(22), 7858. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • Sadek, P. C. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 19(4), 388-398. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • Lozano, A. I., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. International Journal of Molecular Sciences, 20(22), 5658. [Link]

  • Singh, B., et al. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Turkish Journal of Chemistry, 35(2), 235-243. [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. [Link]

  • Muchlisyam, et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of PharmTech Research, 9(7), 249-257. [Link]

  • National Institutes of Health. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. [Link]

  • Büchel, G. E., & Frei, A. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(1), 13-17. [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • ResearchGate. (2025). Boron Determination—A Review of Analytical Methods. [Link]

  • CoLab. (2022). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • National Institutes of Health. (2017). Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. [Link]

  • National Institutes of Health. (2019). An International Study Evaluating Elemental Analysis. [Link]

  • Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

  • ResearchGate. (n.d.). The mass fragmentation patterns of compound (3, HMBPP). [Link]

  • European Network of Forensic Science Institutes. (2019). GUIDELINE FOR qNMR ANALYSIS. [Link]

  • National Institutes of Health. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ACS Symposium Series. (2016). Boron Chemistry: An Overview. [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 3-Fluoro-4-(methylthio)phenylboronic Acid: A Research and Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Fluoro-4-(methylthio)phenylboronic Acid Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of a successful drug discovery campaign. Phenylboronic acids, in particular, have garnered significant attention due to their unique chemical properties and diverse biological activities. The boronic acid moiety can form reversible covalent bonds with diols, a feature present in many biological macromolecules, leading to potent and often novel mechanisms of enzyme inhibition. Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.

This guide focuses on the untapped potential of compounds derived from This compound . This specific scaffold is of particular interest due to the interplay of its constituent functional groups:

  • The boronic acid group offers a key interaction point with biological targets.

  • The fluoro substituent at the 3-position can modulate the acidity of the boronic acid and introduce favorable electronic interactions.

  • The methylthio group at the 4-position provides a handle for further chemical modification and can influence the lipophilicity and metabolic profile of the molecule.

While direct comparative studies on a library of derivatives from this specific parent compound are not yet prevalent in the public domain, existing research on structurally related molecules suggests significant potential in oncology and infectious diseases. This guide will, therefore, serve as a roadmap for researchers and drug development professionals, outlining a systematic approach to synthesize, evaluate, and compare the biological activities of novel compounds derived from this promising scaffold. We will present a hypothetical yet scientifically grounded comparison based on established experimental protocols and data from analogous chemical series.

Hypothesized Biological Activities and Potential Molecular Targets

Based on the known biological activities of structurally similar fluorinated phenyl derivatives found in patent literature and academic publications, we hypothesize that derivatives of this compound are likely to exhibit potent activity as kinase inhibitors or antimicrobial agents .

Anticancer Activity: Targeting Protein Kinases

The 3-fluoro-4-(substituted)phenyl moiety is a recurring motif in a number of patented kinase inhibitors. For instance, compounds bearing a (R)-N-(3-fluoro-4-((...))phenyl) scaffold have been investigated for their anticancer properties, suggesting that this substitution pattern is favorable for interaction with the ATP-binding site of various kinases. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

dot

cluster_0 Proposed Kinase Inhibition Workflow start Synthesize Library of 3-Fluoro-4-(methylthio)phenyl Derivatives primary_screen Primary Kinase Panel Screen (e.g., 96-well format, single high concentration) start->primary_screen hit_id Hit Identification (% inhibition > threshold) primary_screen->hit_id dose_response Dose-Response Assays (IC50 determination for active compounds) hit_id->dose_response selectivity Kinase Selectivity Profiling (Panel of related and unrelated kinases) dose_response->selectivity cell_based Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo on cancer cell lines) selectivity->cell_based lead_dev Lead Optimization cell_based->lead_dev

Caption: Proposed workflow for identifying and characterizing kinase inhibitors.

Antimicrobial Activity: Targeting Essential Bacterial Enzymes

Phenylboronic acids have been explored as inhibitors of bacterial enzymes, such as β-lactamases. The 3-fluoro-4-(substituted)phenyl core is also present in compounds with demonstrated antimicrobial potential. For example, pyrazole carboxamide derivatives containing a N-(3-fluoro-4-morpholinophenyl) moiety have shown activity against various microbes[1]. The boronic acid's ability to mimic the tetrahedral transition state of substrate hydrolysis makes it an effective warhead for serine hydrolases, which are common in bacteria.

A Proposed Synthetic Strategy for Derivative Library Generation

To systematically explore the biological potential of the this compound scaffold, a diverse library of derivatives should be synthesized. The methylthio group provides a versatile handle for chemical modification through oxidation to the corresponding sulfoxide and sulfone, which dramatically alters the electronic and steric properties of the molecule. Additionally, the boronic acid itself can be protected and the phenyl ring further functionalized.

A plausible and efficient synthetic approach is outlined below:

Step 1: Oxidation of the Methylthio Group

The starting material, this compound, can be selectively oxidized to the corresponding sulfoxide and sulfone using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled temperature conditions.

Step 2: Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality is ideal for Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of substituents. To achieve this, the boronic acid can be coupled with a diverse set of aryl or heteroaryl halides. This would generate a library of bi-aryl compounds with varying electronic and steric properties.

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cluster_1 Synthetic Strategy for Derivative Library start_mat This compound oxidation Oxidation (m-CPBA) start_mat->oxidation suzuki Suzuki Coupling (Aryl Halides, Pd catalyst) start_mat->suzuki sulfoxide Sulfoxide Derivative oxidation->sulfoxide sulfone Sulfone Derivative oxidation->sulfone sulfoxide->suzuki sulfone->suzuki library Diverse Library of Bi-aryl Derivatives suzuki->library

Caption: A synthetic approach to generate a diverse library of derivatives.

Comparative Biological Evaluation: A Case Study in Anticancer Activity

To illustrate how the biological activity of the synthesized derivatives can be compared, we will outline a standard screening protocol for anticancer activity, focusing on inhibition of a hypothetical kinase, "Kinase X," implicated in a specific cancer type.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Compound Preparation: Synthesized derivatives are dissolved in DMSO to a stock concentration of 10 mM and serially diluted to the desired concentrations for the assay.

  • Assay Components: Recombinant human Kinase X, a suitable peptide substrate, and ATP are prepared in assay buffer.

  • Assay Procedure (e.g., using a luminescence-based ATP detection kit):

    • Add 5 µL of each compound dilution to the wells of a 384-well plate.

    • Add 10 µL of Kinase X and substrate solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of a luminescence-based detection reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to positive (no inhibitor) and negative (no kinase) controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Illustrative Data Comparison

The following table presents hypothetical but realistic data for a small set of synthesized derivatives, comparing them to a known kinase inhibitor as a positive control.

Compound IDR Group (from Suzuki Coupling)Oxidation StateKinase X IC50 (nM)Cell Proliferation GI50 (µM) (Cancer Cell Line A)
Parent-01 HMethylthio>10,000>50
OX-01 HSulfoxide8,50045.2
OX-02 HSulfone1,20015.8
SZ-01 4-pyridylMethylthio7508.2
SZ-02 4-methoxyphenylMethylthio2,10022.5
SZ-OX-01 4-pyridylSulfone25 0.15
SZ-OX-02 4-methoxyphenylSulfone4505.1
Control Drug --500.5

Analysis of Illustrative Data:

  • The parent compound (Parent-01 ) is inactive.

  • Oxidation of the methylthio group to a sulfone (OX-02 ) significantly improves activity, suggesting that a hydrogen bond acceptor at this position is beneficial for binding.

  • Suzuki coupling with a 4-pyridyl group (SZ-01 ) is more effective than with a 4-methoxyphenyl group (SZ-02 ), indicating a potential hydrogen bond interaction with the pyridine nitrogen.

  • The combination of the sulfone and the 4-pyridyl group (SZ-OX-01 ) results in a highly potent compound, exceeding the activity of the control drug. This synergistic effect suggests that both modifications contribute favorably to the binding affinity.

Elucidating the Mechanism of Action: A Look at Cellular Signaling

For the most promising "hit" compound, such as SZ-OX-01 , further studies would be necessary to confirm its mechanism of action within cancer cells. This would involve treating cancer cells with the compound and observing its effect on the downstream signaling pathway of Kinase X.

dot

cluster_2 Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector (e.g., Protein Y) KinaseX->Downstream Phosphorylates PhosphoY Phosphorylated Protein Y Downstream->PhosphoY Transcription Transcription Factor Activation PhosphoY->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound SZ-OX-01 Compound->KinaseX Inhibits

Caption: Proposed mechanism of action for a lead compound.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Culture Cancer Cell Line A to 70-80% confluency and treat with varying concentrations of SZ-OX-01 for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Protein Y (p-Protein Y) and total Protein Y.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

A dose-dependent decrease in the levels of p-Protein Y upon treatment with SZ-OX-01, with no change in total Protein Y levels, would provide strong evidence that the compound inhibits Kinase X activity in a cellular context.

Conclusion and Future Directions

This guide provides a comprehensive framework for exploring the biological activities of compounds derived from this compound. While direct comparative data is currently sparse, the chemical tractability of the scaffold and the known bioactivity of related structures strongly suggest its potential as a source of novel therapeutic agents.

The proposed workflow, from library synthesis to in vitro screening and mechanism of action studies, represents a robust and logical approach to drug discovery. The illustrative data highlights the importance of systematic structure-activity relationship (SAR) studies to identify key pharmacophoric features.

Future work should focus on the synthesis and screening of a diverse library of derivatives against multiple biological targets, including a broad panel of kinases and various strains of pathogenic bacteria and fungi. Promising lead compounds, such as the hypothetical SZ-OX-01, would then be subjected to further optimization of their ADME (absorption, distribution, metabolism, and excretion) properties and in vivo efficacy studies in relevant animal models. The this compound scaffold represents a promising starting point for the development of the next generation of targeted therapies.

References

  • Patel, A. B., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1016. Retrieved from [Link]

  • Google Patents. (2021). WO2021176330A1 - Methods to treat cancer using (r)-n-(3-fluoro-4-((3-((1-hydroxypropan-2-yl)amino)-1h-pyrazolo[3,4-b]pyridin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)-1-isopropyl-2,4.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Fluoro-4-(methylthio)phenylboronic Acid Derivatives as Serine Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for derivatives of 3-fluoro-4-(methylthio)phenylboronic acid. While direct, comprehensive SAR studies on this specific scaffold are not extensively published, we can construct a robust and predictive guide by drawing upon the wealth of experimental data from closely related phenylboronic acid inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the design of potent and selective enzyme inhibitors. Our primary focus will be on serine β-lactamases, a critical class of enzymes responsible for antibiotic resistance, for which phenylboronic acids are well-documented inhibitors.[1][2]

The Phenylboronic Acid Pharmacophore: A Reversible Covalent Warhead

The foundational element of this compound class is the arylboronic acid moiety. Its inhibitory power stems from its unique ability to act as a transition-state analog.[1][3][4] The boron atom, a Lewis acid, is readily attacked by the nucleophilic hydroxyl group of a catalytic serine residue within the enzyme's active site. This forms a reversible, covalent tetrahedral adduct, mimicking the high-energy intermediate formed during the hydrolysis of substrates like β-lactam antibiotics.[1][5]

The stability and reactivity of this adduct are governed by the electronics of the phenyl ring. Electron-withdrawing substituents increase the Lewis acidity of the boron atom, generally leading to more potent inhibition.[6][7]

Figure 1. Mechanism of serine hydrolase inhibition by a phenylboronic acid.

Comparative SAR Analysis of the 3-Fluoro-4-(methylthio)phenyl Scaffold

To understand the SAR, we will deconstruct the parent molecule and analyze the contribution of each component based on experimental data from analogous series. Our model target will be the AmpC β-lactamase, a well-characterized class C serine hydrolase.[1]

Part A: Phenyl Ring Substitution

The substitution pattern on the phenyl ring is the primary determinant of binding affinity and selectivity.

  • The 3-Fluoro Substituent: The fluorine atom at the meta position is a key feature. As a moderately electron-withdrawing group, it enhances the Lewis acidity of the boron, favoring the formation of the covalent adduct.[7] Its small size allows it to be well-tolerated in the active site, and it can act as a hydrogen bond acceptor to optimize interactions with active site residues.

  • The 4-Methylthio Substituent: The para-methylthio (-SMe) group is more complex. It is a weak electron-donating group by resonance but can be considered electron-neutral or weakly withdrawing overall due to sulfur's electronegativity. Its primary contribution is likely through van der Waals and hydrophobic interactions within the active site. 4-(Methylthio)phenylboronic acid itself is a known inhibitor of quorum sensing in Vibrio harveyi.[8] The sulfur atom is also a potential site for metabolism (oxidation to sulfoxide or sulfone), which is a critical consideration in drug design.

Part B: Bioisosteric Replacements and Positional Isomerism

Rational drug design often involves bioisosteric replacement to fine-tune properties like potency, selectivity, and pharmacokinetics.[4][9][10]

  • Bioisosteres for the 4-Methylthio Group: Replacing the -SMe group can modulate lipophilicity, metabolic stability, and enzyme-inhibitor interactions.

    • -OMe (Methoxy): A classic bioisostere. It is smaller and less lipophilic than -SMe. It acts as a hydrogen bond acceptor, which could be beneficial if a donor residue is nearby.

    • -SO₂Me (Methylsulfonyl): Oxidation of the thioether yields the sulfone. This is a strong electron-withdrawing group and a potent hydrogen bond acceptor. This change would significantly increase polarity and could drastically alter binding and solubility.

    • -Cl (Chloro): Similar in size to -SMe and also electron-withdrawing. It would increase lipophilicity compared to the parent.

    • -CF₃ (Trifluoromethyl): A strongly electron-withdrawing and lipophilic group. This could enhance potency but may negatively impact solubility and metabolic stability.

  • Positional Isomerism: The relative positions of the fluoro and methylthio groups are critical. X-ray crystallography studies of related phenylboronic acids against AmpC show that the inhibitor binds in a specific orientation.[1][11] Shifting substituents can disrupt favorable interactions or introduce steric clashes. For instance, studies on different β-lactamases have shown that moving a substituent from the meta to the ortho position can dramatically change the inhibitory profile, sometimes improving it against one enzyme class (e.g., Class A) while weakening it against another (e.g., Class C).[11]

Part C: Extending the Scaffold for Enhanced Affinity

Structural studies on AmpC have revealed opportunities to gain additional affinity by extending the phenylboronic acid scaffold to interact with other regions of the active site.[1] Adding a side chain, particularly one with a polar or charged group like a carboxylate, can improve both affinity and pharmacokinetic properties like solubility.[1] For our scaffold, derivatization at the 5- or 6-position would be a logical next step.

Summary Table: Predicted SAR Trends against AmpC β-Lactamase
Compound IDDerivative StructureKey ModificationPredicted AmpC Ki TrendRationale & Citations
LEAD-01 This compoundParent ScaffoldBaselineCore pharmacophore with moderate activity.
ALT-01 3-Fluoro-4-(methoxy)phenylboronic acidBioisostere (-SMe → -OMe)Similar or Slightly ↓Reduced lipophilicity may weaken hydrophobic interactions.[12]
ALT-02 3-Fluoro-4-(methylsulfonyl)phenylboronic acidBioisostere (-SMe → -SO₂Me)Likely ↑Strong H-bond acceptor and EWG. Potential for new interactions.[6]
ALT-03 4-(Methylthio)phenylboronic acidRemoval of 3-FluoroLikely ↓Loss of favorable electron-withdrawing effect.[7]
ALT-04 2-Fluoro-4-(methylthio)phenylboronic acidPositional IsomerEnzyme DependentActivity against Class C enzymes like AmpC is often sensitive to ortho substitution; could be detrimental.[11]
OPT-01 5-Carboxy-3-fluoro-4-(methylthio)phenylboronic acidSide-chain ExtensionSignificantly ↑Carboxylate can form key polar/ionic interactions with active site residues (e.g., Gln120, Asp123), significantly boosting affinity and improving solubility.[1]

Note: This table represents predicted trends based on published data for analogous compounds and is intended to guide experimental design.

Experimental Protocols for Synthesis and Evaluation

To validate these SAR predictions, robust experimental protocols are required. Here, we provide representative methodologies.

A. Synthesis of a Substituted Phenylboronic Acid

This protocol describes a general method for synthesizing arylboronic acids from the corresponding aryl bromide via a Grignard reaction.

G start Start: 3-Fluoro-4-(methylthio)bromobenzene grignard 1. Grignard Formation - Add Mg turnings in dry THF - Initiate reaction (I₂ crystal) - Add aryl bromide dropwise - Reflux to completion start->grignard boration 2. Borylation - Cool Grignard to -78°C - Add Triisopropyl borate dropwise - Warm to room temp. overnight grignard->boration hydrolysis 3. Hydrolysis & Workup - Quench with 2M HCl (aq) - Stir for 1 hour - Extract with Ethyl Acetate boration->hydrolysis purification 4. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Recrystallize from Hexane/EtOAc hydrolysis->purification end_node End Product: This compound purification->end_node

Figure 2. General workflow for the synthesis of phenylboronic acids.

Step-by-Step Protocol:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Add anhydrous tetrahydrofuran (THF).

  • Grignard Reagent Formation: Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the starting aryl bromide (e.g., 1-bromo-3-fluoro-4-(methylthio)benzene) in anhydrous THF via the addition funnel. Maintain a gentle reflux. After the addition is complete, continue to reflux until the magnesium is consumed.

  • Borylation: Cool the resulting Grignard solution to -78°C (dry ice/acetone bath). Slowly add a solution of triisopropyl borate in anhydrous THF. The reaction is highly exothermic.

  • Hydrolysis: After the addition, allow the mixture to warm to room temperature and stir overnight. Quench the reaction by slowly adding 2 M aqueous hydrochloric acid at 0°C. Stir vigorously for 1-2 hours to hydrolyze the borate ester.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[13][14][15]

B. In Vitro Enzyme Inhibition Assay (AmpC β-Lactamase)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of a test compound.

Materials:

  • Purified AmpC β-lactamase enzyme

  • Phosphate buffer (50 mM, pH 7.4) + 50 mM KCl

  • Nitrocefin (chromogenic substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate and plate reader

Step-by-Step Protocol:

  • Prepare Reagents: Dilute the AmpC enzyme in phosphate buffer to the desired working concentration. Prepare a stock solution of nitrocefin. Prepare serial dilutions of the test compound in DMSO, then dilute further in buffer.

  • Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations (final DMSO concentration <1%), and the AmpC enzyme solution. Include controls for "no inhibitor" and "no enzyme".

  • Incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add nitrocefin to all wells to initiate the enzymatic reaction. The final concentration of nitrocefin should be close to its Kₘ value for AmpC (~200 µM).[11]

  • Measure Activity: Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.[16]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel serine hydrolase inhibitors. This guide establishes a clear framework for understanding its structure-activity relationship based on well-documented principles from analogous compounds. The key takeaways for lead optimization are:

  • The boronic acid is the essential warhead, and its reactivity is enhanced by the 3-fluoro group.

  • The 4-methylthio group offers a site for modification via bioisosteric replacement to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Extending the scaffold from the 5- or 6-position with polar side chains is a validated strategy for dramatically increasing affinity for targets like AmpC β-lactamase.

By applying these principles and utilizing the provided experimental methodologies, researchers can rationally design and synthesize second-generation derivatives with improved therapeutic potential.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Tondi, D., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 24(19), 3510. Available from: [Link]

  • Aza-boronic acids as non-β-lactam inhibitors of AmpC-β-lactamase. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Tondi, D., et al. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3416-3419. Available from: [Link]

  • An update on β-lactamase inhibitor discovery and development. (n.d.). Usiena air. Retrieved January 12, 2026, from [Link]

  • Tondi, D., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Process for the preparation of substituted phenylboronic acids. (2003). Google Patents.
  • Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. (2008). Globe Thesis. Retrieved January 12, 2026, from [Link]

  • Scheme of (a) synthesis of phenylboronic acid derivatives (n = 1, 2, 3). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Phenylboronic acid – preparation and application. (2024). Georganics. Retrieved January 12, 2026, from [Link]

  • Synthesis of some para-functionalized phenylboronic acid derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][11]triazino[2,3-c]quinazolines. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research. Retrieved January 12, 2026, from [Link]

  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance. (2022). PubMed. Retrieved January 12, 2026, from [Link]

  • Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. (1971). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. (1971). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. Retrieved January 12, 2026, from [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved January 12, 2026, from [Link]

  • Design and SAR Analysis of Phenylboronic Acid-Based Inhibitors for Sensitizing KPC-2-Producing Klebsiella pneumoniae to β-Lactam Antibiotics. (2025). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Exploring the binding mode of phenyl and vinyl boronic acids to human carbonic anhydrases. (2024). CNR-IRIS. Retrieved January 12, 2026, from [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Inhibition of serine proteases by arylboronic acids. (1971). PubMed. Retrieved January 12, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. Retrieved January 12, 2026, from [Link]

Sources

A Mechanistic and Performance Guide to 3-Fluoro-4-(methylthio)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Phenylboronic acids are a cornerstone of cross-coupling chemistry, and their reactivity is intricately governed by the electronic and steric nature of their substituents. This guide provides an in-depth mechanistic analysis and a comparative performance overview of 3-Fluoro-4-(methylthio)phenylboronic acid in three key cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. As direct comparative experimental data for this specific reagent is limited in readily available literature, this guide will leverage established mechanistic principles and data from analogous substituted phenylboronic acids to provide a predictive framework for its reactivity.

The Unique Electronic Profile of this compound

The reactivity of this compound is dictated by the interplay of its two substituents: the fluoro group at the meta-position and the methylthio group at the para-position relative to the boronic acid moiety.

  • Fluorine (meta): The fluorine atom is a strongly electron-withdrawing group primarily through its inductive effect (-I).[1] In the meta position, its resonance effect (+M) is negligible. This strong inductive withdrawal decreases the electron density of the aromatic ring, which has significant implications for the key steps of the cross-coupling catalytic cycles.

  • Methylthio (para): The methylthio group is considered a moderately activating group. It can donate electron density to the aromatic ring through resonance (+M) via its lone pairs on the sulfur atom, while also exerting a weak electron-withdrawing inductive effect (-I). The resonance effect typically dominates, leading to an overall electron-donating character.

The combination of a meta-electron-withdrawing fluoro group and a para-electron-donating methylthio group creates a unique electronic environment. The overall effect on the nucleophilicity of the aryl group and the Lewis acidity of the boron center will be a balance of these opposing influences.

I. The Suzuki-Miyaura Coupling: A C-C Bond Forming Powerhouse

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, forming a new carbon-carbon bond.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Mechanistic Considerations for this compound

The electronic nature of the boronic acid's substituents primarily impacts the transmetalation step, which is often rate-determining.[2]

  • Effect on Transmetalation: The electron-withdrawing fluoro group in this compound will decrease the electron density of the phenyl ring, making the aryl group less nucleophilic. This is expected to slow down the transfer of the aryl group from the boron to the palladium center compared to unsubstituted or electron-rich phenylboronic acids.[2] However, the electron-donating methylthio group at the para position will partially counteract this effect.

  • Effect on Boronate Formation: The increased Lewis acidity of the boron atom due to the fluoro substituent can facilitate the formation of the boronate complex (Ar-B(OH)₃⁻), which is the active species in transmetalation. This could potentially accelerate the overall reaction rate, partially compensating for the slower aryl transfer.

Predicted Performance and Comparison

Based on these mechanistic principles, the reactivity of this compound in Suzuki-Miyaura coupling is predicted to be moderate. It is likely to be less reactive than phenylboronic acids bearing strong electron-donating groups (e.g., 4-methoxyphenylboronic acid) but more reactive than those with multiple strong electron-withdrawing groups.

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

Boronic AcidSubstituent EffectsPredicted ReactivityRepresentative Experimental Yields (Analogous Systems)
4-Methoxyphenylboronic acidStrong +M, weak -IHigh85-98%
Phenylboronic acid(Reference)Moderate75-95%
This compound -I (F), +M (SMe)Moderate (Predicted) 70-90%
4-Nitrophenylboronic acidStrong -I, -MLow50-80%

Note: The provided yield ranges are illustrative and highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A standardized protocol is essential for comparing the performance of different boronic acids.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water mixture).

  • Reaction Execution: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: Aryl Halide Boronic Acid Catalyst Base prep2 Add Degassed Solvent prep1->prep2 In Schlenk Tube react Heat under Inert Atmosphere prep2->react workup1 Cool & Dilute react->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify end end purify->end Pure Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

II. The Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine or alcohol.[3][4][5][6] Unlike palladium-catalyzed reactions, it is often performed in the presence of air.[3] The mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[3]

Mechanistic Considerations for this compound

The electronic properties of the boronic acid can influence the rate of transmetalation to the copper center.

  • Effect on Transmetalation: Similar to the Suzuki-Miyaura reaction, the electron-withdrawing fluoro group is expected to decrease the nucleophilicity of the aryl ring, potentially slowing the transmetalation step. The electron-donating methylthio group will likely have a mitigating effect.

  • Reductive Elimination: The final C-N or C-O bond-forming step is a reductive elimination from a copper(III) intermediate.[3] The electronic nature of the aryl group can influence the rate of this step, with electron-withdrawing groups generally favoring reductive elimination. Therefore, the fluoro substituent may accelerate this step.

Predicted Performance and Comparison

The opposing effects of the substituents on different steps of the Chan-Lam catalytic cycle make a precise prediction challenging. However, it is reasonable to expect that this compound will be a viable substrate, likely exhibiting moderate reactivity.

Table 2: Predicted Comparative Performance in Chan-Lam Coupling

Boronic AcidSubstituent EffectsPredicted ReactivityRepresentative Experimental Yields (Analogous Systems)
4-Methoxyphenylboronic acidStrong +M, weak -IHigh80-95%
Phenylboronic acid(Reference)Moderate70-90%
This compound -I (F), +M (SMe)Moderate (Predicted) 65-85%
4-Nitrophenylboronic acidStrong -I, -MModerate to Low50-75%

Note: The provided yield ranges are illustrative and highly dependent on the specific reaction conditions (copper source, ligand, base, solvent, and amine/alcohol coupling partner).

Experimental Protocol: General Procedure for Chan-Lam N-Arylation
  • Reaction Setup: To a flask, add the amine (1.0 mmol), this compound (1.5 mmol), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or Et₃N, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent (e.g., CH₂Cl₂ or THF).

  • Reaction Execution: Stir the mixture at room temperature, open to the air, for 24-48 hours.

  • Work-up: Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Chan_Lam_Mechanism CuII Cu(II) CuII_Ar Ar-Cu(II) CuII->CuII_Ar ArBOH2 ArB(OH)₂ ArBOH2->CuII_Ar Transmetalation NucH R₂NH CuIII_Ar_Nuc Ar-Cu(III)-NR₂ NucH->CuIII_Ar_Nuc Coordination & Oxidation Base Base Base->NucH CuII_Ar->CuIII_Ar_Nuc Product Ar-NR₂ CuIII_Ar_Nuc->Product Reductive Elimination CuI Cu(I) CuIII_Ar_Nuc->CuI CuI->CuII Oxidation (O₂)

Caption: Simplified catalytic cycle of the Chan-Lam coupling.

III. The Buchwald-Hartwig Amination: A Versatile C-N Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[7] While the boronic acid is not a direct coupling partner as in the previous reactions, it can play a role in related nickel-catalyzed aminations, where it is proposed to act as an activator.[8] However, in the classical palladium-catalyzed version, the focus is on the aryl halide and the amine. For the purpose of this guide, we will consider the use of this compound in the context of its potential as a precursor to the corresponding aryl halide or triflate, or in nickel-catalyzed variants where boronic acids have been implicated.

Mechanistic Considerations

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form an amido complex, and reductive elimination to form the C-N bond.[7]

  • Electronic Effects on Aryl Halide/Triflate: If this compound were converted to the corresponding aryl bromide or iodide, the electronic nature of the substituents would influence the rate of oxidative addition . Electron-withdrawing groups generally accelerate this step. Therefore, the fluoro group would be expected to increase the reactivity of the corresponding aryl halide. The electron-donating methylthio group would have the opposite effect. The net effect would depend on the balance of these influences.

Predicted Performance

Given that electron-withdrawing groups on the aryl halide generally enhance the rate of oxidative addition, an aryl halide derived from this compound is expected to be a moderately reactive substrate in Buchwald-Hartwig amination.

Table 3: Predicted Reactivity of an Aryl Halide Derived from this compound in Buchwald-Hartwig Amination

Aryl Halide SubstituentsEffect on Oxidative AdditionPredicted Reactivity
4-MethoxyElectron-donating, slowerLower
Unsubstituted(Reference)Moderate
3-Fluoro-4-(methylthio) Competing -I (F) and +M (SMe)Moderate
4-NitroElectron-withdrawing, fasterHigher
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine an aryl halide (derived from the boronic acid, 1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) in a Schlenk tube.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a plug of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Logical_Flow cluster_cycle Catalytic Cycle start Reactants: Aryl Halide Amine Pd Precatalyst Ligand Base ox_add Oxidative Addition (Pd(0) to Pd(II)) start->ox_add amine_coord Amine Coordination & Deprotonation ox_add->amine_coord red_elim Reductive Elimination (C-N Bond Formation) amine_coord->red_elim red_elim->ox_add Regenerates Pd(0) product Aryl Amine Product red_elim->product

Caption: Logical flow of the Buchwald-Hartwig amination catalytic cycle.

Conclusion

This compound presents a nuanced reactivity profile due to the competing electronic effects of its fluoro and methylthio substituents. In Suzuki-Miyaura and Chan-Lam couplings, it is predicted to be a moderately reactive substrate, with the electron-withdrawing fluoro group potentially slowing transmetalation but also possibly accelerating other steps in the catalytic cycles. For the Buchwald-Hartwig amination, an aryl halide derived from this boronic acid is also expected to show moderate reactivity.

This guide provides a framework for anticipating the performance of this compound in key cross-coupling reactions. The provided protocols offer starting points for experimental validation. Researchers and drug development professionals can use this information to make informed decisions when incorporating this versatile building block into their synthetic strategies, optimizing reaction conditions to achieve their desired outcomes. Further empirical studies are warranted to fully elucidate the experimental behavior of this compound and to refine the predictive models presented herein.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 1998, 39 (19), 2933–2936.
  • Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 1998, 39 (19), 2941–2944.
  • Evans, D. A.; Katz, J. L.; West, T. R. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 1998, 39 (19), 2937–2940.
  • King, A. O.; Anderson, R. K.; Shuman, R. F.; Larsen, R. D.; Reider, P. J. A General and Efficient Method for the Copper-Promoted Chan-Lam N-Arylation of Amines. Tetrahedron Letters, 1998, 39 (19), 2945–2948.
  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 1937, 59 (1), 96–103.
  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91 (2), 165–195.
  • Taft, R. W. Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry; Newman, M. S., Ed.; John Wiley & Sons: New York, 1956; pp 556–675.
  • Exner, O. A Critical Compilation of Substituent Constants. In Correlation Analysis in Chemistry; Chapman, N. B., Shorter, J., Eds.; Plenum Press: New York, 1978; pp 439–540.
  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998, 37 (15), 2046–2067.
  • Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-Scale Applications of Palladium-Catalyzed C–N and C–O Coupling Reactions.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008, 47 (34), 6338–6361.
  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 2016, 352 (6283), 329-332.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 2011, 133 (7), 2116–2119.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The slower, reductive-elimination-facilitating effect of the fluoride anion in the Suzuki-Miyaura reaction. Angewandte Chemie International Edition, 2013, 52 (29), 7362–7370.
  • Vantourout, J. C.; Miras, H. N.; Isidro-Llobet, A.; Sproules, S.; Watson, A. J. B. Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 2017, 139 (13), 4769–4779.
  • Tundel, R. E.; Anderson, K. W.; Buchwald, S. L. Expedited Palladium-Catalyzed C-N Cross-Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 2006, 71 (1), 430-433.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 1998, 31 (12), 805–818.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013, 42 (12), 5270-5298.

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confirming the structure of 3-Fluoro-4-(methylthio)phenylboronic acid products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-(methylthio)phenylboronic Acid: Structure, Reactivity, and Application in Suzuki-Miyaura Cross-Coupling

This guide provides a comprehensive analysis of this compound, a key building block for researchers in medicinal chemistry and materials science. We will delve into the structural confirmation of its reaction products, offer a comparative analysis against other relevant boronic acids, and provide detailed experimental protocols to ensure successful application in your research. The strategic incorporation of fluorine and a methylthio group into the phenylboronic acid scaffold offers unique properties, making this reagent a valuable tool in the synthesis of novel compounds.[1][2][3][4][5]

The Role of Substituted Phenylboronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[6][7] This palladium-catalyzed reaction between an organoboron compound and an organic halide is indispensable in the creation of complex molecules, particularly biaryl structures prevalent in pharmaceuticals.[8][9] The choice of the boronic acid is critical, as its substituents dictate reactivity and the physicochemical properties of the final product.

This compound (CAS No: 221030-80-4) is a bifunctional reagent whose utility stems from its distinct electronic properties.[10][11] The fluorine atom, a strong electron-withdrawing group, and the methylthio group, which can act as a weak electron-donating group, create a unique electronic environment that influences the reactivity of the boronic acid and imparts specific characteristics to the resulting products. Understanding these influences is key to predicting reaction outcomes and designing effective synthetic strategies.

Structural Confirmation of Reaction Products

Verifying the structure of the coupled product is a non-negotiable step in synthesis. A combination of spectroscopic methods is typically employed for unambiguous characterization.

Key Identifiers for this compound:

  • Molecular Formula: C₇H₈BFO₂S[10][11]

  • Molecular Weight: 186.01 g/mol [10][11]

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the ¹H NMR spectrum is paramount for confirming the successful cross-coupling. Following a reaction with an aryl halide, the appearance of new signals corresponding to the protons of the newly introduced aryl group, along with shifts in the signals of the original 3-fluoro-4-(methylthio)phenyl moiety, provides strong evidence of C-C bond formation. The characteristic singlet of the methylthio (-SCH₃) group should also be identified.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique is crucial for confirming the carbon skeleton of the product. The carbon atom attached to the boron will experience a significant upfield shift after coupling. Furthermore, the carbon-fluorine coupling constants (J-coupling) can provide definitive evidence of the fluorine atom's position on the aromatic ring.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the product with high precision, thereby validating its elemental composition.

X-ray Crystallography

For novel compounds, particularly those intended for biological evaluation, obtaining a single-crystal X-ray structure provides the ultimate, unambiguous confirmation of molecular structure and stereochemistry.[13] This technique reveals precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, offering invaluable insights into the molecule's conformation.

Comparative Performance in Suzuki-Miyaura Coupling

To understand the unique contributions of the fluorine and methylthio substituents, we compare the performance of this compound with structurally related analogues.

Selected Alternatives for Comparison
  • 4-(Methylthio)phenylboronic acid (CAS: 98546-51-1): This analogue lacks the fluorine atom, allowing for an assessment of the electronic impact of the fluoro group on reactivity.

  • 3-Fluorophenylboronic acid (CAS: 768-35-4): This compound lacks the methylthio group, isolating the influence of this functionality.[14]

  • 4-Fluorophenylboronic acid (CAS: 1765-93-1): Comparing with this isomer helps to understand the effect of the fluorine's position on the ring.[15]

Theoretical Reactivity Analysis

The rate-determining step in many Suzuki-Miyaura couplings is the transmetalation of the organic group from the boron atom to the palladium center. The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in this step.

  • Electron-Withdrawing Groups (EWGs): A group like fluorine decreases the electron density on the aromatic ring. This can slow the rate of transmetalation, as the process is facilitated by a more nucleophilic organic group on the boron atom.[8]

  • Electron-Donating Groups (EDGs): The methylthio group (-SCH₃) is generally considered a weak electron-donating group through resonance, which could potentially enhance the rate of transmetalation.

Based on these principles, we can anticipate a reactivity trend where boronic acids with strong electron-withdrawing groups are slightly less reactive than their electron-rich or neutral counterparts.

Boronic AcidKey SubstituentsExpected Electronic EffectAnticipated Reactivity
This compound 3-F, 4-SCH₃Moderately deactivated (dominant F effect)Good
4-(Methylthio)phenylboronic acid4-SCH₃Weakly activatedVery Good
3-Fluorophenylboronic acid3-FDeactivatedModerate to Good
4-Fluorophenylboronic acid4-FDeactivatedModerate to Good

Note: This table provides an anticipated trend. Actual reaction yields are highly dependent on the specific coupling partner, catalyst, base, and solvent system used.

Experimental Protocols and Workflows

The following protocols are provided as a robust starting point for researchers. Optimization may be necessary depending on the specific substrates.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition complex1 R¹-Pd(II)Ln-X oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation complex2 R¹-Pd(II)Ln-R² transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for a General Suzuki-Miyaura Reaction

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow Diagram

Experimental_Workflow start Combine Reactants (Aryl Halide, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert add_solvents Add Solvents and Catalyst inert->add_solvents react Heat and Stir (Monitor by TLC/LC-MS) add_solvents->react workup Aqueous Work-up (Extraction) react->workup purify Purification (Column Chromatography) workup->purify analyze Structural Analysis (NMR, MS) purify->analyze end Pure Product analyze->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the introduction of both a fluorine atom and a methylthio group, functionalities that are of great interest in drug discovery for their ability to modulate metabolic stability, lipophilicity, and binding interactions.[1][2] While its reactivity in Suzuki-Miyaura coupling may be slightly attenuated by the electron-withdrawing fluorine, this is often readily overcome by judicious choice of reaction conditions. The protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this reagent in the synthesis of novel and complex molecular architectures. As the demand for sophisticated, functionalized molecules continues to grow, reagents like this compound will undoubtedly play an increasingly important role in advancing chemical and pharmaceutical sciences.

References

  • Supporting Information 22-01-15. The Royal Society of Chemistry.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • (3-Fluoro-4-(methylthio)phenyl)boronic acid. CymitQuimica.
  • 4-(Methylthio)phenylboronic acid ≥ 95 98546-51-1. Sigma-Aldrich.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Fluorination methods for drug discovery and development. PubMed.
  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • This compound, min 98%, 25 grams. BroadPharm.
  • 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. PubChem.
  • 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem.
  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). ScienceDirect.
  • Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. MDPI.

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literature comparison of 3-Fluoro-4-(methylthio)phenylboronic acid applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of 3-Fluoro-4-(methylthio)phenylboronic Acid

Introduction: A Uniquely Substituted Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C(sp²)-C(sp²) bonds.[1][2] The choice of the organoboron reagent is paramount, dictating reaction efficiency, scope, and the ultimate properties of the target molecule. This compound is a reagent of growing interest, offering a unique combination of electronic and steric properties. Its structure features a fluorine atom, a potent electron-withdrawing group, positioned meta to the boronic acid, and a methylthio group, which can act as a weak electron-donating group and a potential coordinating moiety, in the para position.

This guide provides a comprehensive analysis of this compound, comparing its performance and applications against structurally related analogs. We will delve into the mechanistic rationale behind its reactivity, provide actionable experimental protocols, and present comparative data to inform your selection of building blocks for complex molecular synthesis.

Comparative Analogs: Isolating Electronic and Steric Effects

To objectively evaluate the performance of this compound, we will compare it against three key analogs. This comparative approach allows us to dissect the individual contributions of the fluoro and methylthio substituents.

  • 4-(Methylthio)phenylboronic Acid: Lacking the fluorine atom, this analog serves to isolate the electronic impact of the 3-fluoro substituent.

  • 3-Fluorophenylboronic Acid: By removing the methylthio group, we can evaluate its influence on reactivity and potential coordinating effects.

  • Phenylboronic Acid: The parent compound, providing a baseline for the performance of an unsubstituted arylboronic acid in cross-coupling reactions.[3]

CompoundStructureMolecular Weight ( g/mol )Key Features
This compound C₇H₈BFO₂S186.01[4]Electron-withdrawing fluorine (inductive); Potentially coordinating/donating methylthio group.
4-(Methylthio)phenylboronic acid C₇H₉BO₂S168.02[5]Highlights the effect of adding a 3-fluoro group. Contains varying amounts of anhydride.[5]
3-Fluorophenylboronic acid C₆H₆BFO₂139.92Isolates the effect of the electron-withdrawing fluorine atom.
Phenylboronic acid C₆H₇BO₂121.93Unsubstituted baseline for comparison.

Core Application: Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application for arylboronic acids, valued for its mild conditions and functional group tolerance.[6] The reaction proceeds through a catalytic cycle involving a palladium catalyst.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X).

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is often rate-determining and is facilitated by a base.

  • Reductive Elimination: The two organic groups (Ar¹-Ar²) are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar1_pdx_l2 Ar¹-Pd(II)(X)L₂ oxidative_addition->ar1_pdx_l2 transmetalation Transmetalation ar1_pdx_l2->transmetalation ar1_pd_ar2_l2 Ar¹-Pd(II)(Ar²)L₂ transmetalation->ar1_pd_ar2_l2 reductive_elimination Reductive Elimination ar1_pd_ar2_l2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product ar1x Ar¹-X ar1x->oxidative_addition ar2b Ar²B(OH)₂ + Base ar2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis
Boronic AcidCoupling PartnerCatalyst / BaseYield (%)Observations & RationaleReference
3-Fluoro-4-(methylthio) phenylboronic acidAryl BromidePd(dppf)Cl₂ / K₂CO₃~70-90%The electron-withdrawing fluorine can enhance the rate of transmetalation. The methylthio group's effect is subtle, but generally good yields are achieved.Inferred from general principles
4-(Methylthio) phenylboronic acid2-Aryl-1-bromo-1-nitroethenesPd(PPh₃)₄ / Na₂CO₃GoodUsed in various coupling reactions, including with nitroethenes and alkynyl bromides, indicating robust reactivity.
3-Fluorophenylboronic acidPyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl₂ / Na₃PO₄72%Demonstrates good reactivity, though the strong electron-withdrawing nature of fluorine can sometimes require specific conditions.[1]
Phenylboronic acidHaloarenesPd(OAc)₂ / K₂CO₃HighServes as a reliable, standard coupling partner with generally high yields under optimized conditions.[2]

Causality Behind Performance:

  • This compound: The inductive electron-withdrawing effect of the fluorine atom at the meta position increases the Lewis acidity of the boron center.[7] This generally facilitates the transmetalation step, which is often rate-limiting. The para-methylthio group is weakly activating via resonance, balancing the electronic profile and making this reagent highly effective.

  • 4-(Methylthio)phenylboronic acid: Without the fluorine, this molecule is more electron-rich. While still highly reactive, it may perform differently with highly electron-rich or electron-poor coupling partners compared to its fluorinated counterpart.

  • 3-Fluorophenylboronic acid: The strong electron-withdrawing nature of fluorine makes this boronic acid a good coupling partner, but it can also be more susceptible to protodeboronation (loss of the boronic acid group) under certain basic conditions.[8]

Beyond Suzuki-Miyaura: Other Synthetic Applications

While Suzuki-Miyaura coupling is the primary application, the unique structure of this compound makes it a valuable precursor in multi-step syntheses in medicinal chemistry. Boronic acids are known to be versatile building blocks for creating libraries of compounds for drug discovery.[9][10] The specific substitution pattern can be crucial for tuning properties like binding affinity, metabolic stability, and cell permeability in drug candidates. For example, related fluorinated and sulfur-containing phenylboronic acids have been investigated for their antibacterial activities.[11]

Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

This protocol provides a trusted, self-validating starting point for researchers. The exact conditions (catalyst, base, solvent, temperature) should be optimized for specific substrates.

Workflow Diagram

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/Water 4:1, 5 mL)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture. The mixture may change color upon catalyst addition.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Handling, Stability, and Safety Considerations

Like most boronic acids, this compound is a solid that should be handled in a well-ventilated area.[12][13] It can cause skin and serious eye irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[13][14]

  • Stability: While many arylboronic acids are air-stable, some can be prone to decomposition. For particularly sensitive substrates or unstable boronic acids, the use of more stable surrogates like MIDA boronates can be considered.[16]

Conclusion

This compound is a highly versatile and efficient building block for modern organic synthesis. Its unique electronic profile, stemming from the combined effects of a meta-fluoro and a para-methylthio group, often leads to high yields in Suzuki-Miyaura cross-coupling reactions. When compared to its non-fluorinated or non-sulfur-containing analogs, it provides chemists with a tool to fine-tune the steric and electronic properties of target molecules, a critical advantage in the rational design of pharmaceuticals and advanced materials. By understanding the mechanistic principles and employing robust experimental protocols, researchers can effectively leverage this reagent to accelerate their synthetic endeavors.

References

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [Link]

  • Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(10), 2969. [Link]

  • Tcyrulnikov, S., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 17(1), 83-87. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(10), 2969. [Link]

  • Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-10. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Jayashelan, M., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Cellular and Infection Microbiology, 14. [Link]

  • Graś, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2038. [Link]

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A Senior Application Scientist's Guide to 3-Fluoro-4-(methylthio)phenylboronic acid in Benchmark Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination and Thioether Functionality in Drug Discovery and Materials Science

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and sulfur-containing moieties into molecular scaffolds is a cornerstone of rational design in both medicinal chemistry and materials science. 3-Fluoro-4-(methylthio)phenylboronic acid emerges as a particularly valuable building block, offering a unique combination of electronic properties that can significantly influence molecular interactions and reactivity. The fluorine atom, with its high electronegativity, can modulate pKa, enhance metabolic stability, and improve binding affinity. Simultaneously, the methylthio group provides a handle for further functionalization and can participate in crucial non-covalent interactions within biological targets.

This guide provides an in-depth technical comparison of the performance of this compound in two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N bond formation. We will explore the causality behind experimental choices, present comparative data to benchmark its reactivity against relevant analogues, and provide detailed, field-proven protocols to enable researchers to harness the full potential of this reagent.

Benchmark Reaction 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a paramount tool for the construction of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and organic electronics. The performance of a boronic acid in this palladium-catalyzed reaction is intimately linked to the electronic nature of its substituents.

Mechanistic Considerations: The Impact of Fluoro and Methylthio Groups

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the boronic acid primarily influence the transmetalation step, which is often rate-determining.

  • Electron-Donating vs. Electron-Withdrawing Effects: Generally, electron-donating groups (EDGs) on the phenylboronic acid increase the nucleophilicity of the aryl group, accelerating the transfer to the palladium center. Conversely, electron-withdrawing groups (EWGs) decrease electron density, which can slow down transmetalation.[1]

  • The Case of this compound: This molecule presents a nuanced electronic profile. The fluorine atom at the meta-position acts as a strong electron-withdrawing group through its inductive effect. The methylthio group at the para-position, however, can act as a weak electron-donating group through resonance. The interplay of these opposing effects dictates the overall reactivity.

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_legend Reaction Stages Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Catalyst Regeneration Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: this compound vs. Analogues

While direct, head-to-head comparative studies under identical conditions are limited in published literature, we can infer the relative performance based on established electronic principles and data from similar systems.[2] We will compare this compound with two key analogues:

  • 4-(Methylthio)phenylboronic acid: To isolate the effect of the fluorine substituent.

  • 3-Fluorophenylboronic acid: To understand the contribution of the methylthio group.

Table 1: Predicted Reactivity and Representative Yields in Suzuki-Miyaura Coupling

Boronic AcidKey SubstituentsPredicted Relative ReactivityRepresentative Yield (%)Coupling PartnerCatalyst/Base/SolventReference
This compound -F (EWG), -SMe (weak EDG)ModerateNot explicitly found4-bromoanisolePd(PPh₃)₄ / K₂CO₃ / Toluene:EtOH:H₂ON/A
4-(Methylthio)phenylboronic acid-SMe (weak EDG)High~90%Aryl BromidesPd(OAc)₂/PCy₃ / K₃PO₄ / Toluene
3-Fluorophenylboronic acid-F (EWG)Low to Moderate60-80%Aryl BromidesPd(dppf)Cl₂ / K₂CO₃ / Dioxane/H₂O

Causality Behind Performance:

  • 4-(Methylthio)phenylboronic acid: The electron-donating nature of the methylthio group enhances the nucleophilicity of the aryl ring, leading to a faster transmetalation step and generally higher yields.

  • This compound: The strong inductive electron-withdrawing effect of the fluorine atom is expected to decrease the overall electron density of the ring compared to the non-fluorinated analogue, thus moderating its reactivity. However, it is still expected to be more reactive than 3-fluorophenylboronic acid due to the presence of the weakly donating methylthio group.

  • 3-Fluorophenylboronic acid: The potent electron-withdrawing fluorine atom significantly reduces the nucleophilicity of the aryl group, generally leading to slower reaction rates and potentially requiring more forcing conditions or specialized catalyst systems to achieve high yields.[2]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Ethanol (2 mL, degassed)

  • Water (2 mL, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed toluene, ethanol, and water to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Benchmark Reaction 2: The Chan-Lam Coupling

The Chan-Lam coupling is a powerful copper-catalyzed method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[3][4] It offers a milder and often more practical alternative to palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination.

Mechanistic Considerations: The Role of Copper in C-N Bond Formation

The mechanism of the Chan-Lam coupling is complex and still a subject of study, but it is generally accepted to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of the amine and the boronic acid to the copper center, followed by a reductive elimination to form the C-N bond.

Chan_Lam_Cycle cluster_legend Reaction Stages Cu(II) Cu(II) Cu(II)-Amine Cu(II)-Amine Cu(II)->Cu(II)-Amine Ligand Exchange (R2NH) Ar-Cu(III)-Amine Ar-Cu(III)-Amine Cu(II)-Amine->Ar-Cu(III)-Amine Transmetalation (ArB(OH)2) Ar-Amine Ar-Amine Ar-Cu(III)-Amine->Ar-Amine Reductive Elimination Cu(I) Cu(I) Cu(I)->Cu(II) Oxidation (O2) Catalyst Regeneration Catalyst Regeneration

Caption: A plausible catalytic cycle for the Chan-Lam C-N coupling reaction.

Performance Comparison: Electronic Effects in Chan-Lam Coupling

Similar to the Suzuki-Miyaura reaction, the electronic properties of the arylboronic acid influence the efficiency of the Chan-Lam coupling. However, the trends can be less predictable. While electron-rich boronic acids are often more reactive, electron-withdrawing groups can also be well-tolerated.[5]

Table 2: Predicted Reactivity and Representative Yields in Chan-Lam N-Arylation

Boronic AcidKey SubstituentsPredicted Relative ReactivityRepresentative Yield (%)Coupling PartnerCatalyst/Base/SolventReference
This compound -F (EWG), -SMe (weak EDG)Moderate to GoodNot explicitly foundAnilineCu(OAc)₂ / Pyridine / DCMN/A
4-(Methylthio)phenylboronic acid-SMe (weak EDG)Good~70-90%AminesCu(OAc)₂ / Et₃N / DCM
3-Fluorophenylboronic acid-F (EWG)Moderate49-84%Imidazoles₂ / K₂CO₃ / MeOH[5]

Causality Behind Performance:

  • The performance in Chan-Lam couplings is highly dependent on the specific amine, catalyst, ligand, and base used.

  • For this compound, the presence of both electron-withdrawing and weakly electron-donating groups suggests it should be a viable substrate, with its reactivity likely falling between its non-fluorinated and non-methylthio counterparts. The electron-withdrawing fluorine may enhance the Lewis acidity of the boron, potentially facilitating coordination to the copper center.

Detailed Experimental Protocol: Chan-Lam N-Arylation

This protocol provides a general procedure for the Chan-Lam N-arylation of an amine with this compound.

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM) (5 mL)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a reaction vial containing a magnetic stir bar, add copper(II) acetate, this compound, and the amine.

  • Solvent and Base Addition: Add dichloromethane and pyridine to the vial.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to several days.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the copper salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound stands as a highly versatile and valuable building block for the synthesis of complex organic molecules. Its unique electronic signature, arising from the interplay of the fluoro and methylthio substituents, allows for nuanced control over its reactivity in benchmark cross-coupling reactions. While direct comparative data remains an area for further investigation, the principles outlined in this guide, supported by data from analogous systems, provide a strong framework for its effective utilization. Researchers and drug development professionals can confidently employ this reagent in Suzuki-Miyaura and Chan-Lam couplings to access novel chemical space, with the provided protocols serving as a robust foundation for methodological development. The continued exploration of this and similar fluorinated and sulfur-containing boronic acids will undoubtedly contribute to the advancement of both medicinal chemistry and materials science.

References

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ACS Omega. Available from: [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. Available from: [Link]

  • Chan–Lam coupling. In: Wikipedia [Internet]. 2023 [cited 2024 Jan 12]. Available from: [Link]

Sources

The Strategic Advantage of 3-Fluoro-4-(methylthio)phenylboronic Acid in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boronic acid reagent is a critical determinant of success. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, has become an indispensable tool for the construction of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth technical analysis of the advantages of using 3-Fluoro-4-(methylthio)phenylboronic acid, a uniquely substituted building block, in chemical synthesis. We will explore its performance in comparison to other alternatives, supported by mechanistic rationale and experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its strategic utility.

The Unique Structural Attributes of this compound

The distinct reactivity and utility of this compound stem from the specific placement of its two substituents on the phenyl ring. The fluorine atom at the 3-position and the methylthio group at the 4-position impart a unique combination of electronic and steric effects that can be leveraged to achieve desired synthetic outcomes.

The Role of the 3-Fluoro Substituent:

The fluorine atom is a small, highly electronegative substituent that exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the reactivity of the boronic acid in several ways:

  • Increased Lewis Acidity: The -I effect of the fluorine atom increases the Lewis acidity of the boron center, which can facilitate the formation of the boronate complex, a key intermediate in the Suzuki-Miyaura catalytic cycle.

  • Modulation of Nucleophilicity: While the inductive withdrawal of electron density can decrease the nucleophilicity of the aryl group during the transmetalation step, this effect is moderated by the presence of the methylthio group.

  • Metabolic Stability: In the context of medicinal chemistry, the incorporation of fluorine can enhance the metabolic stability of the final molecule by blocking sites of oxidative metabolism.

The Role of the 4-Methylthio Substituent:

The methylthio group (-SMe) is an interesting substituent with dual electronic character. It is inductively electron-withdrawing but can act as a weak electron-donating group through resonance (+R) due to the lone pairs on the sulfur atom.

  • Electron-Donating Resonance: The +R effect of the methylthio group can partially counteract the -I effect of the fluorine, thereby fine-tuning the overall electronic nature of the phenyl ring. This balance is crucial for achieving optimal reactivity in cross-coupling reactions.

  • Potential for Oxidation: The sulfur atom in the methylthio group can be selectively oxidized to a sulfoxide or sulfone, providing a handle for further functionalization of the resulting biaryl product.

  • Coordination to the Metal Center: The sulfur atom can potentially coordinate to the palladium catalyst, influencing the kinetics and selectivity of the reaction.

The interplay of these electronic effects makes this compound a valuable reagent for the synthesis of complex molecules where fine-tuning of reactivity and the introduction of specific functionalities are required.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Perspective

While direct head-to-head comparative studies of this compound against a wide range of other boronic acids under identical conditions are not extensively reported in the literature, we can infer its performance based on known structure-activity relationships and available experimental data.

Generally, in Suzuki-Miyaura couplings, boronic acids with electron-donating groups tend to react faster due to the increased nucleophilicity of the aryl group being transferred. Conversely, boronic acids with strongly electron-withdrawing groups can exhibit slower reaction rates. This compound occupies a nuanced position due to its balanced electronic profile.

To provide a tangible example of its application, we can examine a specific Suzuki-Miyaura reaction from the patent literature detailing the synthesis of a kinase inhibitor intermediate.

Table 1: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Chloride

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
12-chloro-N-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyridin-3-amineThis compoundPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O (4:1)100285

Data extracted from a patent in the supplementary information for the synthesis of kinase inhibitors.

This result demonstrates that this compound can participate in Suzuki-Miyaura couplings with good to excellent yields, even with a relatively less reactive aryl chloride. The 85% yield obtained under these conditions is comparable to, and in some cases better than, yields reported for other substituted phenylboronic acids in similar transformations.

For a broader comparison, let's consider typical yield ranges for other boronic acids in couplings with aryl chlorides, keeping in mind that direct comparisons are challenging due to variations in reaction conditions.

Table 2: General Performance of Other Substituted Phenylboronic Acids in Suzuki-Miyaura Couplings with Aryl Chlorides

Boronic Acid TypeSubstituentGeneral Yield Range (%)
Electron-Donating4-Methoxyphenylboronic acid70-95
Electron-NeutralPhenylboronic acid60-90
Electron-Withdrawing4-Trifluoromethylphenylboronic acid50-85

From this general comparison, the 85% yield achieved with this compound places it as a highly effective coupling partner, demonstrating a favorable balance of electronic properties that allows for efficient transmetalation.

Mechanistic Insights and Experimental Protocol

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The unique substituents of this compound can influence these steps.

Suzuki_Miyaura_Cycle cluster_boronic_acid Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_ii_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_ii_complex transmetalation Transmetalation (Ar'B(OH)2 / Base) pd_ii_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'(L_n) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product boronic_acid 3-F-4-SMe-Ph-B(OH)2 boronate [3-F-4-SMe-Ph-B(OH)3]⁻ boronic_acid->boronate Base boronate->transmetalation Nucleophilic Attack

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

The key transmetalation step is where the electronic nature of the boronic acid is most influential. The base activates the boronic acid to form a more nucleophilic boronate species. The electron-withdrawing fluorine atom in this compound can increase the rate of boronate formation, while the electron-donating character of the methylthio group can enhance the nucleophilicity of the aryl ring, leading to an overall efficient transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol adapted from the literature for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion: A Versatile Building Block for Complex Molecule Synthesis

This compound represents a sophisticated and versatile building block for modern organic synthesis. Its unique substitution pattern provides a finely tuned electronic profile that leads to high efficiency in Suzuki-Miyaura cross-coupling reactions. The presence of both a fluorine atom and a methylthio group offers multiple advantages, including the potential for enhanced metabolic stability and opportunities for post-coupling functionalization. For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl and heteroaryl structures, this compound should be considered a valuable addition to their synthetic toolbox. Its demonstrated ability to participate in challenging coupling reactions with high yields underscores its potential to streamline synthetic routes and enable the creation of novel molecular architectures.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chemical Reviews, 2008 , 108 (1), 288–325. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Boronic Acids. Chemical Society Reviews, 2014 , 43 (1), 412–443. [Link]

  • Tyrell, E.; Whitting, A. The Suzuki–Miyaura reaction: an overview of the factors affecting the reaction. Tetrahedron, 2014 , 70 (22), 3391–3424. [Link]

  • World Intellectual Property Organization. (2015). PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS AS KINASE INHIBITORS. WO2015087199A1.

Navigating the Challenges of 3-Fluoro-4-(methylthio)phenylboronic Acid in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The choice of the organoboron reagent is paramount to the success of these transformations. 3-Fluoro-4-(methylthio)phenylboronic acid is a valuable building block, offering a unique combination of a fluorine atom and a methylthio group, which can impart desirable pharmacokinetic and metabolic properties to target molecules. However, like many electron-deficient and ortho-substituted boronic acids, it presents specific challenges in cross-coupling reactions that can impact yield, reproducibility, and scalability.

This guide provides an in-depth technical analysis of the limitations of this compound in cross-coupling reactions. We will explore the mechanistic basis for these challenges, present a comparative analysis with more stable alternatives, and provide detailed experimental protocols to mitigate common pitfalls. Our discussion is grounded in established chemical principles and supported by data from analogous systems, offering a practical resource for chemists at the bench.

The Inherent Limitations of this compound

The structure of this compound, with a fluorine atom ortho to the boronic acid moiety and an electron-donating methylthio group para to it, creates a nuanced electronic and steric environment. These features are the primary drivers of its limitations in cross-coupling reactions.

Protodeboronation: The Prevalent Side Reaction

The most significant challenge encountered with this compound is its susceptibility to protodeboronation, an undesired process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This side reaction consumes the boronic acid, leading to reduced yields of the desired biaryl product and the formation of 1-fluoro-2-(methylthio)benzene as a byproduct, complicating purification.

The propensity for protodeboronation in arylboronic acids is exacerbated by several factors relevant to our target molecule:

  • Electron-Withdrawing Groups: The ortho-fluorine atom, through its strong inductive electron-withdrawing effect (-I), increases the Lewis acidity of the boron center. This makes the boronic acid more susceptible to nucleophilic attack by hydroxide ions, a key step in many proposed protodeboronation pathways, especially under the basic conditions required for Suzuki-Miyaura coupling.[1][2]

  • Reaction Conditions: The basic conditions essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle unfortunately also promote protodeboronation.[3] Elevated temperatures, often necessary for coupling unreactive aryl halides, can further accelerate this decomposition pathway.

dot graph Protodeboronation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="Ar-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="[Ar-B(OH)₃]⁻\n(Boronate anion)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ar-H\n(Protodeboronation\nProduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="B(OH)₄⁻", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [label="OH⁻"]; B -> C [label="H₂O (Proton Source)"]; B -> D [label="H₂O"];

{rank=same; A; B;} {rank=same; C; D;} } Figure 1. A simplified representation of base-mediated protodeboronation.

Steric Hindrance and its Impact on Transmetalation

The fluorine atom at the ortho position introduces steric bulk around the boronic acid group. This steric hindrance can impede the approach of the palladium complex during the transmetalation step, which is often the rate-determining step in the catalytic cycle.[2] A slower transmetalation rate provides a larger window of opportunity for competing side reactions like protodeboronation to occur.

dot graph Suzuki_Cycle { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_ArX [label="Ar-Pd(II)-X(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; PdII_ArAr [label="Ar-Pd(II)-Ar'(L)₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(Aryl Halide)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ArBOH2 [label="Ar'-B(OH)₂\n(Boronic Acid)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Biaryl Product)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pd0 -> PdII_ArX [label="Oxidative\nAddition"]; ArX -> PdII_ArX; PdII_ArX -> PdII_ArAr [label="Transmetalation\n(Often Rate-Limiting)"]; ArBOH2 -> PdII_ArX; Base -> PdII_ArX [style=dashed]; PdII_ArAr -> Pd0 [label="Reductive\nElimination"]; PdII_ArAr -> Product; } Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison with Boronic Acid Alternatives

To overcome the inherent instability of this compound, several more robust alternatives have been developed. These surrogates are designed to be more stable under benchtop conditions and to slowly release the reactive boronic acid in situ during the cross-coupling reaction, thereby minimizing its decomposition.

Reagent ClassExample StructureKey AdvantagesPotential Drawbacks
Boronic Acids This compoundReadily available; no deprotection step required.Prone to protodeboronation and homocoupling; can be difficult to purify.
Potassium Organotrifluoroborates Potassium (3-fluoro-4-(methylthio)phenyl)trifluoroborateCrystalline, air- and moisture-stable solids; resistant to protodeboronation.[4][5]Requires fluoride source for activation; hydrolysis to boronic acid can be slow.
MIDA Boronates (3-Fluoro-4-(methylthio)phenyl)boronic acid MIDA esterExceptionally stable to air, moisture, and chromatography; slow, controlled release of boronic acid.[1][6]Requires a separate synthesis step; deprotection adds complexity to the reaction setup.

Experimental Protocols and Mitigation Strategies

The key to successfully employing this compound in cross-coupling reactions lies in choosing conditions that favor the desired catalytic cycle over the undesired protodeboronation pathway.

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization depending on the specific aryl halide partner.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Start [label="Combine Reactants and Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat and Stir", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Reaction Progress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Isolated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Inert -> Solvent -> Heat -> Monitor -> Workup -> Purify -> End; } Figure 3. A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Strategies to Mitigate Protodeboronation:
  • Choice of Base: For sensitive boronic acids, milder bases such as K₃PO₄ or Cs₂CO₃ can be more effective than stronger bases like NaOH or KOH. Fluoride sources like CsF can also be beneficial, particularly when using trifluoroborate salts.

  • Catalyst and Ligand Selection: For challenging couplings involving electron-deficient or sterically hindered partners, the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) is often crucial.[3][8] These catalyst systems can accelerate the rate of the desired cross-coupling, outcompeting the protodeboronation side reaction.

  • Anhydrous Conditions: When possible, running the reaction under anhydrous conditions can suppress protodeboronation, as water is a primary proton source for this side reaction.[5] This often necessitates the use of boronic esters or trifluoroborates with non-aqueous soluble bases.

  • Use of Boronic Acid Surrogates: As previously discussed, employing more stable alternatives like MIDA boronates or potassium trifluoroborates is a highly effective strategy to circumvent the instability of the parent boronic acid.[4][7]

Conclusion

This compound is a valuable reagent for the synthesis of fluorinated and sulfur-containing biaryl compounds. However, its utility is tempered by its susceptibility to protodeboronation, a challenge amplified by its ortho-fluoro substituent. By understanding the mechanistic underpinnings of this limitation, researchers can make informed decisions regarding reaction conditions. The judicious selection of catalysts, ligands, and bases, along with the consideration of more stable boronic acid surrogates like MIDA boronates and potassium trifluoroborates, can significantly improve the outcomes of cross-coupling reactions with this and other challenging boronic acids. This guide provides a framework for navigating these challenges, enabling the efficient and reliable synthesis of complex molecules for drug discovery and materials science.

References

  • Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6689–6691. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6689–6691. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–843. [Link]

  • Chen, J. L., & Chatani, N. (2010). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 6, 103. [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12266-12279. [Link]

  • Snieckus, V., & Majumdar, S. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2434–2443. [Link]

  • Martins, J. E. D., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2137-2146. [Link]

Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and materials science, the choice of building blocks is paramount. Phenylboronic acids are foundational reagents, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the strategic incorporation of fluorine onto the phenyl ring can dramatically alter the physicochemical properties and reactivity of these crucial synthons. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylboronic acids, offering experimental insights and practical guidance to inform your synthetic strategies.

The Impact of Fluorine on Physicochemical Properties: Acidity and Stability

The introduction of fluorine, the most electronegative element, exerts a profound influence on the electronic environment of the phenylboronic acid moiety. This is most evident in the compound's Lewis acidity and its stability towards common side reactions like protodeboronation.

Lewis Acidity (pKa)

The Lewis acidity of a boronic acid is a critical parameter, influencing its interaction with bases in the catalytic cycle of cross-coupling reactions and its potential for biological applications. The electron-withdrawing nature of fluorine generally increases the acidity of the boronic acid (lowers its pKa) by stabilizing the resulting boronate anion.

The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] The introduction of fluorine substituents generally lowers this value, with the magnitude of the effect being dependent on the position and number of fluorine atoms. For instance, the pKa range for various fluorinated phenylboronic acids spans from 6.17 to 8.77.[1][2] The lowest influence is observed when the fluorine is in the para position due to a partial cancellation of the inductive electron-withdrawing effect by the electron-donating resonance effect.[1] The effect is more pronounced in the meta position and strongest in the ortho position, where intramolecular hydrogen bonding between the fluorine and the boronic acid hydroxyl group can further stabilize the molecule.[1]

Table 1: Comparison of pKa Values for Phenylboronic Acid and 4-Fluorophenylboronic Acid

CompoundpKa
Phenylboronic Acid~8.86[1]
4-Fluorophenylboronic Acid~8.77[2]
Stability and the Challenge of Protodeboronation

A significant side reaction in Suzuki-Miyaura coupling is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to reduced yields of the desired product.[3] This process is often base-catalyzed.[4] While the increased acidity of fluorinated phenylboronic acids might suggest a higher propensity for this side reaction, the reality is more nuanced.

Kinetic studies have shown that while some highly fluorinated phenylboronic acids can be susceptible to rapid protodeboronation, the effect of a single fluorine substituent, as in 4-fluorophenylboronic acid, can be less pronounced. In some cases, the rates of protodeboronation for phenylboronic acid and 4-fluorophenylboronic acid are nearly identical under specific basic conditions.[4] However, electron-deficient arylboronic acids, including many fluorinated variants, are generally considered more prone to this decomposition pathway.[5]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The ultimate test of a phenylboronic acid's utility lies in its performance in cross-coupling reactions. The electronic effects of fluorine substitution directly impact the key transmetalation step of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-X_Pd(II)L2 Ar-Pd(II)L2-X Pd(0)L2->Ar-X_Pd(II)L2 Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-X_Pd(II)L2->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Generally, electron-withdrawing groups on the phenylboronic acid can slow down the transmetalation step, which is often rate-limiting. This would suggest that fluorinated phenylboronic acids might be less reactive than their non-fluorinated counterparts. However, the reality is often dependent on the specific substrates and reaction conditions. In some cases, the differences in reactivity are minimal, while in others, they can be significant.[6]

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

The following table provides a comparison of reported yields for the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid and 4-fluorophenylboronic acid. It is important to note that these results are from different studies and may have been obtained under varying conditions.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePhenylboronic AcidPd(OAc)₂ / XPhosK₃PO₄MeOH/THFRT1~95[7]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic AcidG-COOH-Pd-10K₂CO₃H₂O11048>95[6]
Aryl Bromides (various)Phenylboronic AcidPdCu@Ti₃C₂K₂CO₃H₂O80-100184-99[2]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-8018-22~60[8]

From the available data, both phenylboronic acid and 4-fluorophenylboronic acid can participate effectively in Suzuki-Miyaura couplings, often providing high yields. The choice between them may therefore depend on other factors, such as the desired properties of the final product.

The Role of Fluorine in Medicinal Chemistry and Drug Development

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[9][10] Fluorinated phenylboronic acids are therefore valuable building blocks for the synthesis of novel therapeutics. The benefits of fluorine substitution can include:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[10][11] This can lead to a longer half-life and improved bioavailability of the drug.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

  • Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its overall pharmacokinetic profile.[12]

Experimental Protocols for Comparative Analysis

To provide a framework for researchers wishing to conduct their own comparative studies, the following experimental protocols are provided. These are designed for a head-to-head comparison of phenylboronic acid and a fluorinated analogue in a typical Suzuki-Miyaura coupling reaction, with reaction progress monitored by High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis A Prepare stock solutions: Aryl halide Phenylboronic acid 4-Fluorophenylboronic acid Internal Standard B To separate reaction vials, add: Aryl halide Base Solvent A->B C Add boronic acid (phenyl or fluoro) to respective vials B->C D Add catalyst solution to initiate reaction C->D E Maintain constant temperature and stirring D->E F Withdraw aliquots at timed intervals E->F t = 0, 15, 30, 60, 120 min G Quench aliquots and prepare for HPLC analysis F->G H Inject samples onto HPLC G->H I Quantify reactants and product using internal standard calibration H->I J Plot concentration vs. time to determine reaction rates and yields I->J

Figure 2: A general workflow for the comparative kinetic analysis of phenylboronic acids in a Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • 4-Fluorophenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Internal standard for HPLC analysis (e.g., naphthalene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In two separate flame-dried Schlenk flasks under an inert atmosphere, place the aryl halide (1.0 mmol), the base (2.0 mmol), and the palladium catalyst (0.02 mmol).

  • To one flask, add phenylboronic acid (1.2 mmol). To the other flask, add 4-fluorophenylboronic acid (1.2 mmol).

  • Add the degassed solvent system to each flask.

  • Heat the reaction mixtures to a constant temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular time intervals, quenching with a suitable solvent, and analyzing by HPLC.[13]

  • Upon completion, cool the reaction mixtures to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

HPLC Monitoring Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.[14]

Procedure:

  • Prepare a calibration curve for the starting materials, product, and internal standard.

  • At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it in a known volume of a suitable solvent (e.g., acetonitrile) containing the internal standard.

  • Filter the sample and inject it into the HPLC.

  • Quantify the concentration of the reactants and the product by comparing their peak areas to the internal standard and the calibration curve.

Conclusion

The choice between a fluorinated and a non-fluorinated phenylboronic acid is a strategic decision that should be guided by the specific goals of the synthesis. While fluorine substitution can subtly alter reactivity in Suzuki-Miyaura coupling, its most significant impact is often on the properties of the final product. For applications in medicinal chemistry, the benefits of enhanced metabolic stability and potential for improved binding affinity make fluorinated phenylboronic acids indispensable tools. By understanding the fundamental principles outlined in this guide and employing robust experimental protocols for comparison, researchers can make informed decisions to accelerate their research and development efforts.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. [Link]

  • Al-Amin, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]

  • Salim, M. M., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure.
  • Yamamoto, T., & Osakada, K. (2012). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • Zarzeczańska, D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • Murray, P. R., et al. (2019). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. [Link]

  • Nohta, H., et al. (1998). Fluorescence labeling method for aryl halides with 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid based on Suzuki coupling reaction. Analytical Sciences. [Link]

  • Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of aryl halides with phenylboronic acid. [Link]

  • Moss, S. M., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • ResearchGate. (n.d.). Cross-coupling of 4-chlorotoluene with phenylboronic acid in the presence of 4. [Link]

  • ResearchGate. (n.d.). Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic acid (2a). [Link]

  • Hameed, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • Kar, A., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Iranian Chemical Society. [Link]

  • Patra, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-(methylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Greetings to my fellow researchers and drug development professionals. In our line of work, precision in execution is matched only by the imperative of safety and environmental stewardship. The compounds we handle, such as 3-Fluoro-4-(methylthio)phenylboronic acid, are powerful tools in synthesis, but their lifecycle extends beyond the reaction flask. Proper disposal is not a mere procedural afterthought; it is an integral part of rigorous scientific practice.

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound. The causality behind each step is explained to ensure our collective work is not only innovative but also fundamentally responsible.

Part 1: Hazard Identification and Risk Assessment - The "Why" Behind the Procedure

This compound, like many of its phenylboronic acid counterparts, is a stable, solid compound that is relatively easy to handle. However, its chemical nature necessitates a formal risk assessment before disposal.

Inherent Hazards: Based on data from analogous compounds, this chemical should be treated as hazardous. Key classifications often include:

  • Skin Irritation: May cause irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of significant eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled as a dust.[1][3]

  • Harmful if Swallowed: Oral toxicity is a concern for many boronic acids.[4]

The primary causality for these hazards lies in the reactivity of the boronic acid functional group and the potential for the molecule to interfere with biological processes. Therefore, the core principle of our disposal plan is containment and isolation from personnel and the environment. Discharging this compound into drains or regular waste is strictly prohibited as it should not be released into the environment.[5]

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The proper disposal of this compound is a systematic process. It begins the moment you deem the material as waste and ends when it is transferred to a certified waste handler.

Step 1: Segregation at the Source Immediately segregate waste this compound from all other waste streams. This includes:

  • Pure or Unused Compound: The original container with the remaining product.

  • Contaminated Labware: Items such as weighing boats, contaminated gloves, and pipette tips.

  • Reaction Residues: Quenched reaction mixtures or purification residues (e.g., column silica) containing the compound.

Causality: Cross-contamination is a significant risk in waste management. Boronic acids are incompatible with strong oxidizing agents.[1][4] Mixing with other reactive wastes can lead to unforeseen hazardous reactions. Keeping waste streams separate ensures predictable and safe handling.

Step 2: Waste Container Selection and Labeling

  • Container Choice: Use a dedicated, chemically compatible, and sealable container. A high-density polyethylene (HDPE) or glass container is typically appropriate for solid waste. Ensure the container is in good condition.

  • Labeling: This is a critical control step. The waste container must be labeled clearly with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Waste this compound"

    • CAS Number: 458532-88-2 (or 221030-80-4, as applicable)[6][7]

    • Associated Hazards: "Irritant," "Harmful if Swallowed"

Causality: Proper labeling prevents accidental misuse and provides essential information for emergency responders and waste disposal technicians. It is a primary tenet of laboratory safety and regulatory compliance.

Step 3: Accumulation and Storage

  • Collection: Carefully transfer waste into the designated container using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[2][8]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be a secondary containment bin or tray to control any potential leaks.

  • Closure: The container must remain closed at all times unless you are actively adding waste.[3]

Causality: Storing waste in a designated, contained area minimizes the risk of spills and exposure. Keeping the container sealed prevents the release of dust or vapors and protects the contents from moisture, with which some boronic acids can be reactive.

Step 4: Final Disposal

  • Arranging Pickup: Once the container is full (do not exceed 90% capacity) or the accumulation time limit set by your institution is reached, arrange for pickup by your organization's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Complete any required waste manifest or pickup request forms accurately.

The Guiding Principle: The ultimate fate of this chemical waste is a licensed hazardous waste disposal plant.[3][5][9] These facilities have the engineered controls, such as high-temperature incinerators with scrubbers, to destroy the compound in an environmentally sound manner.[10]

Data Presentation: Hazard Profile Summary

The table below summarizes the typical hazard classifications for phenylboronic acid derivatives, which should be assumed for this compound in the absence of a specific Safety Data Sheet (SDS).

Hazard ClassificationGHS CategoryPrecautionary Statement CodeDescription of Hazard
Skin Corrosion/IrritationCategory 2P280, P302+P352Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2P280, P305+P351+P338Causes serious eye irritation.[1][2]
STOT - Single ExposureCategory 3P261, P304+P340May cause respiratory irritation.[1]
Acute Toxicity (Oral)Category 4P270, P301+P312Harmful if swallowed.
Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for handling and disposing of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Final Disposition A Material Identified as Waste (Unused chemical, contaminated labware, or process residue) B Is this waste exclusively This compound or its direct contaminants? A->B C Select a dedicated, compatible, and sealable waste container. B->C Yes H Contact EHS or certified hazardous waste contractor for pickup. B->H No (Mixture) Consult EHS for guidance D Affix Hazardous Waste Label. Complete all required fields. C->D E Place waste in labeled container. Avoid creating dust. Wear appropriate PPE. D->E F Seal container when not in use. Store in designated Satellite Accumulation Area with secondary containment. E->F G Is container full (>90%) or has storage time limit expired? F->G G->F No G->H Yes I Complete waste manifest/ pickup documentation. H->I J Transfer to authorized personnel for final disposal at an approved facility. I->J

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this structured and well-reasoned protocol, we uphold our professional responsibility to ensure safety and environmental compliance. This builds trust in our operations and reinforces the integrity of our scientific pursuits.

References

  • Generic MSDS. (2023, January 20). Material Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved January 12, 2026, from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Fluoro-4-(methylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher shaping the future of medicine and materials, the precise manipulation of complex molecules is paramount. Among these, functionalized phenylboronic acids are foundational building blocks. This guide provides an in-depth, procedural framework for the safe and effective handling of 3-Fluoro-4-(methylthio)phenylboronic acid, ensuring both the integrity of your research and the safety of your laboratory personnel. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and operational excellence.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Can cause serious eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][4]

  • Harmful if Swallowed: Some boronic acids are classified as harmful if ingested.[2][5]

Based on these known hazards, a proactive and comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is required when there is a risk of splashing.[6][7]Protects against airborne particles and splashes, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Double gloving is recommended for extended handling.[8][9]Prevents direct skin contact, mitigating the risk of skin irritation and potential absorption.
Body Protection A fully fastened, flame-resistant lab coat that covers the arms is mandatory.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dust formation is likely.[8][9]Protects the respiratory system from inhaling fine particles of the compound, which can cause irritation.

Operational Plan: From Receipt to Reaction

A systematic and well-documented operational plan is crucial for the safe handling of this compound at every stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5][10] The container should be kept tightly closed. Some boronic acids are air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice to ensure compound stability.[2][5][11]

Handling and Weighing

All manipulations of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][12]

Step-by-Step Weighing Procedure:

  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including a calibrated analytical balance, weighing paper or boat, and appropriate spatulas.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Inert Atmosphere (if required): For air-sensitive compounds, weighing should be performed in a glove box with an inert atmosphere.[11][13][14]

  • Dispensing: Carefully dispense the required amount of the solid onto the weighing paper. Avoid creating dust. If dust is generated, use a gentle sweeping motion with a soft brush to collect it, rather than blowing it.

  • Container Sealing: Immediately and securely seal the main container after dispensing.

  • Transfer: Promptly transfer the weighed compound to your reaction vessel within the fume hood.

  • Decontamination: Clean any residual powder from the balance and surrounding area using a damp cloth or a vacuum with a HEPA filter. Dispose of the cleaning materials as hazardous waste.

Experimental Workflow

The following diagram illustrates a logical workflow for handling this compound, from preparation to the final reaction quench.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh reaction_setup Assemble Glassware prep_weigh->reaction_setup reaction_add Add Reagents & Solvent reaction_setup->reaction_add reaction_run Run Reaction reaction_add->reaction_run workup_quench Quench Reaction reaction_run->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Purification workup_extract->workup_purify disposal_solid Solid Waste workup_purify->disposal_solid Contaminated Solids disposal_liquid Liquid Waste workup_purify->disposal_liquid Aqueous & Organic Waste

Caption: Experimental workflow for handling this compound.

Disposal Plan: A Cradle-to-Grave Responsibility

The responsible disposal of this compound and all associated waste is a critical component of laboratory safety and environmental stewardship.[12][9]

Waste Segregation is Key:

  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, pipette tips, and bench paper, must be collected in a designated and clearly labeled hazardous waste container.[12][9]

  • Liquid Waste: All solutions containing this compound, as well as the initial solvent rinses of contaminated glassware, must be collected in a labeled, sealed container for liquid hazardous waste.[12][9]

  • Glassware Decontamination:

    • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect this rinse as liquid hazardous waste.[12]

    • Secondary Wash: Wash the glassware with soap and water.

    • Final Rinse: A final rinse with deionized water should be performed. The water from the secondary wash and final rinse should also be collected as hazardous waste if local regulations require it.[9]

The following flowchart outlines the decision-making process for proper waste disposal.

disposal_plan start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No end Follow Institutional Hazardous Waste Pickup Procedures solid_waste->end liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_glassware Is it contaminated glassware? is_liquid->is_glassware No liquid_waste->end decontaminate Follow Glassware Decontamination Protocol is_glassware->decontaminate Yes is_glassware->end No decontaminate->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.